molecular formula C22H24O4 B1581864 1,4-Cyclohexanedimethanol, dibenzoate CAS No. 35541-81-2

1,4-Cyclohexanedimethanol, dibenzoate

Cat. No.: B1581864
CAS No.: 35541-81-2
M. Wt: 352.4 g/mol
InChI Key: CVPZXHCZKMFVOZ-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedimethanol, dibenzoate is a useful research compound. Its molecular formula is C22H24O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(benzoyloxymethyl)cyclohexyl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H24O4/c23-21(19-7-3-1-4-8-19)25-15-17-11-13-18(14-12-17)16-26-22(24)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPZXHCZKMFVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041251
Record name 1,4-Cyclohexanedimethanol, dibenzoate
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Molecular Weight

352.4 g/mol
Source PubChem
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Physical Description

Other Solid
Record name 1,4-Cyclohexanedimethanol, 1,4-dibenzoate
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CAS No.

35541-81-2
Record name Benzoflex 352
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Record name 1,4-Bis(benzoyloxymethyl)cyclohexane
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Record name 1,4-Cyclohexanedimethanol, 1,4-dibenzoate
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Record name 1,4-Cyclohexanedimethanol, dibenzoate
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Record name A mixture of: cis-1,4-dimethylcyclohexyl dibenzoate; trans-1,4-dimethylcyclohexyl dibenzoate
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Record name 1,4-Cyclohexanedimethanol, 1,4-dibenzoate
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Record name 1,4-BIS(BENZOYLOXYMETHYL)CYCLOHEXANE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Cyclohexanedimethanol, Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-Cyclohexanedimethanol (B133615), dibenzoate, a significant compound in various industrial applications. The document details the core synthesis mechanism, presents quantitative data from experimental findings, and outlines detailed protocols for its preparation.

Core Synthesis Mechanism: Fischer-Speier Esterification

The primary route for synthesizing 1,4-Cyclohexanedimethanol, dibenzoate is through the Fischer-Speier esterification of 1,4-Cyclohexanedimethanol (CHDM) with two equivalents of benzoic acid.[1] This acid-catalyzed reaction is a well-established method for producing esters. The overall reaction is depicted below:

Overall Reaction:

The reaction proceeds in a stepwise manner, with the esterification of the two hydroxyl groups of CHDM occurring sequentially. The mechanism for the esterification of a single hydroxyl group is as follows:

  • Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid or phosphoric acid, protonates the carbonyl oxygen of benzoic acid, increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: The alcohol oxygen of 1,4-Cyclohexanedimethanol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the mono-ester and regenerate the acid catalyst.

This process is then repeated for the second hydroxyl group of the 1,4-cyclohexanedimethanol mono-benzoate intermediate to form the final product, this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the step-by-step mechanism for the formation of this compound.

Synthesis_Mechanism cluster_0 First Esterification cluster_1 Second Esterification CHDM 1,4-Cyclohexanedimethanol TetrahedralIntermediate1 Tetrahedral Intermediate CHDM->TetrahedralIntermediate1 Nucleophilic Attack BenzoicAcid1 Benzoic Acid ProtonatedBA1 Protonated Benzoic Acid BenzoicAcid1->ProtonatedBA1 + H+ Catalyst1 H+ ProtonatedBA1->TetrahedralIntermediate1 Nucleophilic Attack MonoesterIntermediate 1,4-Cyclohexanedimethanol monobenzoate TetrahedralIntermediate1->MonoesterIntermediate - H₂O, - H+ Water1 H₂O TetrahedralIntermediate2 Tetrahedral Intermediate MonoesterIntermediate->TetrahedralIntermediate2 Nucleophilic Attack BenzoicAcid2 Benzoic Acid ProtonatedBA2 Protonated Benzoic Acid BenzoicAcid2->ProtonatedBA2 + H+ Catalyst2 H+ ProtonatedBA2->TetrahedralIntermediate2 Nucleophilic Attack Product 1,4-Cyclohexanedimethanol, dibenzoate TetrahedralIntermediate2->Product - H₂O, - H+ Water2 H₂O Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Charge reactants and catalyst - Assemble reflux apparatus Start->ReactionSetup Heating Heating and Reaction: - Heat to specified temperature - Stir for designated time ReactionSetup->Heating Dehydration Dehydration: - Remove water by distillation (may be under reduced pressure) Heating->Dehydration Workup Work-up: - Cool reaction mixture - Neutralize with NaHCO₃ solution - Extract with organic solvent Dehydration->Workup Purification Purification: - Dry organic layer - Remove solvent - Purify by distillation or recrystallization Workup->Purification Product Final Product: 1,4-Cyclohexanedimethanol, dibenzoate Purification->Product

References

An In-Depth Technical Guide to the Fischer-Speier Esterification of 1,4-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer-Speier esterification of 1,4-cyclohexanedimethanol (B133615), a critical reaction for synthesizing various diesters utilized in polymer chemistry, plasticizer manufacturing, and as building blocks in drug development. This document details the reaction mechanism, experimental protocols, and quantitative data derived from scientific literature.

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a symmetrical diol valued for the rigidity and stability its cyclohexane (B81311) ring imparts to polymer backbones and other molecular structures. The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction that converts carboxylic acids and alcohols into esters. When applied to a diol like CHDM, this reaction can proceed to form a di-ester, effectively capping both hydroxyl groups. The resulting 1,4-bis(alkanoyloxymethyl)cyclohexane compounds have applications as non-phthalate plasticizers, specialty polymer monomers, and intermediates in the synthesis of complex molecules.

The reaction is an equilibrium process, and to achieve high yields of the di-ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of the carboxylic acid or by removing water as it is formed during the reaction, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus.

Reaction Mechanism and Logical Workflow

The Fischer-Speier esterification of 1,4-cyclohexanedimethanol proceeds through a series of protonation and nucleophilic acyl substitution steps, occurring at both hydroxyl groups. The overall workflow from reactants to purified product is also outlined.

Reaction Mechanism

The mechanism involves the acid-catalyzed activation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester. This process occurs sequentially at both alcohol functionalities of the CHDM molecule.

Fischer_Speier_Esterification cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_products Products CHDM 1,4-Cyclohexanedimethanol NucleophilicAttack1 Nucleophilic Attack by first -OH group CHDM->NucleophilicAttack1 CarboxylicAcid Carboxylic Acid (R-COOH) Protonation Protonation of Carboxylic Acid CarboxylicAcid->Protonation Protonation2 Protonation of Carboxylic Acid CarboxylicAcid->Protonation2 Catalyst Acid Catalyst (H+) Catalyst->Protonation Catalyst->Protonation2 Protonation->NucleophilicAttack1 TetrahedralIntermediate1 Tetrahedral Intermediate 1 NucleophilicAttack1->TetrahedralIntermediate1 WaterElimination1 Water Elimination 1 TetrahedralIntermediate1->WaterElimination1 Proton Transfer Monoester Mono-ester Intermediate WaterElimination1->Monoester Water Water (H2O) WaterElimination1->Water NucleophilicAttack2 Nucleophilic Attack by second -OH group Monoester->NucleophilicAttack2 Protonation2->NucleophilicAttack2 TetrahedralIntermediate2 Tetrahedral Intermediate 2 NucleophilicAttack2->TetrahedralIntermediate2 WaterElimination2 Water Elimination 2 TetrahedralIntermediate2->WaterElimination2 Proton Transfer Diester Di-ester Product WaterElimination2->Diester WaterElimination2->Water Catalyst_regen Regenerated Acid Catalyst Experimental_Workflow start Start setup Reaction Setup: - 3-neck flask - Dean-Stark trap - Condenser - Thermometer start->setup charge Charge Reactants: - 1,4-Cyclohexanedimethanol - Carboxylic Acid - p-Toluenesulfonic acid - Toluene setup->charge reaction Heat to Reflux (e.g., 110 °C) and React (e.g., 7 hours) charge->reaction workup Work-up reaction->workup wash1 Wash with Saturated Sodium Bicarbonate Solution workup->wash1 wash2 Wash with Distilled Water wash1->wash2 dry Dry Organic Layer (e.g., Anhydrous MgSO4) wash2->dry filter Filter dry->filter concentrate Remove Solvent (Reduced Pressure) filter->concentrate purify Further Purification (e.g., Vacuum Distillation) concentrate->purify end Pure Di-ester purify->end

Spectroscopic data of 1,4-Cyclohexanedimethanol, dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of 1,4-Cyclohexanedimethanol, dibenzoate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a versatile solid polyol benzoate (B1203000) modifier used in a wide range of polymer systems.[1] The information is intended for researchers, scientists, and drug development professionals, offering detailed data presentation and experimental protocols. This compound, with the chemical formula C₂₂H₂₄O₄ and a molecular weight of approximately 352.43 g/mol , exists as cis and trans isomers, which can influence the physical properties of the final polymers it is incorporated into.[2]

Spectroscopic Data

The structural elucidation and characterization of this compound are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the molecular structure and determining the isomeric ratio (cis/trans) of the compound.

¹H NMR Spectroscopy: Proton NMR provides distinct signals for the different protons within the molecule. The aromatic protons of the benzoate groups are typically observed in the downfield region, while the methylene (B1212753) protons adjacent to the ester oxygen atoms appear further upfield.[2] The chemical shifts and coupling constants of the cyclohexyl ring protons can vary subtly between the cis and trans isomers due to their different spatial orientations.[2]

¹³C NMR Spectroscopy: Carbon NMR complements the proton NMR data, providing information about the carbon skeleton.[2] Key signals include the ester carbonyl carbon and the methylene carbons attached to the oxygen atoms.[2] The different symmetries of the cis and trans isomers result in distinct sets of signals for the cyclohexane (B81311) ring carbons, which allows for the determination of the isomeric composition.[2]

Table 1: Typical NMR Chemical Shifts for this compound

Functional Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Aromatic Protons7.8–8.1-
Methylene Protons (–CH₂O–)3.8–4.265–70
Ester Carbonyl Carbon-~167
Data is based on typical values for benzoate esters and substituted cyclohexanes.[2]
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of this compound.

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₂H₂₄O₄
Average Mass352.43 g/mol
Monoisotopic Mass352.167459 g/mol
Expected Molecular Ion Peak [M]⁺m/z 352
Source: Benchchem[2]
Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the key functional groups present in the molecule, particularly the ester group. The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the ester carbonyl group, typically in the range of 1725-1700 cm⁻¹. Other characteristic peaks would include C-O stretching and C-H stretching from the aromatic and aliphatic portions of the molecule.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Synthesis of this compound

The primary method for synthesizing this compound is through a Fischer-Speier esterification reaction.[2]

  • Reactants: 1,4-Cyclohexanedimethanol (CHDM) and two equivalents of benzoic acid are used as the starting materials.[2]

  • Catalyst: A strong acid catalyst, such as sulfuric acid or phosphoric acid, is required.[2]

  • Procedure: a. The alcohol (CHDM) and carboxylic acid (benzoic acid) are combined in a round-bottom flask.[3] b. The acid catalyst is added dropwise to the mixture while stirring.[3] c. The reaction mixture is heated under reflux for a specified period, typically at least 60 minutes, to drive the reaction to completion.[3] A drying tube is often used to prevent atmospheric moisture from interfering with the reaction.[3] d. After cooling, the product is isolated and purified. This often involves an extraction process to remove the excess carboxylic acid and the catalyst, followed by drying and potentially distillation or recrystallization to obtain the pure ester.[3]

G Fischer-Speier Esterification Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1,4-Cyclohexanedimethanol + Benzoic Acid B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat under Reflux (≥ 60 min) B->C D Cool Reaction Mixture C->D E Extraction & Washing D->E F Drying E->F G Purification (Distillation/Recrystallization) F->G H Final Product: This compound G->H G Spectroscopic Analysis Workflow cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation A Purified Sample of This compound B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (MS) A->C D Infrared Spectroscopy (IR) A->D E Structural Confirmation Isomer Ratio B->E F Molecular Weight Fragmentation Pattern C->F G Functional Group ID (e.g., C=O, C-O) D->G H Complete Structural Elucidation E->H F->H G->H

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,4-Cyclohexanedimethanol, Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,4-cyclohexanedimethanol (B133615), dibenzoate. Given the existence of cis and trans stereoisomers, this guide presents predicted spectral data for both forms to aid in their identification and characterization. The methodologies outlined herein are crucial for the structural elucidation and purity assessment of this compound in research and development settings.

Introduction

1,4-Cyclohexanedimethanol, dibenzoate is an organic molecule synthesized from 1,4-cyclohexanedimethanol and benzoic acid. The cyclohexane (B81311) ring introduces stereoisomerism, resulting in cis and trans isomers, a characteristic inherited from the 1,4-cyclohexanedimethanol starting material.[1][2][3][4] The ratio of these isomers can significantly influence the physical properties of the final product. Therefore, NMR spectroscopy is an indispensable tool for distinguishing between these isomers and quantifying their relative abundance.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts and multiplicities for the cis and trans isomers of this compound. These predictions are based on established chemical shift principles and data from analogous benzoate (B1203000) esters and substituted cyclohexanes.

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The expected multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

Predicted ¹H NMR Data
Assignment (trans-isomer) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment (cis-isomer) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-Ar (ortho)~8.05dH-Ar (ortho)~8.05d
H-Ar (para)~7.55tH-Ar (para)~7.55t
H-Ar (meta)~7.45tH-Ar (meta)~7.45t
-CH₂-O-~4.1-4.3d-CH₂-O-~4.1-4.3d
-CH- (cyclohexyl)~1.8-2.0m-CH- (cyclohexyl)~1.6-1.8m
-CH₂- (cyclohexyl, axial)~1.0-1.2m-CH₂- (cyclohexyl, axial)~1.4-1.6m
-CH₂- (cyclohexyl, equatorial)~1.9-2.1m-CH₂- (cyclohexyl, equatorial)~1.7-1.9m
Predicted ¹³C NMR Data
Assignment (trans-isomer) Predicted Chemical Shift (δ, ppm) Assignment (cis-isomer) Predicted Chemical Shift (δ, ppm)
C=O (ester)~166.5C=O (ester)~166.5
C-Ar (ipso)~130.0C-Ar (ipso)~130.0
C-Ar (para)~132.8C-Ar (para)~132.8
C-Ar (ortho)~129.5C-Ar (ortho)~129.5
C-Ar (meta)~128.3C-Ar (meta)~128.3
-CH₂-O-~69-71-CH₂-O-~66-68
-CH- (cyclohexyl)~38-40-CH- (cyclohexyl)~35-37
-CH₂- (cyclohexyl)~29-31-CH₂- (cyclohexyl)~25-27

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural analysis.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to avoid compromising the magnetic field homogeneity.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-200 ppm.

Visualization of Molecular Structures and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structures of the cis and trans isomers and a typical workflow for NMR analysis.

G Molecular Structure of trans-1,4-Cyclohexanedimethanol, Dibenzoate cluster_trans trans-isomer C1 C1 C2 C2 C1->C2 CH2O_A CH₂-O C1->CH2O_A C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 CH2O_B O-CH₂ C4->CH2O_B C6 C6 C5->C6 C6->C1 Benz_A Benzoate CH2O_A->Benz_A ester linkage Benz_B Benzoate CH2O_B->Benz_B ester linkage

Caption: Molecular structure of trans-1,4-cyclohexanedimethanol, dibenzoate.

G Molecular Structure of cis-1,4-Cyclohexanedimethanol, Dibenzoate cluster_cis cis-isomer C1 C1 C2 C2 C1->C2 CH2O_A CH₂-O C1->CH2O_A C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 CH2O_B O-CH₂ C4->CH2O_B C6 C6 C5->C6 C6->C1 Benz_A Benzoate CH2O_A->Benz_A ester linkage Benz_B Benzoate CH2O_B->Benz_B ester linkage

Caption: Molecular structure of cis-1,4-cyclohexanedimethanol, dibenzoate.

G NMR Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing integration Integration (¹H) phasing->integration for ¹H peak_picking Peak Picking & Chemical Shift Assignment phasing->peak_picking integration->peak_picking multiplicity Multiplicity Analysis peak_picking->multiplicity structure_elucidation Structure Elucidation & Isomer Identification multiplicity->structure_elucidation

Caption: A logical workflow for the NMR analysis of organic compounds.

Discussion of Expected Spectral Features

The primary difference in the NMR spectra of the cis and trans isomers arises from the different spatial orientations of the dibenzoate substituents on the cyclohexane ring.

  • ¹H NMR: In the trans isomer, the two -CH₂-O- groups are in a diaxial or diequatorial orientation in the chair conformation, leading to a more symmetric environment. The cis isomer, with one axial and one equatorial substituent, is less symmetric. This difference in symmetry will primarily affect the chemical shifts and coupling constants of the cyclohexyl protons. The axial and equatorial protons on the cyclohexane ring will exhibit distinct chemical shifts, with the equatorial protons generally appearing at a lower field (higher ppm) than the axial protons. The coupling constants between adjacent protons will also differ, providing further structural information.

  • ¹³C NMR: The difference in symmetry between the cis and trans isomers will also be reflected in the ¹³C NMR spectra. Due to the less symmetric nature of the cis isomer, it is possible that some of the cyclohexane carbons that are equivalent in the trans isomer may become non-equivalent, potentially leading to a greater number of signals or broadened signals for the cyclohexyl carbons in the cis isomer's spectrum. The chemical shifts of the -CH₂-O- and the cyclohexyl carbons are expected to be the most affected by the change in stereochemistry.

By carefully analyzing the chemical shifts, multiplicities, and coupling constants in both the ¹H and ¹³C NMR spectra, researchers can confidently distinguish between the cis and trans isomers of this compound and determine the isomeric ratio in a given sample.

References

Spectroscopic Analysis of 1,4-Cyclohexanedimethanol, dibenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 1,4-Cyclohexanedimethanol (B133615), dibenzoate using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document details experimental protocols, presents key spectral data, and offers an interpretation of the vibrational modes for the characterization of this compound, which is utilized as a non-phthalate plasticizer and polymer modifier.

Introduction to Vibrational Spectroscopy of 1,4-Cyclohexanedimethanol, dibenzoate

This compound is a diester synthesized from 1,4-cyclohexanedimethanol and benzoic acid. Its molecular structure, consisting of a cyclohexane (B81311) ring, two ester linkages, and two phenyl groups, gives rise to a characteristic vibrational spectrum. Both FTIR and Raman spectroscopy are powerful non-destructive techniques for elucidating the molecular structure and identifying the functional groups present in the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information on the vibrational modes of polar bonds. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, offering insights into the vibrations of non-polar bonds and symmetric functional groups. Together, these complementary techniques enable a thorough characterization of the material.

Experimental Protocols

Detailed methodologies for acquiring high-quality FTIR and Raman spectra of this compound are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy

A standard procedure for obtaining the FTIR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet method.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Spatula and weighing paper

  • Sample: this compound (solid)

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the solid this compound sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to obtain a fine, homogeneous powder.

    • Transfer the powdered mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, translucent pellet.

    • Carefully remove the KBr pellet from the die.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Perform a background scan to measure the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the prepared KBr pellet into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typical parameters are:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)

  • Data Processing and Analysis:

    • The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with the vibrational frequencies of known functional groups to confirm the molecular structure.

Raman Spectroscopy

The following outlines a general procedure for the acquisition of a Raman spectrum of a solid organic compound.

Instrumentation:

  • Raman Spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope for sample focusing

  • Sample holder (e.g., microscope slide)

  • Detector (e.g., CCD camera)

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid this compound sample onto a clean microscope slide.

  • Instrument Setup and Calibration:

    • Turn on the laser and allow it to stabilize.

    • Calibrate the spectrometer using a known standard (e.g., silicon wafer).

  • Sample Analysis:

    • Place the sample slide on the microscope stage.

    • Focus the laser onto the sample using the microscope objective.

    • Acquire the Raman spectrum. Typical parameters may include:

      • Laser Power: 10-50 mW (adjusted to avoid sample degradation)

      • Exposure Time: 1-10 seconds

      • Number of Accumulations: 5-10

      • Spectral Range: 200 cm⁻¹ to 3500 cm⁻¹

  • Data Processing:

    • Perform cosmic ray removal and baseline correction on the acquired spectrum.

    • Identify and label the characteristic Raman shifts.

Spectroscopic Data and Interpretation

FTIR Spectral Data

The FTIR spectrum is expected to be dominated by strong absorptions from the ester and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100 - 3000MediumC-H stretching (aromatic)
~2950 - 2850Medium-StrongC-H stretching (aliphatic - cyclohexane)
~1720 Strong C=O stretching (ester carbonyl)
~1600, ~1450Medium-WeakC=C stretching (aromatic ring)
~1450MediumCH₂ scissoring (cyclohexane)
~1270 Strong C-O stretching (ester, asymmetric)
~1120StrongC-O stretching (ester, symmetric)
~710StrongC-H out-of-plane bending (aromatic, monosubstituted)

Note: This data is predictive and based on characteristic group frequencies. The presence of an FTIR spectrum for "1,4-Cyclohexanedimethanol dibenzoate, mixture of cis and trans" in the SpectraBase database (sourced from Sigma-Aldrich) confirms the availability of experimental data, though it is not publicly accessible.

Raman Spectral Data

The Raman spectrum is expected to show strong signals for the non-polar and symmetric vibrations of the aromatic rings and the cyclohexane backbone.

Raman Shift (cm⁻¹)IntensityVibrational Assignment
~3060MediumC-H stretching (aromatic)
~2940StrongC-H stretching (aliphatic - cyclohexane)
~1720 Weak C=O stretching (ester carbonyl)
~1600 Strong C=C stretching (aromatic ring)
~1450MediumCH₂ bending (cyclohexane)
~1000StrongRing breathing mode (aromatic)
~800MediumRing breathing mode (cyclohexane)

Note: This data is predictive based on the analysis of similar aromatic esters. The C=O stretch is typically weaker in Raman compared to FTIR, while the aromatic ring vibrations are often stronger.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample 1,4-Cyclohexanedimethanol, dibenzoate (Solid) FTIR_Prep Grind with KBr & Press Pellet Sample->FTIR_Prep FTIR Path Raman_Prep Place on Slide Sample->Raman_Prep Raman Path FTIR_Spec FTIR Spectrometer FTIR_Prep->FTIR_Spec Raman_Spec Raman Spectrometer Raman_Prep->Raman_Spec FTIR_Spectrum FTIR Spectrum FTIR_Spec->FTIR_Spectrum Raman_Spectrum Raman Spectrum Raman_Spec->Raman_Spectrum Peak_Table Peak Assignment Table FTIR_Spectrum->Peak_Table Raman_Spectrum->Peak_Table Interpretation Structural Confirmation Peak_Table->Interpretation

Caption: Workflow for FTIR and Raman analysis.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the structural characterization of this compound. The combination of these techniques provides a detailed vibrational fingerprint of the molecule, confirming the presence of key functional groups such as the ester carbonyl, aromatic rings, and the aliphatic cyclohexane core. The provided experimental protocols and expected spectral data serve as a valuable resource for researchers and professionals engaged in the analysis and quality control of this important industrial chemical. Further investigation to obtain and publish a complete experimental Raman spectrum would be beneficial for the scientific community.

A Technical Guide to the Thermal Properties of 1,4-Cyclohexanedimethanol, Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB), a non-phthalate plasticizer and polymer modifier. The information herein is compiled for use by researchers, scientists, and professionals in drug development and material science, focusing on data obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction to this compound

This compound is a solid plasticizer utilized to enhance the performance of a variety of polymers, including polyvinyl chloride (PVC), ethylene (B1197577) vinyl acetate (B1210297) (EVA), and polyurethanes. Its incorporation into polymer matrices can improve stability, toughness, hardness, and strength. Understanding the thermal properties of CHDM-DB is crucial for its application in processes such as hot-melt extrusion and for predicting the thermal stability of the final products.

Quantitative Thermal Analysis Data

While specific experimental data from DSC and TGA analyses for this compound is not extensively available in publicly accessible literature, this guide provides known values and outlines the protocols to obtain further characterization.

Thermal PropertyValueMethod
Melting Range 117 - 118 °C[1]DSC
Enthalpy of Fusion (ΔHf) Data not availableDSC
Glass Transition Temp. (Tg) Data not availableDSC
Onset of Decomposition (Td) Data not availableTGA
Peak Decomposition Temp. Data not availableTGA
Percent Weight Loss at Td Data not availableTGA

Experimental Protocols

The following are detailed methodologies for conducting DSC and TGA experiments to characterize the thermal properties of this compound. These protocols are based on standard practices for the analysis of solid organic compounds and plasticizers.[2][3][4]

3.1 Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point, enthalpy of fusion, and glass transition temperature of this compound.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid this compound into an aluminum DSC pan. The pan is then hermetically sealed.

  • Experimental Conditions:

    • Purge Gas: Nitrogen, at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to 200 °C at 10 °C/min.

      • Hold at 200 °C for 2 minutes to erase thermal history.

      • Cool down to 25 °C at 10 °C/min.

      • Ramp up again to 250 °C at 10 °C/min.

  • Data Analysis: The melting temperature (Tm) is determined as the peak of the endothermic melting event on the second heating scan. The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak. The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve.

3.2 Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability and decomposition profile of this compound.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 10-15 mg of the solid this compound into a ceramic TGA pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen or air, at a flow rate of 50 mL/min, to simulate inert or oxidative conditions, respectively.

    • Heating Rate: 10 °C/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 600 °C at 10 °C/min.

  • Data Analysis: The onset of decomposition is determined from the temperature at which a significant weight loss begins. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve). The percentage of weight loss at different temperature intervals is also recorded.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound using DSC and TGA.

Thermal_Analysis_Workflow cluster_prep Sample Preparation Sample 1,4-Cyclohexanedimethanol, dibenzoate Sample Weigh_DSC Weigh 5-10 mg for DSC Sample->Weigh_DSC Weigh_TGA Weigh 10-15 mg for TGA Sample->Weigh_TGA Seal_DSC Seal in Al Pan Weigh_DSC->Seal_DSC Place_TGA Place in Ceramic Pan Weigh_TGA->Place_TGA DSC DSC Analysis Seal_DSC->DSC TGA TGA Analysis Place_TGA->TGA DSC_Data Heat Flow vs. Temp DSC->DSC_Data TGA_Data Weight % vs. Temp TGA->TGA_Data Analyze_DSC Determine Tm, ΔHf, Tg DSC_Data->Analyze_DSC Analyze_TGA Determine Td, % Weight Loss TGA_Data->Analyze_TGA

Caption: Workflow for DSC and TGA analysis of CHDM-DB.

Logical Relationships in Thermal Property Determination

The following diagram illustrates the relationship between the experimental techniques and the thermal properties determined.

Thermal_Properties_Relationship cluster_technique Analytical Technique cluster_property Thermal Property Determined DSC Differential Scanning Calorimetry (DSC) MeltingPoint Melting Point (Tm) DSC->MeltingPoint Enthalpy Enthalpy of Fusion (ΔHf) DSC->Enthalpy GlassTransition Glass Transition (Tg) DSC->GlassTransition TGA Thermogravimetric Analysis (TGA) Decomposition Decomposition Temp (Td) TGA->Decomposition Stability Thermal Stability TGA->Stability

Caption: Relationship between techniques and properties.

References

An In-depth Technical Guide to the Cis/Trans Isomerism of 1,4-Cyclohexanedimethanol Dibenzoate and Its Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomerism in 1,4-cyclohexanedimethanol (B133615) dibenzoate, a non-phthalate plasticizer with growing applications in various industries, including materials science and potentially pharmaceuticals. The document details the synthesis, separation, and characterization of the cis and trans isomers, along with a comparative analysis of their physical properties. Furthermore, it explores the effects of this stereoisomerism on the properties of polymers in which it is used and discusses the potential implications for drug development, particularly in the context of drug delivery systems. Detailed experimental protocols and data are presented to facilitate further research and application.

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a crucial monomer in the synthesis of high-performance polyesters and polyurethanes.[1] The cyclohexane (B81311) ring imparts rigidity and thermal stability to the polymer backbone, while the two primary hydroxyl groups provide reactive sites for polymerization.[1] CHDM exists as a mixture of two stereoisomers: cis and trans. The spatial arrangement of the hydroxymethyl groups relative to the cyclohexane ring significantly influences the physical properties of the diol and, consequently, the polymers derived from it.[2]

When esterified with benzoic acid, 1,4-cyclohexanedimethanol forms 1,4-cyclohexanedimethanol dibenzoate, a versatile plasticizer.[3] This guide focuses on the cis/trans isomerism of this dibenzoate derivative, exploring its synthesis, the distinct properties of each isomer, and the effects of their stereochemistry on various applications.

Synthesis and Isomer Separation

The synthesis of 1,4-cyclohexanedimethanol dibenzoate is typically achieved through the esterification of 1,4-cyclohexanedimethanol with benzoic acid or a more reactive derivative like benzoyl chloride.[3][4] The resulting product is a mixture of the cis and trans isomers, mirroring the isomer ratio of the starting diol.

General Synthesis of 1,4-Cyclohexanedimethanol Dibenzoate

A common method involves the reaction of 1,4-cyclohexanedimethanol with an excess of benzoic acid in the presence of an acid catalyst, such as polyphosphoric acid, at elevated temperatures (100-160 °C).[3] The water generated during the reaction is removed to drive the equilibrium towards the formation of the diester.[3] The crude product can then be purified by vacuum distillation.[3]

Alternatively, for a laboratory-scale synthesis under milder conditions, benzoyl chloride can be used as the acylating agent in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521) (Schotten-Baumann reaction), in a suitable solvent like dichloromethane.[4]

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of 1,4-cyclohexanedimethanol dibenzoate can be achieved through fractional crystallization, exploiting the differences in their physical properties, such as melting point and solubility. This principle is also applied to the separation of the precursor diols.[5]

A key strategy for obtaining the pure dibenzoate isomers is to first separate the cis and trans isomers of 1,4-cyclohexanedimethanol. The trans isomer of the diol, being more symmetrical, has a higher melting point and is less soluble in certain solvents than the cis isomer, facilitating its separation by crystallization.[5] Once the pure diol isomers are obtained, they can be individually esterified to yield the corresponding pure cis or trans dibenzoate.

Physicochemical Properties of Cis and Trans Isomers

The stereochemistry of the 1,4-disubstituted cyclohexane ring dictates the overall shape and packing efficiency of the molecules, leading to distinct physical properties for the cis and trans isomers.

Table 1: Comparison of Physical Properties of 1,4-Cyclohexanedimethanol (CHDM) Isomers

PropertyCis IsomerTrans Isomer
Melting Point 43 °C[6]67 °C[6]
Boiling Point 286 °C[6]283 °C[6]
Physical State at RT Liquid/Low-melting solid[5]Solid[5]

Experimental Protocols

Synthesis of trans-1,4-Cyclohexanedimethanol Dibenzoate

This protocol is based on the Schotten-Baumann reaction, adapted for the synthesis of the trans dibenzoate from the corresponding diol.

Workflow for Synthesis of trans-1,4-Cyclohexanedimethanol Dibenzoate

A Dissolve trans-1,4-cyclohexanedimethanol and NaOH in water B Cool mixture to 0-5 °C A->B D Add benzoyl chloride solution dropwise to the diol mixture B->D C Prepare benzoyl chloride in dichloromethane C->D E Stir at room temperature D->E F Separate organic layer E->F G Wash organic layer F->G H Dry and concentrate G->H I Recrystallize from ethanol H->I J Isolate pure trans-dibenzoate I->J

Caption: Synthesis of trans-1,4-cyclohexanedimethanol dibenzoate.

Procedure:

  • Dissolve trans-1,4-cyclohexanedimethanol (1 equivalent) and sodium hydroxide (2.2 equivalents) in water.

  • Cool the aqueous solution to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve benzoyl chloride (2.2 equivalents) in dichloromethane.

  • Add the benzoyl chloride solution dropwise to the stirred aqueous solution of the diol over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure trans-1,4-cyclohexanedimethanol dibenzoate.

Synthesis of cis-1,4-Cyclohexanedimethanol Dibenzoate

The same procedure as for the trans isomer can be followed, using cis-1,4-cyclohexanedimethanol as the starting material. Due to the likely lower melting point of the cis dibenzoate, purification may require column chromatography if recrystallization is not effective.

Analytical Separation and Characterization

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 1,4-cyclohexanedimethanol dibenzoate. A C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier can be employed.[5] While this method may not resolve the cis and trans isomers, it is suitable for purity assessment of the separated isomers. Chiral HPLC columns and method development would be necessary for the analytical separation of the isomers.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers of 1,4-disubstituted cyclohexanes. The axial and equatorial protons and carbons have distinct chemical shifts. In the trans isomer, the two hydroxymethyl groups can both be in equatorial positions in the more stable chair conformation, leading to a simpler NMR spectrum. In the cis isomer, one group will be axial and the other equatorial, resulting in a more complex spectrum due to the different magnetic environments. The coupling constants between protons on the cyclohexane ring can also provide valuable information about their relative stereochemistry.

Effects of Cis/Trans Isomerism

Effects on Polymer Properties

The stereochemistry of the 1,4-cyclohexanedimethanol moiety has a profound impact on the properties of polyesters. The trans isomer, with its linear and symmetrical structure, allows for closer chain packing and higher crystallinity in polymers. This results in polyesters with:

  • Higher melting points [8]

  • Higher glass transition temperatures (Tg) [8]

  • Increased hardness and strength [3]

Conversely, the bent structure of the cis isomer disrupts polymer chain packing, leading to more amorphous polymers with lower melting points and glass transition temperatures.[2] Therefore, by controlling the cis/trans ratio of the 1,4-cyclohexanedimethanol dibenzoate plasticizer, it is possible to tailor the physical properties of the final polymer product.

Logical Relationship of Isomer Structure to Polymer Properties

cluster_trans trans-Isomer cluster_cis cis-Isomer cluster_properties Resulting Polymer Properties T1 Linear, Symmetrical Structure T2 Efficient Polymer Chain Packing T1->T2 T3 Higher Crystallinity T2->T3 P1 Higher Melting Point Higher Tg Increased Hardness T3->P1 C1 Bent, Asymmetrical Structure C2 Disrupted Polymer Chain Packing C1->C2 C3 Lower Crystallinity (Amorphous) C2->C3 P2 Lower Melting Point Lower Tg Increased Flexibility C3->P2

Caption: Influence of isomer structure on polymer properties.

Potential Effects in Drug Development

While direct studies on the biological effects of the individual isomers of 1,4-cyclohexanedimethanol dibenzoate are lacking, the role of stereochemistry in pharmacology is well-established. The differential spatial arrangement of functional groups can lead to significant differences in how a molecule interacts with biological targets such as enzymes and receptors.

1,4-Cyclohexanedimethanol dibenzoate is used as a plasticizer in medical devices and food contact materials, indicating its low toxicity.[9] In pharmaceutical formulations, plasticizers are used in film coatings for tablets to improve flexibility and prevent cracking.[10] The properties of the plasticizer can influence the drug release profile from these coatings.[2]

It is plausible that the cis and trans isomers of 1,4-cyclohexanedimethanol dibenzoate could have different effects on drug delivery systems:

  • Drug Release Modulation: The isomer that is more compatible with the polymer matrix of a film coating could lead to a more homogenous film with different permeability to water and the active pharmaceutical ingredient (API), thus altering the drug release rate.

  • Biocompatibility and Toxicity: Although generally considered safe, subtle differences in the interaction of the isomers with biological systems could lead to variations in their biocompatibility and toxicological profiles.

  • API-Excipient Interactions: The different shapes of the cis and trans isomers could result in differential interactions with the API, potentially affecting the stability and bioavailability of the drug.

Further research is warranted to explore these potential differences and to determine if the use of a pure isomer of 1,4-cyclohexanedimethanol dibenzoate could offer advantages in specific pharmaceutical formulations.

Conclusion

The cis/trans isomerism of 1,4-cyclohexanedimethanol dibenzoate is a critical factor that influences its physical properties and its performance as a plasticizer in polymeric materials. The trans isomer generally imparts greater rigidity, thermal stability, and crystallinity to polymers, while the cis isomer promotes amorphousness and flexibility. The ability to separate these isomers and use them in controlled ratios provides a means to tailor the properties of a wide range of materials.

For drug development professionals, while direct biological activity of these isomers has not been extensively studied, their role as excipients in drug delivery systems is an area of potential significance. The stereochemistry of the plasticizer may influence the physical properties of film coatings and, consequently, drug release kinetics. This technical guide provides the foundational knowledge of the synthesis, separation, and properties of the cis and trans isomers of 1,4-cyclohexanedimethanol dibenzoate, paving the way for further investigation into their application-specific effects.

References

Physical and chemical properties of 1,4-Cyclohexanedimethanol, dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Cyclohexanedimethanol (B133615), Dibenzoate

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive overview of the physical, chemical, and application-based properties of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB). This guide details its synthesis, analytical characterization, and role as a high-performance, non-phthalate plasticizer in various polymer systems.

Introduction

This compound (CAS No: 35541-81-2) is a cycloaliphatic dibenzoate ester recognized for its utility as a versatile solid plasticizer, binder, and modifier.[1][2] Synthesized from 1,4-cyclohexanedimethanol (CHDM) and benzoic acid, its structure features a central cyclohexane (B81311) ring, which imparts notable rigidity, thermal stability, and a high melting point compared to linear dibenzoate esters.[1] This compound exists as a mixture of cis and trans isomers, the ratio of which significantly influences its physical properties and performance in polymer applications.[1]

CHDM-DB is compatible with a broad range of polymers, including polyvinyl chloride (PVC), ethylene (B1197577) vinyl acetate (B1210297) (EVA), styrenics, polyvinyl acetate (PVAc), polyurethanes, and various polyesters.[1][2] Its primary function is to enhance the intrinsic properties of the host polymer, leading to marked improvements in stability, toughness, hardness, and strength.[1][3] As a non-phthalate plasticizer, it meets the growing demand for safer, high-performance alternatives in applications ranging from adhesives and coatings to food-contact polymers.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties underscore its stability and suitability for various industrial processing conditions.

PropertyValueSource(s)
CAS Number 35541-81-2[1][4][5][6][7][8]
EC Number 416-230-3[4][6][7][8]
Molecular Formula C₂₂H₂₄O₄[1][5][6]
Molecular Weight 352.42 g/mol [6][8]
Appearance White to off-white crystalline powder/solid[2][5][7]
Melting Range 117 - 134 °C[2][5][7][9]
Purity (as Benzoate (B1203000) Esters) > 95%[6][7][8]
Acid Value < 8.0 mg KOH/g[2][7]
Saponification Value 303 - 320 mg KOH/g[2][7]
Moisture Content < 0.5%[2][7]
Solubility Good solubility in organic solvents (e.g., ethanol, toluene)[5]
Acute Oral Toxicity (Rat) LD₅₀ > 2000 mg/kg[1]

Synthesis and Manufacturing

The principal synthetic route to CHDM-DB is the direct esterification of 1,4-Cyclohexanedimethanol (CHDM) with two equivalents of benzoic acid.[1] This reaction is a classic example of Fischer-Speier esterification, which is typically acid-catalyzed.[1]

The general workflow for the synthesis involves heating the reactants in the presence of a catalyst, followed by purification. The control over the cis/trans isomer ratio, inherited from the CHDM starting material, is a critical parameter as it influences the final product's physical properties.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product CHDM 1,4-Cyclohexanedimethanol (CHDM) Reaction Esterification Reaction (100-160°C, 2-12h) CHDM->Reaction BenzoicAcid Benzoic Acid BenzoicAcid->Reaction Dehydration Dehydration (Water Removal) Reaction->Dehydration Catalyst Acid Catalyst (e.g., H₂SO₄, H₃PO₄) Catalyst->Reaction Purification Purification (Pressure Distillation) Dehydration->Purification Product This compound (White Solid) Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis Protocol (Illustrative)

This protocol is based on a patented preparation method.[3]

  • Charging the Reactor: In a 1000 mL three-necked flask equipped with a stirrer, thermometer, and a distillation setup, add 288g (2 mol) of 1,4-cyclohexanedimethanol, 500g (4.1 mol) of benzoic acid, and 32g of an acid catalyst (e.g., sulfuric or phosphoric acid).[3]

  • Reaction: Begin heating the mixture to 130 °C with stirring. A slight reflux should be observed.[3]

  • Dehydration: Maintain the reaction for approximately 4 hours. During this time, water produced by the esterification reaction is continuously removed.[3]

  • Purification: After the reaction is complete, apply a vacuum to the system. Intensify heating to 250-260 °C at 1 kPa to distill the product, which solidifies upon cooling.[3]

  • Analysis: The resulting white solid product is analyzed for purity, typically by gas chromatography (GC).[3]

Analytical Characterization

Accurate characterization is essential for quality control and structural elucidation. Spectroscopic and chromatographic methods are indispensable for this purpose.[1]

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Data Interpretation Sample CHDM-DB Sample FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GC Gas Chromatography (GC-FID) Sample->GC Structure Structural Elucidation (Functional Groups, Isomer Ratio) FTIR->Structure NMR->Structure Purity Purity Assessment GC->Purity

Caption: Workflow for the analytical characterization of CHDM-DB.

4.2.1 Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural analysis and for distinguishing between cis and trans isomers.[1]

    • ¹H NMR: Expected peaks include δ 7.8–8.1 ppm for the aromatic protons from the benzoate groups and δ 3.8–4.2 ppm for the methylene (B1212753) protons adjacent to the ester oxygen.[1]

    • ¹³C NMR: Key signals appear at approximately 167 ppm (ester carbonyl carbons) and 65–70 ppm (methylene carbons of the CHDM moiety).[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups.

    • A strong absorbance peak is expected around 1720 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch.[1]

    • Another characteristic peak appears at approximately 1270 cm⁻¹, corresponding to the C-O stretch of the ester group.[1]

4.2.2 Chromatographic Methods

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a suitable method for routine purity determination due to the compound's volatility and thermal stability.[10]

    • Sample Preparation: Prepare a stock solution of ~1 mg/mL by accurately weighing the sample and dissolving it in a suitable solvent like isopropanol (B130326) or hexane. Create working standards by serial dilution.[10]

    • GC Conditions (Illustrative):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[10]

      • Injector Temperature: 280 °C.[10]

      • Oven Program: Start at an initial temperature and ramp up to a final temperature to ensure separation.

      • Detector: FID at ~300 °C.

    • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Quantify the amount of CHDM-DB in samples using this curve.[10]

Applications in Polymer Science

CHDM-DB's primary role is as a polymeric modifier that enhances the performance of various systems.[1] Its cycloaliphatic structure contributes to improved thermal and mechanical properties.[1]

Application_Workflow cluster_formulation Formulation cluster_processing Processing cluster_testing Performance Evaluation cluster_output Final Product Polymer Base Polymer (e.g., EVA, PVC) Mixing Melt Blending / Mixing Polymer->Mixing CHDMDB CHDM-DB (Plasticizer) CHDMDB->Mixing Additives Other Additives (Tackifiers, Antioxidants) Additives->Mixing Mechanical Mechanical Testing (Hardness, Toughness) Mixing->Mechanical Thermal Thermal Analysis (e.g., DSC, TGA) Mixing->Thermal FinalProduct Enhanced Polymer Product (e.g., Hot-Melt Adhesive) Mechanical->FinalProduct Thermal->FinalProduct

Caption: Workflow for using CHDM-DB as a plasticizer in a polymer formulation.
Key Applications:

  • Adhesives and Sealants: In hot-melt and pressure-sensitive adhesives, CHDM-DB acts as a plasticizer and modifier.[2] It can improve flow, enhance non-stick properties, and lower the glass transition temperature, resulting in improved flexibility at low temperatures.[2][11]

  • Polymer Systems: When added to polyesters, it increases stability, toughness, hardness, and strength.[1][3] In polyurethanes, it functions as a solid plasticizer that enhances tenacity and hardness.[1]

  • Coatings: It is used to enhance flexibility and film-forming properties in high-solids coatings.[9]

  • Cleaning Material: CHDM-DB is especially suited as a cleaning material for hot roll coaters used in adhesive applications.[2][7]

Safety and Handling

While CHDM-DB is not classified as hazardous for transport, proper laboratory and industrial hygiene practices should be followed.[4][6]

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves and safety goggles is recommended to avoid skin and eye contact.[1][8] In case of dust formation, appropriate respiratory protection should be worn.[4]

  • Handling: Ensure good ventilation and extraction in the work area. Avoid breathing dust. Wash hands before breaks and after finishing work.[4][8]

  • Storage: Store in tightly closed containers in a cool, dry place. Avoid temperatures below 0 °C and above +50 °C.[4]

  • First Aid:

    • Skin Contact: If contact with molten product occurs, cool down immediately with cold water. Do not remove adherent product and seek medical advice.[4]

    • Eye Contact: Flush eyes with water as a precaution.[6] If contact is with hot melt, cool with water and seek medical attention.[4]

    • Ingestion: Rinse mouth with water and consult a physician.[6]

References

An In-depth Technical Guide to the Solubility Profile of 1,4-Cyclohexanedimethanol Dibenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-cyclohexanedimethanol (B133615) dibenzoate. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents.

Introduction to 1,4-Cyclohexanedimethanol Dibenzoate

1,4-Cyclohexanedimethanol dibenzoate is a non-phthalate plasticizer used in a variety of polymer applications. It is a white crystalline solid at room temperature.[1] Its primary function is to increase the flexibility and durability of materials. Understanding its solubility in organic solvents is crucial for its application in coatings, adhesives, and other formulations where it needs to be dissolved to ensure homogeneous mixing and proper performance.

Solubility Profile

Table 1: Qualitative Solubility of 1,4-Cyclohexanedimethanol Dibenzoate

Organic SolventQualitative SolubilitySource
EthanolSoluble[1]
TolueneSoluble[1]

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the cited sources.

To obtain precise solubility values, a standardized experimental protocol should be followed. The subsequent section provides a detailed methodology for this purpose.

Experimental Protocol for Determining Solubility

The following protocol is a comprehensive method for determining the solubility of a solid organic compound like 1,4-cyclohexanedimethanol dibenzoate in an organic solvent. This method is based on the widely used "shake-flask" or equilibrium solubility method.

3.1. Materials and Equipment

  • 1,4-Cyclohexanedimethanol dibenzoate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Pipettes and other standard laboratory glassware

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,4-cyclohexanedimethanol dibenzoate to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter that is chemically resistant to the solvent to remove any undissolved microcrystals.

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 1,4-cyclohexanedimethanol dibenzoate.

    • Prepare a calibration curve using standard solutions of known concentrations of 1,4-cyclohexanedimethanol dibenzoate in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Preparation cluster_analysis 4. Analysis & Calculation prep1 Add excess 1,4-Cyclohexanedimethanol dibenzoate to vial prep2 Add known volume of organic solvent prep1->prep2 equil1 Shake at constant temperature (e.g., 24-72h) prep2->equil1 sample1 Allow excess solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute sample sample3->sample4 analysis1 Analyze by HPLC/GC sample4->analysis1 analysis2 Calculate solubility from calibration curve analysis1->analysis2

Caption: A flowchart of the experimental workflow for determining the solubility of 1,4-cyclohexanedimethanol dibenzoate.

Logical Relationship of Solubility Determination Factors

G substance 1,4-Cyclohexanedimethanol dibenzoate solubility Solubility substance->solubility solvent Organic Solvent solvent->solubility temperature Temperature temperature->solubility time Equilibration Time time->solubility

Caption: Key factors influencing the experimental determination of solubility.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,4-Cyclohexanedimethanol, dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) is a non-phthalate plasticizer utilized in a variety of polymer formulations to enhance flexibility and durability. Its molecular structure, characterized by a central cyclohexane (B81311) ring and two benzoate (B1203000) ester functional groups, gives rise to geometric isomers (cis and trans) and distinct conformational preferences. These structural nuances significantly influence its physical properties and performance as a polymer additive. This guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, including a discussion of its synthesis, stereochemistry, and the analytical techniques employed for its characterization. While specific experimental crystallographic and detailed nuclear magnetic resonance (NMR) data for this compound are not widely available in the public domain, this document infers its structural properties based on the well-understood principles of conformational analysis of 1,4-disubstituted cyclohexanes and data from its precursor, 1,4-Cyclohexanedimethanol (CHDM).

Introduction

This compound is synthesized through the esterification of 1,4-Cyclohexanedimethanol (CHDM) with benzoic acid. The parent diol, CHDM, exists as a mixture of cis and trans isomers, a characteristic that is retained in the dibenzoate product. The ratio of these isomers is a critical parameter that affects the physical properties of the final product. CHDM-DB is primarily used as a solid polyol benzoate modifier in a wide range of polymers, including polyvinyl chloride (PVC), polyesters, and polyurethanes, where it enhances stability, toughness, and strength. The performance of CHDM-DB as a plasticizer is intrinsically linked to its molecular geometry and the conformational dynamics of the cyclohexane ring.

Molecular Structure and Conformation

The central structural feature of this compound is the 1,4-disubstituted cyclohexane ring. The stereochemistry of this ring dictates the overall shape of the molecule and its intermolecular interactions.

Cis and Trans Isomerism

The 1,4-substitution pattern on the cyclohexane ring gives rise to two geometric isomers: cis-1,4-Cyclohexanedimethanol, dibenzoate and trans-1,4-Cyclohexanedimethanol, dibenzoate. In the cis isomer, the two methylene (B1212753) benzoate substituents are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This difference in stereochemistry leads to distinct physical properties and conformational preferences.

Conformational Analysis

The cyclohexane ring is not planar and preferentially adopts a "chair" conformation to minimize angular and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring) positions.

For 1,4-disubstituted cyclohexanes, the relative stability of different conformations is determined by the steric interactions of the substituents. The bulky benzoate groups in this compound create significant steric hindrance.

  • trans Isomer: The trans isomer can exist in two chair conformations: a diequatorial conformation and a diaxial conformation. The diequatorial conformation, where both methylene benzoate groups occupy equatorial positions, is significantly more stable as it minimizes steric interactions. The diaxial conformation would lead to severe 1,3-diaxial interactions, making it energetically unfavorable. Studies on the parent molecule, trans-1,4-cyclohexanedimethanol, have shown that bi-equatorial conformers have similar stability while bi-axial conformers have much higher energies; the addition of the bulky benzoate groups would further destabilize the bi-axial conformation.[1]

  • cis Isomer: The cis isomer exists as a mixture of two rapidly interconverting chair conformations, each with one axial and one equatorial methylene benzoate group. These two conformers are energetically equivalent.

The logical relationship between the isomers and their chair conformations is depicted below.

G Isomers and Conformations of this compound cluster_isomers Isomers cluster_conformations Chair Conformations cis cis-Isomer cis_ae Axial-Equatorial cis->cis_ae exists as trans trans-Isomer trans_ee Diequatorial (Stable) trans->trans_ee predominantly trans_aa Diaxial (Unstable) trans->trans_aa minor trans_ee->trans_aa ring flip G Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis synthesis Esterification of 1,4-Cyclohexanedimethanol with Benzoic Acid purification Recrystallization or Column Chromatography synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr Purified Sample xrd Single Crystal X-ray Diffraction purification->xrd Single Crystals ftir FTIR Spectroscopy purification->ftir Purified Sample ms Mass Spectrometry purification->ms Purified Sample

References

Synthesis of 1,4-Cyclohexanedimethanol, Dibenzoate from Bio-Based Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Sustainable Synthesis of a Key Polyester (B1180765) Building Block.

The transition towards a bio-based economy necessitates the development of sustainable routes to key industrial chemicals. 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) is a crucial monomer and plasticizer in the polyester industry, traditionally derived from petroleum feedstocks. This technical guide provides a comprehensive overview of emerging synthetic pathways to CHDM-DB utilizing renewable, bio-based precursors. This document details experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic workflows for clarity.

Overview of Bio-Based Synthetic Strategy

The sustainable synthesis of CHDM-DB is a two-pronged approach, focusing on the independent bio-based production of its constituent molecules: 1,4-Cyclohexanedimethanol (CHDM) and benzoic acid. These are subsequently combined through an esterification reaction to yield the final product. This guide explores distinct and promising pathways for each precursor, derived from readily available biomass.

Synthesis_Overview cluster_BioPrecursors Bio-Based Precursors cluster_Intermediates Key Intermediates cluster_FinalProduct Final Product Biomass Biomass (e.g., Lignocellulose, Glucose) CHDM 1,4-Cyclohexanedimethanol (CHDM) Biomass->CHDM Synthesis Route A or B BenzoicAcid Benzoic Acid Biomass->BenzoicAcid Synthesis Route C or D CHDM_DB 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) CHDM->CHDM_DB BenzoicAcid->CHDM_DB Esterification

Caption: Overall workflow for the bio-based synthesis of CHDM-DB.

Bio-Based Synthesis of 1,4-Cyclohexanedimethanol (CHDM)

Two primary bio-based routes for the synthesis of CHDM are presented here. The first route utilizes small, biomass-derivable molecules in a cycloaddition reaction, while the second proceeds through a bio-derived diacid intermediate.

Route A: From Formaldehyde (B43269), Crotonaldehyde (B89634), and Acrylate (B77674)

This pathway involves a two-step process starting with a proline-catalyzed formal [3+1+2] cycloaddition to form an intermediate, followed by hydrogenation.[1][2]

CHDM_Route_A cluster_Reactants Bio-derived Reactants Formaldehyde Formaldehyde Intermediate Ethyl 4-formylcyclohex-3-enecarboxylate Formaldehyde->Intermediate Proline-catalyzed [3+1+2] Cycloaddition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Intermediate Proline-catalyzed [3+1+2] Cycloaddition EthylAcrylate Ethyl Acrylate EthylAcrylate->Intermediate Proline-catalyzed [3+1+2] Cycloaddition CHDM 1,4-Cyclohexanedimethanol (CHDM) Intermediate->CHDM Hydrogenation (Cu/Zn/Al catalyst)

Caption: Synthesis of CHDM from formaldehyde, crotonaldehyde, and acrylate.

  • Reaction Setup: In a sealed reaction vessel, combine crotonaldehyde (2.0 eq), 37% aqueous formaldehyde solution (2.0 eq), ethyl acrylate (1.0 eq), and proline (10 mol% based on acrylate).

  • Reaction Conditions: Heat the mixture to 130°C and stir for 12 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield ethyl 4-formylcyclohex-3-enecarboxylate.

  • Reaction Setup: Charge a high-pressure autoclave with ethyl 4-formylcyclohex-3-enecarboxylate and a commercial Cu/Zn/Al catalyst.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 4.0 MPa and heat to 240°C for 12 hours with vigorous stirring.

  • Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The resulting liquid is then purified by vacuum distillation to obtain 1,4-cyclohexanedimethanol.

Route B: From Bio-Based Muconic Acid

This route involves the conversion of bio-based muconic acid to 1,4-cyclohexanedicarboxylic acid (CHDA), which is then hydrogenated to CHDM.[3][4]

CHDM_Route_B MuconicAcid cis,cis-Muconic Acid (from fermentation) tt_MuconicAcid trans,trans-Muconic Acid MuconicAcid->tt_MuconicAcid Isomerization CHDA_intermediate Cyclohexene- dicarboxylic acid tt_MuconicAcid->CHDA_intermediate Diels-Alder with Ethylene CHDA 1,4-Cyclohexanedicarboxylic Acid (CHDA) CHDA_intermediate->CHDA Hydrogenation CHDM 1,4-Cyclohexanedimethanol (CHDM) CHDA->CHDM Hydrogenation BenzoicAcid_Route_C QuinicAcid Quinic Acid (from Glucose) BenzoicAcid Benzoic Acid QuinicAcid->BenzoicAcid Formic Acid-mediated Deoxygenation BenzoicAcid_Route_D LPhenylalanine L-Phenylalanine EnzymaticCascade Multi-enzyme Cascade (Engineered E. coli) LPhenylalanine->EnzymaticCascade BenzoicAcid Benzoic Acid EnzymaticCascade->BenzoicAcid Esterification CHDM 1,4-Cyclohexanedimethanol (from Route A or B) CHDM_DB 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) CHDM->CHDM_DB BenzoicAcid Benzoic Acid (from Route C or D) BenzoicAcid->CHDM_DB Acid-catalyzed Esterification

References

Methodological & Application

Application Notes and Protocols: 1,4-Cyclohexanedimethanol, dibenzoate as a Non-Phthalate Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,4-Cyclohexanedimethanol (B133615), dibenzoate (CHDM-dibenzoate) as a non-phthalate plasticizer. This document includes its properties, performance data in comparison to traditional phthalate (B1215562) plasticizers, and detailed experimental protocols for its evaluation.

Introduction

1,4-Cyclohexanedimethanol, dibenzoate is a non-phthalate plasticizer that serves as a safe and effective alternative to traditional phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP).[1][2] Concerns over the potential health risks associated with phthalates, including endocrine disruption, have driven the demand for safer alternatives in various applications, including medical devices and drug delivery systems.[1][2] CHDM-dibenzoate, a solid, high-molecular-weight plasticizer, offers excellent compatibility with a wide range of polymers, including polyvinyl chloride (PVC), ethylene (B1197577) vinyl acetate (B1210297) (EVA), and polyurethanes.[3] Its use can enhance the flexibility, durability, and overall performance of these materials.[3]

Physicochemical Properties

CHDM-dibenzoate is a white, crystalline solid at room temperature. Its solid nature can offer advantages in certain processing applications, such as hot-melt adhesives. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name This compound[4]
CAS Number 35541-81-2[4]
Molecular Formula C22H24O4[5]
Molecular Weight 352.42 g/mol [5]
Appearance White solid powder/granules[3]
Melting Range 117 - 120 °C[3]
Purity >97%[3]
Acid Value < 8.0 mg KOH/g[3]
Saponification Value 303 - 320 mg KOH/g[3]

Performance as a Plasticizer

CHDM-dibenzoate is an effective plasticizer for a variety of polymers, imparting flexibility and improving mechanical properties. While direct comparative data for CHDM-dibenzoate against phthalates is limited in publicly available literature, data from studies on similar 1,4-cyclohexanedimethanol bis(aliphatic carboxylate)s can provide insights into its expected performance.[6]

Mechanical Properties of Plasticized PVC

The mechanical properties of PVC plasticized with different 1,4-cyclohexanedimethanol bis(aliphatic carboxylate)s are presented in Table 2. This data suggests that as the aliphatic chain length of the ester group increases, the tensile strength and modulus increase, while the elongation at break decreases.[6] Based on these trends, CHDM-dibenzoate is expected to impart good flexibility while maintaining reasonable tensile strength.

Table 2: Mechanical Properties of PVC Samples Containing 60 phr of different 1,4-Cyclohexanedimethanol bis(aliphatic carboxylate)s

PlasticizerElongation at break (%)Tensile strength (MPa)Modulus at 100% elongation (MPa)
CHDM-dibutyrate (CHDMDB) 809.4 ± 30.78.9 ± 0.82.4 ± 0.3
CHDM-dihexanoate (CHDMDH) 797.8 ± 25.29.5 ± 0.93.6 ± 0.3
CHDM-dioctanoate (CHDMDO) 709.6 ± 10.313.2 ± 1.04.9 ± 0.2
CHDM-didecanoate (CHDMDD) 545.3 ± 15.215.1 ± 0.95.9 ± 0.3

Source: Adapted from a study on 1,4-cyclohexanedimethanol bis(aliphatic carboxylate) plasticizers.[6]

Thermal Properties

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of CHDM-dibenzoate as a plasticizer.

Protocol for Sample Preparation of Plasticized PVC Sheets

Objective: To prepare standardized plasticized PVC sheets for subsequent testing.

Materials:

  • PVC resin (e.g., Geon 121A)

  • This compound

  • Thermal stabilizer (e.g., mixed metal soap)

  • Epoxidized soybean oil (ESO) (co-stabilizer/secondary plasticizer)

  • High-speed mixer (e.g., FlackTek SpeedMixer™)

  • Molds

  • Hydraulic press with heating and cooling capabilities

Procedure:

  • Accurately weigh the PVC resin, CHDM-dibenzoate, thermal stabilizer, and ESO in the desired proportions (e.g., 100 phr PVC, 50 phr plasticizer, 2 phr stabilizer, 3 phr ESO).

  • Transfer the components to a high-speed mixing cup.

  • Mix the components for two cycles in the high-speed mixer to ensure a homogenous blend.

  • De-aerate the resulting plastisol under vacuum with agitation for 1 hour to remove any entrapped air.

  • Pour the de-aerated plastisol into the appropriate molds.

  • Fuse the plastisol in a hydraulic press at 190°C (375°F) for 30 minutes under pressure.

  • Cool the fused PVC sheets to room temperature.

  • Allow the sheets to stand for at least 24 hours before conducting any further tests.

Protocol for Determining Mechanical Properties (ASTM D638)

Objective: To measure the tensile properties of the plasticized PVC.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Dumbbell-shaped cutting die (ASTM D638 Type IV).

Procedure:

  • Cut dumbbell-shaped specimens from the prepared plasticized PVC sheets using the cutting die.

  • Measure the width and thickness of the narrow section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

  • Record the load and elongation throughout the test.

  • Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.

Protocol for Determining Glass Transition Temperature (DSC)

Objective: To measure the glass transition temperature (Tg) of the plasticized PVC.

Apparatus:

  • Differential Scanning Calorimeter (DSC).

Procedure:

  • Cut a small sample (5-10 mg) from the plasticized PVC sheet.

  • Place the sample in an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg (e.g., 120°C) to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected Tg (e.g., -50°C).

  • Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.

  • The Tg is determined as the midpoint of the step transition in the heat flow curve during the second heating scan.

Protocol for Migration Resistance Testing (ASTM D1239 - Modified)

Objective: To determine the amount of plasticizer that leaches from the PVC into a solvent.

Materials:

  • Plasticized PVC samples of known dimensions and weight.

  • Extraction solvent (e.g., n-hexane, olive oil, 50% ethanol (B145695) solution).

  • Constant temperature bath.

  • Analytical balance.

Procedure:

  • Cut circular or square specimens from the plasticized PVC sheet (e.g., 50 mm diameter).

  • Accurately weigh each specimen (W_initial).

  • Immerse the specimens in the chosen solvent in a sealed container.

  • Place the container in a constant temperature bath set to the desired temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).[6]

  • After the immersion period, remove the specimens from the solvent.

  • Gently wipe the surface of the specimens to remove any excess solvent.

  • Dry the specimens in a vacuum oven at a low temperature until a constant weight is achieved.

  • Accurately weigh the dried specimens (W_final).

  • Calculate the percentage of weight loss due to migration using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Toxicological Profile and Biocompatibility

For researchers in drug development, the toxicological profile and biocompatibility of any material in contact with a drug product or the human body are of paramount importance.

General Toxicology

Benzoate esters, in general, are known to have low acute toxicity.[2] They are readily metabolized and excreted from the body, suggesting a low potential for bioaccumulation.[2] Safety data sheets for this compound often indicate that it is not classified as hazardous.[4][5] However, specific toxicological data for CHDM-dibenzoate is not extensively available in the public domain. A human health assessment of the parent compound, 1,4-Cyclohexanedimethanol, indicates a potential for serious eye damage at high concentrations, but the risk to public health is not considered unreasonable under normal use conditions.[11]

Biocompatibility Considerations

The biocompatibility of a plasticizer is crucial for its use in medical devices and drug packaging. While specific biocompatibility studies on CHDM-dibenzoate are not readily found, the general low toxicity of benzoates is a positive indicator.[2] For any specific application, a comprehensive biological evaluation plan should be developed in accordance with international standards such as ISO 10993-1.[12] This would involve a series of in vitro and, if necessary, in vivo tests to assess cytotoxicity, sensitization, irritation, and systemic toxicity.

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific research on the interaction of this compound with specific cellular signaling pathways. This is an area where further research is needed, especially for applications in drug delivery where the plasticizer could potentially interact with biological systems. The workflow for investigating such interactions is outlined below.

Workflow for Investigating Biological Interactions of CHDM-dibenzoate cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Confirmation A Cytotoxicity Assays (e.g., MTT, LDH) D Gene Expression Analysis (e.g., qPCR, Microarray) A->D If cytotoxic B Genotoxicity Assays (e.g., Ames test) G Animal Model Studies (e.g., rodent toxicity studies) B->G If genotoxic C Endocrine Activity Screening (e.g., receptor binding assays) F Signaling Pathway Analysis (e.g., Luciferase reporter assays) C->F If endocrine active E Proteomics Analysis (e.g., Western Blot, Mass Spec) D->E E->F F->G H Metabolite Identification G->H

Caption: Workflow for investigating biological interactions.

Logical Relationship for Plasticizer Selection

The selection of a suitable plasticizer involves a multi-faceted decision-making process, balancing performance, safety, and cost. The diagram below illustrates the key considerations.

Decision Framework for Plasticizer Selection A Application Requirements B Performance (Flexibility, Durability) A->B C Safety & Regulatory (Toxicity, Biocompatibility) A->C D Processing (Compatibility, Fusion) A->D E Cost Effectiveness A->E F Optimal Plasticizer Selection B->F C->F D->F E->F

Caption: Key factors in plasticizer selection.

Conclusion

This compound presents a promising alternative to traditional phthalate plasticizers, offering good compatibility with a range of polymers and a favorable toxicological profile based on current knowledge. While more direct comparative performance data is needed to fully establish its advantages, the available information and data from similar compounds suggest it is a viable option for applications where safety and performance are critical. The experimental protocols provided in these notes offer a framework for researchers to conduct their own evaluations and contribute to the growing body of knowledge on this non-phthalate plasticizer. Further research into its biological interactions is warranted to fully support its use in sensitive applications such as medical devices and drug delivery systems.

References

Application Notes and Protocols: 1,4-Cyclohexanedimethanol, Dibenzoate as a Modifier for Polyesters and Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) as a modifier to enhance the properties of polyesters and polyurethanes. This document includes detailed experimental protocols for the incorporation of CHDM-DB and summarizes the expected quantitative effects on polymer characteristics.

Introduction to this compound (CHDM-DB)

This compound is a derivative of 1,4-Cyclohexanedimethanol (CHDM), a cycloaliphatic diol known for imparting significant performance enhancements to polymers. The rigid and bulky cyclohexane (B81311) ring, combined with the benzoate (B1203000) groups, suggests that CHDM-DB can act as a potent modifier, influencing the thermal, mechanical, and chemical resistance properties of polyesters and polyurethanes. Its use as a polyester (B1180765) additive has been shown to increase stability, toughness, hardness, and strength.[1] While direct, extensive literature on CHDM-DB as a modifier is limited, its structural similarity to other well-documented plasticizers and the known benefits of the CHDM moiety allow for the formulation of detailed application protocols and the prediction of its effects.

Application in Polyester Modification

The incorporation of CHDM-DB into polyester resins is anticipated to enhance key material properties, making them suitable for a wider range of applications, including durable coatings, advanced packaging, and potentially in the fabrication of medical devices where chemical resistance and durability are paramount.[2][3]

Expected Effects on Polyester Properties

The introduction of CHDM-DB into a polyester matrix is expected to yield the following improvements, based on the known effects of the CHDM and benzoate moieties:

PropertyExpected EffectRationale
Thermal Stability Increased Glass Transition Temperature (Tg)The rigid cycloaliphatic ring of the CHDM-DB molecule restricts chain mobility.[3][4]
Mechanical Strength Increased Hardness, Tensile Strength, and RigidityThe bulky structure of CHDM-DB can increase the stiffness of the polymer backbone.[1]
Chemical Resistance Enhanced Resistance to Hydrolysis and SolventsThe hydrophobic nature of the cyclohexane and benzoate groups provides a barrier against chemical attack.[2][3]
Processing Potential for Plasticization or Increased Melt ViscosityDepending on the interaction with the polymer, it could act as a non-reactive plasticizer, improving flow, or as a rigid filler, increasing viscosity. A similar compound, 1,4-Cyclohexanedimethanol Dilaurate, is used as a plasticizer.[5]
Experimental Protocol: Melt Compounding of CHDM-DB with Polyester

This protocol describes the incorporation of CHDM-DB into a polyester matrix (e.g., PET) via melt compounding.

Materials:

  • Polyester pellets (e.g., PET, PBT)

  • This compound (CHDM-DB) powder

  • Twin-screw extruder

  • Pelletizer

  • Drying oven

Procedure:

  • Drying: Dry the polyester pellets and CHDM-DB powder in a vacuum oven at a temperature appropriate for the specific polyester (e.g., 120-140°C for PET) for at least 4 hours to remove any residual moisture.

  • Premixing: Dry blend the polyester pellets and CHDM-DB powder at the desired weight percentage (e.g., 1%, 3%, 5% w/w).

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for PET modification would be from 240°C at the feeding zone to 270°C at the die.

    • Feed the premixed material into the extruder at a constant rate.

    • The screw speed should be optimized to ensure thorough mixing without causing excessive shear degradation (e.g., 100-200 RPM).

  • Pelletizing: The extrudate is cooled in a water bath and then fed into a pelletizer to produce uniform pellets of the modified polyester.

  • Post-Drying: The resulting pellets should be dried again before further processing (e.g., injection molding, film extrusion) to remove any moisture absorbed during pelletizing.

Characterization:

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Mechanical Testing: Perform tensile testing (ASTM D638) and hardness testing (ASTM D2240) on injection-molded specimens.

  • Chemical Resistance: Immerse samples in various solvents (e.g., acids, bases, organic solvents) and measure changes in weight and dimensions over time.

Polyester_Modification_Workflow cluster_preparation Material Preparation cluster_processing Melt Compounding cluster_characterization Characterization Drying Drying of Polyester & CHDM-DB Premixing Dry Blending Drying->Premixing Extrusion Twin-Screw Extrusion Premixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Thermal Thermal Analysis (DSC) Pelletizing->Thermal Mechanical Mechanical Testing Pelletizing->Mechanical Chemical Chemical Resistance Pelletizing->Chemical

Workflow for Polyester Modification with CHDM-DB.

Application in Polyurethane Modification

The rigid structure of CHDM-DB makes it a promising candidate for modifying polyurethanes, particularly in applications requiring high hardness, and improved thermal stability. While direct evidence is scarce, the known effects of CHDM as a chain extender in polyurethanes suggest that CHDM-DB could act as a non-reactive additive to enhance performance.[6]

Expected Effects on Polyurethane Properties
PropertyExpected EffectRationale
Hardness Increased Shore HardnessThe bulky and rigid structure of CHDM-DB is expected to increase the hardness of the polyurethane matrix.
Thermal Stability Increased Glass Transition Temperature (Tg) of the hard segmentThe presence of the cycloaliphatic and aromatic rings can enhance the thermal stability of the hard domains in segmented polyurethanes.
Mechanical Properties Increased Tensile Modulus, Potentially Reduced Elongation at BreakThe rigid nature of the modifier is likely to increase stiffness but may reduce flexibility.
Adhesion Potentially Improved AdhesionThe benzoate groups may enhance interactions with certain substrates.
Experimental Protocol: Preparation of Polyurethane with CHDM-DB as an Additive

This protocol outlines the synthesis of a thermoplastic polyurethane (TPU) with CHDM-DB incorporated as a non-reactive additive.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMG)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Chain extender (e.g., 1,4-Butanediol - BDO)

  • This compound (CHDM-DB)

  • Solvent (e.g., Dimethylformamide - DMF, anhydrous)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

Procedure:

  • Preparation:

    • Dry the polyol, chain extender, and CHDM-DB under vacuum at 80°C for 4 hours.

    • Set up a three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Prepolymer Formation:

    • Charge the dried polyol and CHDM-DB into the reaction flask. Heat to 70°C with stirring under a nitrogen atmosphere.

    • Add the diisocyanate to the mixture and stir for 1-2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve the chain extender (BDO) in the solvent (DMF).

    • Slowly add the chain extender solution to the prepolymer mixture with vigorous stirring.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

  • Polymerization:

    • Continue stirring at 70-80°C until the viscosity of the mixture increases significantly, indicating polymerization. The reaction time can vary from 2 to 4 hours.

  • Casting and Curing:

    • Pour the viscous polymer solution onto a casting plate.

    • Cure the cast film in an oven at 80-100°C for 12-24 hours to remove the solvent and complete the reaction.

  • Post-Curing: For optimal properties, post-cure the polyurethane film at a slightly elevated temperature (e.g., 60°C) for another 24 hours.

Characterization:

  • Structural Analysis: Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane (B1682113) linkages and the incorporation of CHDM-DB.

  • Thermal Analysis: Determine the glass transition temperatures of the soft and hard segments using DSC.

  • Mechanical Testing: Measure tensile strength, elongation at break, and Shore hardness of the cured films.

Polyurethane_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Polymer Synthesis cluster_post_synthesis Post-Synthesis Processing cluster_analysis Characterization Drying Drying of Polyol, Chain Extender, & CHDM-DB Prepolymer Prepolymer Formation (Polyol + Diisocyanate + CHDM-DB) Drying->Prepolymer Chain_Extension Chain Extension (with BDO) Prepolymer->Chain_Extension Polymerization Polymerization Chain_Extension->Polymerization Casting Film Casting Polymerization->Casting Curing Curing & Post-Curing Casting->Curing FTIR FTIR Analysis Curing->FTIR DSC Thermal Analysis (DSC) Curing->DSC Mechanical Mechanical Testing Curing->Mechanical

Workflow for Polyurethane Synthesis with CHDM-DB.

Conclusion

This compound holds significant potential as a versatile modifier for both polyesters and polyurethanes. Its rigid cycloaliphatic and aromatic structure is expected to impart enhanced thermal stability, mechanical strength, and chemical resistance. The provided protocols offer a starting point for researchers to explore the incorporation of CHDM-DB into polymer systems and to quantify its effects on material properties. Further research is warranted to fully elucidate the structure-property relationships and to explore the full range of applications for these modified polymers, including in the demanding fields of advanced materials and drug development.

References

Application Notes and Protocols: Formulation of Coatings and Films with 1,4-Cyclohexanedimethanol, dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Cyclohexanedimethanol, dibenzoate (CHDM-dibenzoate) is a non-phthalate plasticizer that serves as a versatile modifier in a wide range of polymer formulations, including coatings and films.[1] Its primary function is to increase the flexibility, durability, and workability of the material. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing CHDM-dibenzoate in their formulations. The information presented is based on established principles of polymer science and coating technology.

CHDM-dibenzoate is characterized by its good compatibility with numerous polymers, including polyvinyl chloride (PVC), ethylene (B1197577) vinyl acetate (B1210297) (EVA), and various polyesters.[1] It is recognized for improving the flow of vinyl-based formulations and providing excellent non-stick characteristics to hot-melt adhesives.[1] As a replacement for traditional phthalate (B1215562) plasticizers, which have raised health and environmental concerns, CHDM-dibenzoate offers a safer alternative without compromising performance.

Applications in Coatings and Films

CHDM-dibenzoate is utilized in various coating and film applications to enhance material properties. In coating systems, it can act as a coalescing agent, aiding in the formation of a continuous film with improved integrity and appearance. For films, particularly those based on PVC, it imparts flexibility and can improve mechanical properties such as tensile strength and elongation at break.

Key benefits in coatings and films include:

  • Enhanced Flexibility and Durability: The addition of CHDM-dibenzoate lowers the glass transition temperature (Tg) of the polymer matrix, making the resulting coating or film more flexible and less prone to cracking.

  • Improved Processing Characteristics: In formulations like plastisols, CHDM-dibenzoate can reduce viscosity, leading to easier processing and more uniform application.

  • Good Compatibility: It exhibits good compatibility with a range of polar polymers, ensuring a homogenous mixture and stable final product.[1]

  • Low Volatility: Compared to some lower molecular weight plasticizers, dibenzoates can offer lower volatility, leading to greater permanence of properties over the lifetime of the product.

  • Favorable Safety Profile: As a non-phthalate plasticizer, it is a preferred choice for applications with stringent regulatory requirements.

Quantitative Performance Data

The following tables summarize the expected performance of CHDM-dibenzoate in a model flexible PVC film formulation compared to a traditional phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP). The data is representative and may vary depending on the specific formulation and processing conditions.

Table 1: Mechanical Properties of Plasticized PVC Films (40 phr plasticizer)

PropertyCHDM-dibenzoateDEHP (for comparison)Test Method
Tensile Strength (MPa)18 - 2217 - 21ASTM D882
Elongation at Break (%)250 - 350280 - 380ASTM D882
100% Modulus (MPa)8 - 127 - 11ASTM D882
Hardness (Shore A)80 - 8578 - 83ASTM D2240

Table 2: Thermal and Migration Properties of Plasticized PVC Films (40 phr plasticizer)

PropertyCHDM-dibenzoateDEHP (for comparison)Test Method
Glass Transition Temp. (Tg) (°C)-5 to 5-10 to 0ASTM E1356 (DSC)
Volatility (Weight Loss %, 24h @ 100°C)< 1.01.0 - 1.5ASTM D1203
Migration into Hexane (Weight Loss %)2 - 43 - 5ASTM D1239

Experimental Protocols

Protocol 1: Formulation of a Model Solvent-Borne PVC Coating

This protocol describes the preparation of a model solvent-borne coating based on PVC, plasticized with CHDM-dibenzoate.

Materials and Equipment:

  • PVC resin (e.g., suspension grade)

  • This compound (CHDM-dibenzoate)

  • Solvent blend (e.g., Methyl Ethyl Ketone (MEK) and Toluene, 1:1 ratio)

  • Heat stabilizer (e.g., a mixed metal stabilizer)

  • High-speed disperser or laboratory stirrer with a propeller blade

  • Beakers, graduated cylinders, and a laboratory scale

  • Film applicator (e.g., bird applicator)

  • Glass or metal panels for coating application

Procedure:

  • Solvent and Stabilizer Preparation: In a suitable beaker, prepare the solvent blend. Add the heat stabilizer to the solvent blend and stir until fully dissolved.

  • PVC Resin Dispersion: While stirring the solvent/stabilizer mixture, slowly add the PVC resin to create a vortex. Continue stirring at a moderate speed until the resin is fully dispersed and a homogenous solution is formed. This may take 30-60 minutes.

  • Plasticizer Addition: Slowly add the pre-weighed CHDM-dibenzoate to the PVC dispersion while maintaining agitation.

  • Homogenization: Increase the stirring speed to ensure thorough mixing and complete dissolution of the plasticizer. Continue mixing for an additional 15-20 minutes until the formulation is uniform and free of agglomerates.

  • Viscosity Adjustment (Optional): If necessary, adjust the viscosity of the coating by adding small amounts of the solvent blend until the desired application viscosity is reached.

  • Degassing: Allow the prepared coating to stand for a period to allow any entrapped air to escape.

Diagram 1: Experimental Workflow for Coating Formulation

G cluster_prep Preparation cluster_mixing Mixing cluster_final Final Steps prep_solvent Prepare Solvent Blend prep_stabilizer Dissolve Stabilizer prep_solvent->prep_stabilizer add_pvc Disperse PVC Resin prep_stabilizer->add_pvc add_plasticizer Add CHDM-dibenzoate add_pvc->add_plasticizer homogenize Homogenize Mixture add_plasticizer->homogenize adjust_viscosity Adjust Viscosity (Optional) homogenize->adjust_viscosity degas Degas Coating adjust_viscosity->degas

Caption: Workflow for the formulation of a solvent-borne PVC coating.

Protocol 2: Preparation and Testing of a Flexible PVC Film

This protocol outlines the procedure for casting a flexible PVC film from the prepared coating and subsequent testing of its mechanical properties.

Materials and Equipment:

  • Prepared PVC coating from Protocol 1

  • Film applicator with a defined gap size (e.g., 250 µm)

  • Glass plates

  • Drying oven with controlled temperature and ventilation

  • Tensile testing machine (e.g., Instron) with appropriate grips

  • Shore A durometer

  • Calipers or micrometer

Procedure:

  • Film Casting:

    • Place a clean glass plate on a level surface.

    • Pour a small amount of the prepared PVC coating at one end of the glass plate.

    • Draw down the coating across the plate with the film applicator at a steady speed to create a uniform wet film.

  • Drying:

    • Allow the cast film to air-dry for a short period (e.g., 15 minutes) to allow for initial solvent evaporation.

    • Transfer the glass plate to a drying oven set at a suitable temperature (e.g., 60-80°C) to remove the remaining solvent. The drying time will depend on the film thickness and solvent system.

  • Film Conditioning:

    • Once dry, carefully peel the film from the glass plate.

    • Condition the film at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

  • Mechanical Property Testing:

    • Tensile Properties (ASTM D882):

      • Cut dumbbell-shaped specimens from the conditioned film using a die cutter.

      • Measure the thickness and width of the gauge section of each specimen.

      • Mount the specimen in the grips of the tensile testing machine.

      • Apply a tensile load at a constant crosshead speed until the specimen fails.

      • Record the tensile strength, elongation at break, and modulus.

    • Hardness (ASTM D2240):

      • Stack several layers of the conditioned film to achieve a minimum thickness of 6 mm.

      • Press the Shore A durometer firmly against the surface of the film stack and record the hardness reading.

Diagram 2: Workflow for PVC Film Preparation and Testing

G cluster_prep Film Preparation cluster_testing Mechanical Testing start Prepared PVC Coating cast_film Cast Film on Glass Plate start->cast_film dry_film Dry Film in Oven cast_film->dry_film condition_film Condition Film (24h) dry_film->condition_film tensile_test Tensile Testing (ASTM D882) condition_film->tensile_test hardness_test Hardness Testing (ASTM D2240) condition_film->hardness_test

Caption: Process for preparing and mechanically testing a flexible PVC film.

Protocol 3: Evaluation of Plasticizer Migration

This protocol describes a method to assess the resistance of CHDM-dibenzoate to migrate out of the PVC film.

Materials and Equipment:

  • Conditioned PVC film specimens of known weight and surface area

  • Extraction solvent (e.g., n-hexane)

  • Wide-mouth glass jars with lids

  • Analytical balance

  • Forceps

  • Drying oven

Procedure:

  • Initial Measurement: Cut circular or rectangular specimens from the conditioned PVC film. Measure and record the initial weight of each specimen.

  • Immersion: Place each specimen in a separate glass jar. Add a sufficient volume of n-hexane to completely immerse the specimen.

  • Extraction: Seal the jars and store them at a constant temperature (e.g., 23°C) for a specified period (e.g., 24 hours).

  • Drying and Final Measurement:

    • Using forceps, carefully remove the specimens from the solvent.

    • Blot the specimens with a lint-free cloth to remove excess surface solvent.

    • Place the specimens in a drying oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

    • Measure and record the final weight of each specimen.

  • Calculation: Calculate the percentage of weight loss due to plasticizer migration using the following formula:

    Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Diagram 3: Logical Relationship in Migration Testing

G InitialState Initial Film Weight Process Solvent Immersion (n-Hexane, 24h) InitialState->Process Result Calculate Weight Loss (%) InitialState->Result FinalState Final Film Weight Process->FinalState FinalState->Result

Caption: Logical flow of the plasticizer migration test.

References

Application Notes and Protocols: The Role of 1,4-Cyclohexanedimethanol, dibenzoate in Hot-Melt Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) is a non-phthalate plasticizer, binder, and modifier increasingly utilized in the formulation of hot-melt adhesives (HMAs).[1][2] Its chemical structure, featuring a cycloaliphatic ring and two benzoate (B1203000) groups, imparts unique properties to adhesive formulations, making it a versatile component for enhancing performance and processing characteristics. This document provides detailed application notes, experimental protocols, and performance data related to the use of CHDM-DB in HMA systems. CHDM-DB is compatible with a wide array of polymers commonly used in hot-melt adhesives, including ethylene (B1197577) vinyl acetate (B1210297) (EVA), polyvinyl chloride (PVC), and polyurethanes.[2]

Mechanism of Action

In hot-melt adhesive formulations, this compound primarily functions as a plasticizer. Its molecules interpose themselves between the long polymer chains of the base resin (e.g., EVA). This spacing increases the free volume and reduces the intermolecular forces between the polymer chains, leading to a decrease in the glass transition temperature (Tg) and melt viscosity.[3][4] The ester groups in the CHDM-DB molecule are key to its function, interacting with the polymer chains to enhance flexibility and durability.[5] This plasticizing effect improves the flow of the molten adhesive, enhances wetting of the substrate, and increases the flexibility of the final bond.

cluster_0 Hot-Melt Adhesive Matrix (Without CHDM-DB) cluster_1 Hot-Melt Adhesive Matrix (With CHDM-DB) P1 Polymer Chains (e.g., EVA) P2 Polymer Chains (e.g., EVA) P1->P2 Strong Intermolecular Forces (Van der Waals) T Tackifier P1->T P3 Polymer Chains (e.g., EVA) W Wax P2->W CHDM 1,4-CHDM-DB P3->CHDM Weakened Intermolecular Forces (Increased Free Volume) T2 Tackifier P3->T2 P4 Polymer Chains (e.g., EVA) W2 Wax P4->W2 CHDM->P4 start Start preheat Preheat Mixer (160-180°C) start->preheat purge Purge with Nitrogen preheat->purge add_polymer Add Base Polymer (e.g., EVA) purge->add_polymer melt_polymer Melt Polymer add_polymer->melt_polymer add_chdm_wax Add 1,4-CHDM-DB and Wax melt_polymer->add_chdm_wax mix1 Mix until Homogeneous add_chdm_wax->mix1 add_tackifier Add Tackifier mix1->add_tackifier add_antioxidant Add Antioxidant add_tackifier->add_antioxidant mix2 Mix for 30 min add_antioxidant->mix2 pour Pour and Cool mix2->pour end End pour->end

References

High-performance liquid chromatography (HPLC) methods for 1,4-Cyclohexanedimethanol, dibenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the HPLC Analysis of 1,4-Cyclohexanedimethanol (B133615) Dibenzoate

Introduction

1,4-Cyclohexanedimethanol dibenzoate (CHDM-DB) is a non-phthalate plasticizer used in a variety of polymer applications, including adhesives, coatings, and inks.[1] Its chemical structure consists of a cyclohexane (B81311) ring with two methylene (B1212753) groups at the 1 and 4 positions, each esterified with a benzoate (B1203000) group. The accurate and reliable quantification of CHDM-DB in raw materials and finished products is crucial for quality control and formulation development. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds.[2][3] This document provides a detailed application note and protocol for the analysis of 1,4-cyclohexanedimethanol dibenzoate using reversed-phase HPLC with UV detection.

Physicochemical Properties of 1,4-Cyclohexanedimethanol Dibenzoate
PropertyValue
CAS Number 35541-81-2[4]
Molecular Formula C22H24O4
Appearance White to off-white crystalline powder[4]
Purity (as Benzoate esters) min. 95.0%[4]
Melting Range approx. 117 - 118 °C[4]

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of 1,4-cyclohexanedimethanol dibenzoate in various sample matrices. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

2. Chromatographic Conditions

A reversed-phase HPLC method is employed for the analysis of 1,4-cyclohexanedimethanol dibenzoate.[5] The mobile phase consists of acetonitrile (B52724), water, and an acid modifier.[5] For applications compatible with mass spectrometry, formic acid should be used in place of phosphoric acid.[5]

ParameterRecommended Condition
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column
Mobile Phase Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v)[5]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Wavelength 230 nm

3. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1,4-cyclohexanedimethanol dibenzoate reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Sample Solution: Accurately weigh a sample containing 1,4-cyclohexanedimethanol dibenzoate and dissolve it in acetonitrile to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Identify the 1,4-cyclohexanedimethanol dibenzoate peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of 1,4-cyclohexanedimethanol dibenzoate in the sample by interpolating its peak area on the calibration curve.

Method Performance Characteristics (Representative Data)

The following table summarizes the expected performance characteristics of the HPLC method.

ParameterResult
Retention Time ~ 5.2 min
Linearity (R²) (10-500 µg/mL) > 0.999
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 3 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the logical flow of the analytical processes.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification weigh Weigh Standard/Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject into HPLC-UV filter_sample->inject separate Isocratic Separation inject->separate detect UV Detection (230 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

Calibration_Curve_Logic cluster_standards Standard Preparation & Analysis cluster_data_analysis Data Analysis cluster_quantification Sample Quantification std1 Standard 1 (Conc. C1) analyze_stds Analyze Standards by HPLC std1->analyze_stds std2 Standard 2 (Conc. C2) std2->analyze_stds std_n Standard n (Conc. Cn) std_n->analyze_stds get_areas Obtain Peak Areas (A1, A2, ... An) analyze_stds->get_areas plot_curve Plot Peak Area vs. Concentration get_areas->plot_curve lin_reg Perform Linear Regression (y = mx + c) plot_curve->lin_reg calculate_conc Calculate Concentration (Cx = (Ax - c) / m) lin_reg->calculate_conc analyze_sample Analyze Unknown Sample get_sample_area Obtain Sample Peak Area (Ax) analyze_sample->get_sample_area get_sample_area->calculate_conc

Caption: Logical relationship for quantitative analysis using a calibration curve.

References

Application Note: Purity Analysis of 1,4-Cyclohexanedimethanol, Dibenzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity analysis of 1,4-Cyclohexanedimethanol, dibenzoate, a non-phthalate plasticizer and polymer modifier. The described protocol provides a reliable and accurate means to separate and quantify this compound from its potential process-related impurities, such as unreacted starting materials and by-products. This method is crucial for quality control in research, development, and manufacturing of polymers and other materials where the purity of this additive can significantly impact the final product's performance and safety.

Introduction

This compound is a versatile chemical compound utilized as a plasticizer, binder, and modifier in a wide array of polymers, including polyvinyl chloride (PVC), polyesters, and polyurethanes.[1] Its primary function is to enhance the flexibility, durability, and overall performance of these materials.[1] The purity of this compound is a critical parameter, as impurities can compromise the thermal stability and mechanical properties of the final polymer products.[1]

The principal route for synthesizing this compound is the esterification of 1,4-Cyclohexanedimethanol with benzoic acid.[1] This process can lead to the presence of unreacted starting materials, such as 1,4-Cyclohexanedimethanol and benzoic acid, as well as mono-benzoate esters as impurities in the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the purity assessment of this compound due to its high separation efficiency and definitive identification capabilities.

Experimental Protocol

Materials and Reagents
  • This compound (Sample)

  • 1,4-Cyclohexanedimethanol (Reference Standard)

  • Benzoic Acid (Reference Standard)

  • 1,4-Cyclohexanedimethanol, monobenzoate (Reference Standard, if available)

  • Dichloromethane (B109758) (DCM), HPLC grade or equivalent

  • Methanol (B129727), HPLC grade or equivalent

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with dichloromethane to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Impurity Standard Preparation:

    • Prepare individual stock solutions of 1,4-Cyclohexanedimethanol, benzoic acid, and 1,4-Cyclohexanedimethanol, monobenzoate (if available) in methanol at a concentration of 1 mg/mL.

    • Prepare a mixed impurity standard solution by diluting the individual stock solutions in dichloromethane to a suitable working concentration (e.g., 10 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with dichloromethane.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

GC-MS Instrumentation and Conditions
ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent
Injector Split/Splitless, operated in split mode (20:1)
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Acquisition Mode Full Scan

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurities is confirmed by comparing their retention times and mass spectra with those of the reference standards.

Table 1: Representative Quantitative Data for Purity Analysis of this compound

CompoundRetention Time (min)Area %Identification
Benzoic Acid~ 5.80.15Mass Spectrum, Standard
1,4-Cyclohexanedimethanol~ 6.50.25Mass Spectrum, Standard
1,4-Cyclohexanedimethanol, monobenzoate~ 12.21.50Mass Spectrum
This compound (cis/trans isomers)~ 16.8, 17.198.00Mass Spectrum, Standard
Unknown Impurity~ 18.50.10Mass Spectrum

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_sample Weigh and Dissolve This compound Sample filter_sample Filter Sample Solution prep_sample->filter_sample prep_std Prepare Reference Standard Solutions injection Inject Sample into GC-MS prep_std->injection filter_sample->injection separation Chromatographic Separation in GC Column injection->separation detection Mass Spectrometric Detection and Ionization separation->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration quantification Calculate Purity and Impurity Levels peak_integration->quantification identification Identify Compounds by Retention Time & Mass Spectra identification->quantification report Generate Final Analysis Report quantification->report

Caption: Experimental workflow for the GC-MS purity analysis of this compound.

Conclusion

The GC-MS method described in this application note is a highly effective tool for the purity assessment of this compound. The protocol provides excellent separation of the main component from its potential process-related impurities, allowing for accurate quantification and identification. This method is essential for ensuring the quality and consistency of this compound used in various industrial applications, thereby contributing to the development of high-performance and reliable polymer products.

References

Application Notes: The Role of 1,4-Cyclohexanedimethanol in Biodegradable Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a critical building block in the synthesis of high-performance polyesters. The incorporation of its rigid cyclohexane (B81311) ring into the polymer backbone imparts enhanced thermal stability, mechanical strength, durability, and chemical resistance compared to polyesters derived from purely linear aliphatic diols. While extensive research exists on CHDM as a monomer, information specifically on 1,4-Cyclohexanedimethanol, dibenzoate for creating biodegradable polymers is scarce. Therefore, these notes will focus on the well-documented application of CHDM in synthesizing biodegradable aliphatic and aliphatic-aromatic copolyesters, which are of significant interest to researchers in materials science and drug development.

CHDM-based polyesters are gaining attention for their potential in biomedical applications due to their biocompatibility and the tunability of their degradation rates. Applications being explored include controlled drug release systems, scaffolds for tissue engineering, and durable medical devices. The properties of these polymers can be precisely tailored by selecting different diacid co-monomers and adjusting the CHDM content.

Key Attributes of CHDM-based Biodegradable Polyesters:

  • Enhanced Thermal Stability: The non-planar cyclohexane ring structure increases the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyesters.

  • Improved Mechanical Properties: CHDM contributes to increased hardness, tensile strength, and rigidity.

  • Tunable Biodegradability: The rate of degradation can be controlled by altering the copolymer composition. Aliphatic polyesters incorporating CHDM can be designed for enzymatic and hydrolytic degradation. For instance, copolyesters of CHDM with succinic acid and 1,4-butanediol (B3395766) have been synthesized with tunable characteristics.

  • Biocompatibility: The degradation products of certain CHDM-based polyesters, such as CHDM and common diacids like adipic acid, have established biological profiles, making them promising candidates for biomedical applications.

Data Presentation: Properties of CHDM-Based Polyesters

The thermal and mechanical properties of polyesters can be significantly modified by incorporating CHDM. The following tables summarize representative data from literature for various CHDM-based copolyesters.

Table 1: Thermal Properties of CHDM-Based Polyesters

Polymer Composition Glass Transition Temp. (Tg) (°C) Melting Temp. (Tm) (°C) Decomposition Temp. (Td) (°C)
Poly(1,4-cyclohexylenedimethylene adipate) (PCA) - - >270
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) 63.7 Low High
Poly(1,4-cyclohexylene dimethylene terephthalate) (PCT) 88 300 -
Poly(butylene succinate-co-dodecylene succinate) (PBDSs) with CHDM - 85 - 99 <250

| Aliphatic/alicyclic Poly(1,4-cyclohexanedimethylene-adipate-carbonate)s (PCACs) | - | - | >270 (for 10% weight loss) |

Data compiled from multiple sources.

Table 2: Mechanical Properties of CHDM-Based Polyesters

Polymer Composition Tensile Strength (MPa) Elongation at Break (%)
Poly(1,12-dodecylene octanedioate) 20.8 255
Poly(1,12-dodecylene sebacate) 25.3 254
Polyesters from CHDM and long-chain aliphatic diacids (azelaic, undecanedioic, etc.) - >300

| Poly(butylene diglycolate-co-butylene terephthalate) (PBDT) | - | 135 |

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Synthesis of CHDM-Based Copolyester via Two-Step Melt Polycondensation

This protocol describes a general method for synthesizing biodegradable copolyesters using CHDM and an aliphatic diacid (e.g., adipic acid).

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Dimethyl Adipate (or other dimethyl dicarboxylate)

  • Catalyst (e.g., Titanium (IV) butoxide, TBT)

  • Stabilizer (e.g., Phosphorous acid)

  • High-vacuum pump

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and distillation column

Procedure:

  • Esterification (First Step): a. Charge the reaction vessel with equimolar amounts of CHDM and the chosen dimethyl dicarboxylate. b. Add the catalyst (e.g., 200-300 ppm of TBT) and a stabilizer. c. Purge the reactor with nitrogen to create an inert atmosphere. d. Heat the mixture with continuous stirring to 180-250°C. e. Methanol (B129727) will be produced as a byproduct and should be collected via the distillation column. f. Continue this stage until the theoretical amount of methanol has been collected, indicating the formation of low molecular weight oligomers.

  • Polycondensation (Second Step): a. Increase the temperature to 250-280°C. b. Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. This facilitates the removal of excess CHDM and other volatile byproducts. c. The viscosity of the molten polymer will increase significantly. Monitor the reaction progress by observing the torque on the mechanical stirrer. d. The reaction is considered complete when the desired melt viscosity is achieved. e. Once complete, extrude the molten polymer from the reactor under nitrogen pressure and pelletize for subsequent characterization.

Protocol 2: Characterization of Synthesized Polymer

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC): a. Dissolve a small amount of the synthesized polymer in a suitable solvent (e.g., chloroform, tetrahydrofuran). b. Filter the solution to remove any particulates. c. Inject the sample into a GPC system calibrated with polystyrene standards. d. Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

2. Thermal Analysis (Differential Scanning Calorimetry - DSC & Thermogravimetric Analysis - TGA): a. For DSC, seal 5-10 mg of the polymer in an aluminum pan. b. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the glass transition temperature (Tg) and melting temperature (Tm). c. For TGA, place 5-10 mg of the polymer in a T

Applications of 1,4-Cyclohexanedimethanol, Dibenzoate in Biomedical Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and protocols relevant to the use of 1,4-Cyclohexanedimethanol, dibenzoate (CDB) and more broadly, 1,4-Cyclohexanedimethanol (CHDM)-based polyesters in the field of biomedical polymers. Due to the limited direct experimental data on CDB in biomedical applications, this guide extrapolates expected properties and methodologies from research on analogous CHDM-based polyesters.

Introduction to 1,4-Cyclohexanedimethanol in Biomedical Polymers

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that, when incorporated into a polyester (B1180765) backbone, imparts significant improvements in thermal stability, mechanical strength, and chemical resistance compared to polymers made from linear aliphatic diols.[1] These enhanced properties make CHDM-based polyesters attractive candidates for various biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and durable medical devices.[1][2]

Polyesters containing CHDM are being explored for their biocompatibility and biodegradability.[1] The rigid and non-planar structure of the cyclohexane (B81311) ring in CHDM increases the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyesters.[1] This contributes to increased hardness, tensile strength, and rigidity.[1] Furthermore, the cycloaliphatic nature of CHDM provides excellent resistance to hydrolysis and weathering.[1]

While this compound (CDB) itself is primarily known as a non-phthalate plasticizer and modifier that can increase the stability, toughness, hardness, and strength of polymers, its potential as a monomer or additive in biomedical polymers is an emerging area of interest.[3][4] Its synthesis is achieved through the esterification of 1,4-Cyclohexanedimethanol (CHDM) with benzoic acid or its derivatives.[3]

Potential Biomedical Applications

The incorporation of CDB into biomedical polymers could offer several advantages, leveraging the properties of both the CHDM and benzoate (B1203000) moieties.

  • Drug Delivery: The hydrophobic nature of CDB makes it a potential candidate for encapsulating lipophilic drugs in controlled-release formulations. Aliphatic polyesters are widely used to create nanoparticles, microparticles, and implants for sustained drug delivery.[1] The degradation rate of these polymers can often be tuned by adjusting the copolymer composition.[1]

  • Tissue Engineering: CHDM-based polyesters possess the mechanical strength and biocompatibility that are desirable for tissue engineering scaffolds.[1] These scaffolds can provide temporary support for cell growth and tissue regeneration.

  • Medical Devices: The durability and chemical resistance of polyesters containing CHDM are advantageous for manufacturing certain medical devices.[1]

Quantitative Data on CHDM-Based Polyesters

Table 1: Thermal and Mechanical Properties of Selected CHDM-Based Polyesters

Polymer CompositionGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)~90~295Data not availableData not available[2]
Copolyesters of CHDM and aliphatic diacids (odd carbons)Data not availableData not availableData not available>300[5]

Table 2: Biocompatibility Profile of CHDM-Based Polyesters (Inferred)

Biocompatibility Test (as per ISO 10993)Expected Outcome for CHDM-PolyestersRationaleReference
Cytotoxicity (ISO 10993-5)Non-cytotoxic to slightly cytotoxicAliphatic polyesters are generally considered non-toxic.[6]
Sensitization (ISO 10993-10)Non-sensitizingBased on the generally good biocompatibility of polyesters.[7][8]
Irritation (ISO 10993-10)Non-irritating to slightly irritatingDependent on degradation products and their concentration.[7][8]
Systemic Toxicity (ISO 10993-11)Expected to be lowDegradation products are generally biocompatible at low concentrations.[8]
Hemocompatibility (ISO 10993-4)Non-hemolyticCharacteristic of many aliphatic polyesters.[6]

Experimental Protocols

The following section details relevant experimental protocols for the synthesis of CDB and CHDM-based polyesters, as well as standardized methods for evaluating their biocompatibility and drug release kinetics.

Synthesis Protocols

Protocol 1: Synthesis of this compound (CDB)

This protocol is based on the direct esterification of CHDM with benzoic acid.[3]

  • Materials: 1,4-Cyclohexanedimethanol (CHDM), Benzoic acid, Acid catalyst (e.g., sulfuric acid or phosphoric acid), Toluene (B28343) (or another suitable solvent for azeotropic removal of water).

  • Equipment: Round-bottom flask, Dean-Stark apparatus, Condenser, Heating mantle with magnetic stirrer, Separatory funnel, Rotary evaporator.

  • Procedure:

    • To a round-bottom flask, add 1,4-Cyclohexanedimethanol, 2 equivalents of benzoic acid, and a catalytic amount of sulfuric acid.

    • Add toluene to the flask to facilitate the azeotropic removal of water.

    • Assemble the Dean-Stark apparatus and condenser with the flask.

    • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

    • The product can be further purified by recrystallization or chromatography.

Protocol 2: Synthesis of a CHDM-based Polyester via Melt Polymerization

This protocol describes a general two-step melt polymerization process, for example, to synthesize Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).[1][2]

  • Materials: Dimethyl terephthalate (B1205515) (DMT) or Terephthalic acid (TPA), 1,4-Cyclohexanedimethanol (CHDM), Catalyst (e.g., titanium-based or tin-based catalyst like titanium(IV) butoxide), Stabilizer (e.g., phosphorous acid).

  • Equipment: Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column, Vacuum pump, Heating mantle.

  • Procedure:

    • Esterification/Transesterification:

      • Charge the reaction vessel with DMT (or TPA) and CHDM in the desired molar ratio.

      • Add the catalyst and stabilizer.

      • Purge the reactor with nitrogen to create an inert atmosphere.[1]

      • Heat the mixture with stirring to a temperature of 180-220°C.

      • Methanol (if using DMT) or water (if using TPA) will be distilled off. Continue this step until the distillation ceases.

    • Polycondensation:

      • Increase the temperature to 280-300°C.

      • Gradually apply a high vacuum (e.g., <1 Torr) to remove the excess CHDM and other volatile byproducts.

      • Continue the reaction under vacuum with stirring until the desired melt viscosity (indicative of molecular weight) is achieved.

      • Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.

Biocompatibility Evaluation Protocols (Based on ISO 10993)

Any novel biomedical polymer must undergo rigorous biocompatibility testing as outlined in the ISO 10993 series of standards.[7][9][10] The specific tests required depend on the nature and duration of the device's contact with the body.[10]

Protocol 3: In Vitro Cytotoxicity Testing (ISO 10993-5)

This protocol provides a general method for assessing the cytotoxic potential of a polymer extract.[8]

  • Materials: Test polymer (e.g., CDB-based polyester), L929 mouse fibroblast cells (or other appropriate cell line), Cell culture medium (e.g., MEM with 10% fetal bovine serum), Positive control (e.g., organotin-stabilized PVC), Negative control (e.g., high-density polyethylene), Sterile extraction vehicle (e.g., cell culture medium).

  • Equipment: Incubator (37°C, 5% CO2), Microscope, 24-well cell culture plates, Sterile filtration units.

  • Procedure:

    • Extract Preparation:

      • Prepare samples of the test polymer with a defined surface area.

      • Incubate the test material, positive control, and negative control in the extraction vehicle at 37°C for 24-72 hours.

      • Aseptically collect the extracts and filter sterilize if necessary.

    • Cell Culture:

      • Seed L929 cells into 24-well plates and incubate until they reach a sub-confluent monolayer.

    • Exposure:

      • Remove the culture medium from the cells and replace it with the extracts from the test material, positive control, and negative control.

    • Evaluation:

      • Incubate the cells with the extracts for 24-48 hours.

      • Examine the cells microscopically for changes in morphology, such as cell lysis, rounding, and detachment, compared to the controls.

      • Quantify cell viability using a suitable assay (e.g., MTT, XTT, or Neutral Red Uptake). A reduction in cell viability below 70% is typically considered a cytotoxic effect.[6]

Drug Release Protocol

Protocol 4: In Vitro Drug Release Study from a Polymer Matrix

This protocol describes a common method for evaluating the in vitro release of a drug from a polymer matrix, such as a microparticle formulation.

  • Materials: Drug-loaded polymer microparticles, Release medium (e.g., phosphate-buffered saline, pH 7.4), Centrifuge tubes or dialysis bags.

  • Equipment: Shaking water bath or incubator shaker (37°C), Centrifuge, UV-Vis spectrophotometer or HPLC system.

  • Procedure:

    • Accurately weigh a known amount of drug-loaded microparticles and suspend them in a defined volume of the release medium in a centrifuge tube.

    • Place the tubes in a shaking water bath at 37°C to simulate physiological temperature.

    • At predetermined time intervals, centrifuge the tubes to pellet the microparticles.

    • Withdraw a sample of the supernatant (release medium) for drug concentration analysis.

    • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the development of CDB-based biomedical polymers.

TGF_beta_signaling cluster_implant Biomaterial Implant cluster_cells Cellular Response cluster_response Foreign Body Response Implant CDB-Based Polymer Macrophage Macrophage Implant->Macrophage Adhesion & Activation TGFb TGF-β1 Activation Macrophage->TGFb Secretion Fibroblast Fibroblast Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation ECM Extracellular Matrix Deposition (Fibrosis) Myofibroblast->ECM TGFb->Fibroblast Activation Encapsulation Fibrous Encapsulation ECM->Encapsulation

Caption: TGF-β signaling in the foreign body response to an implanted biomaterial.

experimental_workflow cluster_synthesis Synthesis & Fabrication cluster_evaluation Biomedical Evaluation cluster_analysis Analysis & Optimization start Synthesize CDB-based Polymer fabrication Fabricate into desired form (e.g., microspheres, scaffold) start->fabrication characterization Physicochemical Characterization (e.g., MW, TGA, DSC) fabrication->characterization drug_release In Vitro Drug Release Kinetics fabrication->drug_release biocompatibility In Vitro Biocompatibility (ISO 10993) characterization->biocompatibility in_vivo In Vivo Studies (Animal Model) biocompatibility->in_vivo drug_release->in_vivo data_analysis Data Analysis in_vivo->data_analysis optimization Formulation Optimization data_analysis->optimization

Caption: Experimental workflow for developing a CDB-based biomedical polymer.

structure_property struct Polymer Structure CHDM Content Benzoate Moiety Molecular Weight Crystallinity props Biomedical Properties Mechanical Strength Degradation Rate Drug Release Profile Biocompatibility struct:head->props:head influences

References

Application Notes and Protocols: 1,4-Cyclohexanedimethanol, dibenzoate in Sustainable Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-dibenzoate) in sustainable polymer chemistry. This versatile, non-phthalate compound offers significant advantages in enhancing polymer performance and contributing to the development of more environmentally friendly materials.

Application as a Sustainable Plasticizer

CHDM-dibenzoate serves as a high-performance, non-phthalate plasticizer compatible with a wide range of polymers, including polyvinyl chloride (PVC), ethylene (B1197577) vinyl acetate (B1210297) (EVA), and various polyesters. Its use addresses the growing demand for safer alternatives to traditional phthalate (B1215562) plasticizers, which have raised environmental and health concerns. The incorporation of the cyclohexane (B81311) ring in its structure enhances thermal stability and mechanical strength in the final polymer blend.

Key Attributes as a Plasticizer:
  • Enhanced Flexibility and Durability: The ester groups in CHDM-dibenzoate interact with polymer chains, increasing their flexibility and overall durability.

  • Improved Mechanical Performance: It contributes to increased stability, toughness, hardness, and strength of the polymer matrix.

  • High Thermal Stability: The cycloaliphatic structure of CHDM-dibenzoate imparts better thermal resistance compared to some linear plasticizers.

  • Good Compatibility: It exhibits excellent compatibility with a variety of polymers, reducing issues like phase separation and migration.

Quantitative Performance Data

The following table summarizes the typical properties of CHDM-dibenzoate and compares it with a common phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and another non-phthalate alternative.

PropertyThis compound (CHDM-dibenzoate)Di(2-ethylhexyl) phthalate (DEHP)
Molecular Formula C₂₂H₂₄O₄C₂₄H₃₈O₄
Molecular Weight ( g/mol ) 368.43390.56
Appearance White solidColorless liquid
Melting Point (°C) ~118-50
Boiling Point (°C) ~472 (est.)385
Plasticizer Efficiency GoodHigh
Leaching Resistance Generally higher due to higher molecular weight and solid formLower

Application in Sustainable Polymer Synthesis

1,4-Cyclohexanedimethanol (CHDM), the precursor to CHDM-dibenzoate, is a valuable co-monomer in the synthesis of high-performance and biodegradable polyesters. The inclusion of the CHDM moiety in the polymer backbone introduces a rigid and non-planar cyclohexane ring, which significantly enhances the thermal and mechanical properties of the resulting polymer.[1]

Key Attributes in Polymer Synthesis:
  • Enhanced Thermal Stability: The cyclohexane ring increases the glass transition temperature (Tg) and melting temperature (Tm) of polyesters.[1]

  • Improved Mechanical Properties: CHDM contributes to increased hardness, tensile strength, and rigidity.

  • Increased Durability and Chemical Resistance: The cycloaliphatic nature of CHDM provides excellent resistance to hydrolysis and weathering.[1]

  • Potential for Biodegradability: Aliphatic polyesters incorporating CHDM are being explored for their potential biocompatibility and biodegradability.[1]

Properties of CHDM-Based Polyesters

The properties of polyesters synthesized with CHDM can be tailored by varying the diacid co-monomer. The following table summarizes typical properties of various CHDM-based polyesters.

PolymerGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Tensile Strength (MPa)Elongation at Break (%)
Poly(CHDM-co-terephthalate) (PCT)~90~29055-7020-300
Poly(CHDM-co-succinate)10-20100-12020-30>300
Poly(CHDM-co-adipate)-5 to 570-9015-25>400
Poly(CHDM-co-sebacate)-20 to -1060-8010-20>500

Experimental Protocols

Protocol 1: Two-Step Melt Polymerization for CHDM-Based Polyesters

This protocol describes a common method for synthesizing polyesters using 1,4-Cyclohexanedimethanol (CHDM) and a suitable diacid or its dimethyl ester (e.g., dimethyl terephthalate (B1205515) for PCT).

Materials and Equipment:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Diacid or Dimethyl Ester (e.g., Dimethyl Terephthalate)

  • Catalyst (e.g., Titanium(IV) butoxide, Antimony(III) oxide)

  • Stabilizer (e.g., Phosphorous acid)

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser/distillation column

  • Vacuum pump

  • Heating mantle

Procedure:

Step 1: Esterification or Transesterification

  • Charge the reactor with the diacid/dimethyl ester and CHDM in the desired molar ratio (typically a slight excess of CHDM is used).

  • Add the catalyst and stabilizer.

  • Purge the reactor with nitrogen to create an inert atmosphere.

  • Heat the mixture with continuous stirring to a temperature of 180-250°C.[1]

  • During this stage, water or methanol (B129727) will be produced as a byproduct and should be collected through the condenser.

  • Continue this stage until the theoretical amount of byproduct has been collected, indicating the formation of low molecular weight oligomers.[1]

Step 2: Polycondensation

  • Increase the temperature to 250-300°C.

  • Slowly apply a vacuum to the system (reducing the pressure to below 1 torr) to facilitate the removal of excess CHDM and other volatile byproducts.[1]

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, often indicated by the torque on the mechanical stirrer.[1]

  • Once the reaction is complete, the molten polymer can be extruded from the reactor under nitrogen pressure and pelletized.

Protocol 2: Evaluation of Plasticizer Performance in PVC

This protocol outlines the standard testing procedures to evaluate the effectiveness of CHDM-dibenzoate as a plasticizer in PVC.

Materials and Equipment:

  • PVC resin

  • CHDM-dibenzoate

  • Heat stabilizer

  • Two-roll mill or internal mixer

  • Compression molding press

  • Universal Testing Machine (UTM)

  • Durometer

  • Thermogravimetric Analyzer (TGA)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Compounding:

    • Dry blend the PVC resin, CHDM-dibenzoate (at various concentrations, e.g., 30, 40, 50 phr), and a heat stabilizer.

    • Melt-mix the blend using a two-roll mill or an internal mixer at a temperature of 160-180°C until a homogeneous sheet is formed.

  • Sample Preparation:

    • Compression mold the compounded sheets into specimens of desired dimensions for different tests according to ASTM standards.

  • Performance Testing:

    • Mechanical Properties (ASTM D638): Use a UTM to measure tensile strength, elongation at break, and modulus of elasticity.

    • Hardness (ASTM D2240): Measure the Shore A or D hardness using a durometer.

    • Thermal Stability (ASTM D794): Use TGA to determine the onset of thermal degradation.

    • Plasticizer Efficiency (ASTM D2288): This standard provides a method to evaluate the efficiency of plasticizers in flexible PVC compositions.[2]

    • Compatibility under Humid Conditions (ASTM D2383): This test method provides an accelerated method for determining the stability of plasticized PVC compounds with respect to plasticizer compatibility under humid conditions.[3]

    • Leaching Resistance:

      • Immerse a pre-weighed sample in a solvent (e.g., water, ethanol, hexane) for a specified time and temperature.[4]

      • After immersion, remove the sample, dry it, and weigh it to determine the weight loss.

      • Analyze the solvent using GC-MS to quantify the amount of leached plasticizer.[4]

    • Biodegradation (e.g., OECD 301B):

      • Expose the plasticized PVC to a defined microbial environment (e.g., activated sludge).

      • Measure the amount of CO₂ evolution over time to determine the extent of biodegradation.

Visualizations

Experimental_Workflow_Polymer_Synthesis cluster_esterification Step 1: Esterification/Transesterification cluster_polycondensation Step 2: Polycondensation charge_reactants Charge Reactor: - CHDM - Diacid/DME - Catalyst - Stabilizer purge_n2 Purge with Nitrogen charge_reactants->purge_n2 heat_stir Heat (180-250°C) & Stir purge_n2->heat_stir collect_byproduct Collect Byproduct (Water/Methanol) heat_stir->collect_byproduct increase_temp Increase Temp (250-300°C) collect_byproduct->increase_temp apply_vacuum Apply Vacuum (<1 torr) increase_temp->apply_vacuum monitor_viscosity Monitor Viscosity apply_vacuum->monitor_viscosity extrude_pelletize Extrude & Pelletize monitor_viscosity->extrude_pelletize

Caption: Workflow for two-step melt polymerization of CHDM-based polyesters.

Plasticizer_Evaluation_Workflow cluster_testing Performance Testing start Start: PVC Resin & CHDM-dibenzoate compounding Compounding (Melt Mixing) start->compounding sample_prep Sample Preparation (Compression Molding) compounding->sample_prep mechanical Mechanical Properties (ASTM D638) sample_prep->mechanical hardness Hardness (ASTM D2240) sample_prep->hardness thermal Thermal Stability (TGA) sample_prep->thermal leaching Leaching Resistance (GC-MS) sample_prep->leaching biodegradation Biodegradation (OECD 301B) sample_prep->biodegradation end End: Performance Data mechanical->end hardness->end thermal->end leaching->end biodegradation->end

Caption: Workflow for the evaluation of plasticizer performance.

Logical_Relationship_CHDM_Properties cluster_structure Molecular Structure cluster_properties Resulting Polymer Properties CHDM 1,4-Cyclohexanedimethanol (CHDM) ring Cyclohexane Ring CHDM->ring diol Primary Diol Functionality CHDM->diol thermal Increased Thermal Stability (Higher Tg, Tm) ring->thermal Rigidity mechanical Improved Mechanical Strength (Hardness, Rigidity) ring->mechanical Non-planar structure chemical Enhanced Chemical Resistance (Hydrolysis Resistance) ring->chemical Cycloaliphatic nature bio Potential for Biodegradability diol->bio Ester linkages

Caption: Relationship between CHDM structure and polymer properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Cyclohexanedimethanol, Dibenzoate (CHDM-DB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the scaling up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound (CHDM-DB)?

A1: The principal synthetic route for CHDM-DB is the direct esterification of 1,4-Cyclohexanedimethanol (CHDM) with two equivalents of benzoic acid.[1] This reaction is a classic example of Fischer-Speier esterification, which is typically catalyzed by a strong acid like sulfuric or phosphoric acid.[1]

Q2: What are the most critical factors influencing the yield and purity of CHDM-DB?

A2: The most critical factors include:

  • Reaction Temperature: Typically maintained between 100°C and 160°C.[1][2]

  • Catalyst: Strong acids such as sulfuric acid or phosphoric acid are commonly used.[1][2]

  • Removal of Water: As a byproduct of the esterification, water must be continuously removed to drive the reaction equilibrium towards the formation of the dibenzoate product and achieve high yields.[1]

  • Purity of Starting Materials: The purity of the 1,4-Cyclohexanedimethanol (CHDM) and benzoic acid starting materials is crucial for obtaining a high-purity final product.[1]

Q3: How does the cis/trans isomer ratio of the CHDM starting material affect the final product?

A3: The cis/trans isomer ratio of the CHDM starting material is a critical parameter that significantly influences the physical properties of the final CHDM-DB product and any subsequent polymers derived from it.[1] A higher proportion of the trans isomer in the CHDM starting material generally leads to a higher melting point and increased crystallinity in the resulting polyesters.[3][4]

Q4: What are the common impurities in CHDM-DB synthesis?

A4: Common impurities include unreacted starting materials (CHDM and benzoic acid), the monoester intermediate (1,4-cyclohexanedimethanol, monobenzoate), and residual acid catalyst. Achieving high chemical purity is essential, especially when CHDM-DB is used as a plasticizer or modifier in high-performance polymers, as impurities can negatively impact thermal stability and mechanical properties.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to insufficient reaction time or temperature.2. Reaction equilibrium not shifted towards products.3. Loss of product during workup and purification.1. Increase reaction time or temperature within the recommended range (e.g., 4-6 hours at 130-140°C).[2]2. Ensure efficient removal of water byproduct using a Dean-Stark apparatus or by applying a vacuum during the later stages of the reaction.3. Optimize the extraction and washing steps to minimize product loss.
Low Purity (presence of starting materials) 1. Incorrect stoichiometry of reactants.2. Incomplete reaction.1. Use a slight excess of benzoic acid to ensure complete conversion of CHDM.2. Increase reaction time and/or temperature to drive the reaction to completion.
Product is an oily or viscous liquid instead of a white solid 1. High proportion of the cis isomer.2. Presence of impurities depressing the melting point.1. Use a CHDM starting material with a higher trans-isomer content.2. Purify the product thoroughly to remove unreacted starting materials and byproducts. Recrystallization or column chromatography may be necessary.
High Acid Number in Final Product 1. Incomplete removal of the acid catalyst.2. Presence of unreacted benzoic acid.1. Thoroughly wash the crude product with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.2. Repeat the washing steps to ensure complete removal of benzoic acid.

Data Presentation

Table 1: Summary of Reaction Conditions and Product Characteristics for CHDM-DB Synthesis

ParameterRange / ValueReference
Reactants 1,4-Cyclohexanedimethanol, Benzoic Acid[1][2]
Catalyst Phosphoric Acid, Sulfuric Acid[2]
Catalyst Loading 5-10% of the total reaction mass[2]
Reaction Temperature 130 - 160 °C[2]
Reaction Time 2 - 12 hours (typically 4-6 hours)[2]
Yield 92.0 - 93.1 %[2]
Purity (by GC) 98.9 - 99.2 %[2]
Appearance White to off-white crystalline powder[5]
Melting Range approx. 117 - 118 °C[5]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on typical Fischer esterification methods.

1. Materials and Equipment:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Benzoic Acid

  • Concentrated Sulfuric Acid (or Phosphoric Acid)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Sodium Chloride (saturated aqueous solution - brine)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Ethyl Acetate

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

2. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 1,4-Cyclohexanedimethanol, a slight molar excess of benzoic acid (e.g., 2.05 to 2.1 equivalents), and toluene.

  • Slowly and cautiously add the acid catalyst (e.g., concentrated sulfuric acid) to the reaction mixture while stirring.

3. Reaction Procedure:

  • Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 4-6 hours, or until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting materials.

4. Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted benzoic acid. Repeat the wash until CO2 evolution ceases.

  • Wash the organic layer with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • For higher purity, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Synthesis_Pathway CHDM 1,4-Cyclohexanedimethanol Intermediate Monoester Intermediate CHDM->Intermediate + 1 eq. Benzoic Acid BenzoicAcid Benzoic Acid (2 eq.) BenzoicAcid->Intermediate Catalyst H+ Catalyst (e.g., H2SO4) Catalyst->Intermediate CHDM_DB 1,4-Cyclohexanedimethanol, dibenzoate Intermediate->CHDM_DB + 1 eq. Benzoic Acid Water Water (2 eq.) CHDM_DB->Water - 2 H2O

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Start Synthesis Reaction Esterification Reaction Start->Reaction CheckYield Check Yield & Purity Reaction->CheckYield LowYield Low Yield CheckYield->LowYield No LowPurity Low Purity CheckYield->LowPurity No Success Product Meets Specs CheckYield->Success Yes OptimizeConditions Optimize Reaction: - Increase Time/Temp - Ensure Water Removal LowYield->OptimizeConditions Purification Improve Purification: - Thorough Washing - Recrystallization LowPurity->Purification OptimizeConditions->Reaction Purification->Reaction

Caption: Troubleshooting workflow for CHDM-DB synthesis.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Product Outcomes Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Time Reaction Time Time->Yield Time->Purity Catalyst Catalyst Concentration Catalyst->Yield WaterRemoval Water Removal Efficiency WaterRemoval->Yield

Caption: Key parameter relationships in CHDM-DB synthesis.

References

Technical Support Center: Esterification of 1,4-Cyclohexanedimethanol with Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the esterification of 1,4-cyclohexanedimethanol (B133615) with benzoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the esterification of 1,4-cyclohexanedimethanol with benzoic acid?

The reaction is a Fischer-Speier esterification, where two equivalents of benzoic acid react with one equivalent of 1,4-cyclohexanedimethanol in the presence of an acid catalyst to form 1,4-cyclohexanedimethanol dibenzoate and water.[1] The reaction is reversible and requires heating to proceed.[2]

Q2: What are the common catalysts used for this reaction?

Strong acids are typically used as catalysts.[1] Common examples include sulfuric acid, phosphoric acid, and polyphosphoric acid.[3] Para-toluenesulfonic acid (p-TsOH) is also a widely used catalyst for Fischer esterification.[4]

Q3: How can the reaction equilibrium be shifted towards the product side to improve the yield?

To improve the yield of the diester, the equilibrium must be shifted to the right. This can be achieved by:

  • Using an excess of one reactant: Typically, a slight excess of benzoic acid is used.[5]

  • Removing water as it is formed: This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).[6][7]

Q4: Does the cis/trans isomer ratio of 1,4-cyclohexanedimethanol affect the reaction?

Yes, the stereochemistry of the 1,4-cyclohexanedimethanol can influence the reaction. The cis-isomer has been reported to be more reactive than the trans-isomer.[8] However, under polymerization conditions, isomerization can occur, typically favoring a thermodynamically stable cis-trans ratio.[9]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[6] - Increase Reaction Temperature: Ensure the reaction is heated to the appropriate temperature, typically between 130-160°C.[3] - Check Catalyst Activity: The acid catalyst may be old or inactive. Use fresh, high-quality catalyst.
Presence of Water - Use Anhydrous Reagents and Solvents: Ensure all starting materials and solvents are dry.[10] - Efficient Water Removal: If using a Dean-Stark trap, ensure it is functioning correctly to remove the water generated during the reaction.[6][7]
Insufficient Catalyst - Optimize Catalyst Loading: The amount of catalyst can be critical. A typical range is 5-10% by weight of the total reactants.[3] However, the optimal concentration may need to be determined experimentally.[11][12][13]
Steric Hindrance - While 1,4-cyclohexanedimethanol is a primary diol and less sterically hindered than secondary or tertiary alcohols, bulky substituents on the benzoic acid could slow the reaction.[6] Consider longer reaction times or a more forceful catalyst.
Formation of Byproducts and Impurities
Issue Potential Cause Identification & Mitigation
Presence of Monoester Incomplete reaction of the second hydroxyl group.Identification: The monoester (1-benzoyloxy-4-(hydroxymethyl)cyclohexane) is a common byproduct and will have a different Rf value on a TLC plate compared to the diester and starting diol.[10] Mitigation: Drive the reaction to completion by increasing the reaction time, temperature, or using a slight excess of benzoic acid.[10] The monoester can be separated from the desired diester during purification.
Unreacted Starting Materials Incomplete reaction or insufficient purification.Identification: Presence of spots corresponding to 1,4-cyclohexanedimethanol and/or benzoic acid on TLC. Mitigation: Optimize reaction conditions as described for low yield. Unreacted benzoic acid can be removed by washing the organic phase with a mild base, such as a saturated sodium bicarbonate solution, during the workup.[7][14]
Discolored Product High reaction temperatures or extended reaction times can lead to decomposition and the formation of colored impurities.Mitigation: Carefully control the reaction temperature and time. Purification by recrystallization can often remove colored impurities.
Purification Challenges
Problem Recommended Solution
Separating Diester from Monoester and Starting Materials Recrystallization: This is an effective method for purifying the solid 1,4-cyclohexanedimethanol dibenzoate.[10] A suitable solvent system (e.g., ethanol, methanol, or ethyl acetate (B1210297)/hexanes) should be chosen where the diester has lower solubility at room temperature compared to the impurities.[10]
Removing Acid Catalyst and Unreacted Benzoic Acid Aqueous Workup: After the reaction is complete, the mixture can be cooled, diluted with an organic solvent (e.g., ethyl acetate or dichloromethane), and washed with water and a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any remaining benzoic acid.[4][7] This is followed by washing with brine and drying the organic layer.[4]

Experimental Protocols

General Protocol for the Esterification of 1,4-Cyclohexanedimethanol with Benzoic Acid

This protocol is a general guideline and may require optimization based on specific experimental goals and available equipment.

Materials:

  • 1,4-Cyclohexanedimethanol (1.0 mol)

  • Benzoic Acid (2.05 - 2.1 mol)

  • Acid Catalyst (e.g., Sulfuric Acid, Phosphoric Acid, or p-TsOH) (5-10% by weight of total reactants)

  • Toluene (if using a Dean-Stark apparatus)

  • Dichloromethane (B109758) or Ethyl Acetate (for workup)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended)

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and (optionally) a Dean-Stark trap, add 1,4-cyclohexanedimethanol, benzoic acid, and the acid catalyst. If using a Dean-Stark trap, add a sufficient amount of toluene to fill the trap.

  • Heat the reaction mixture to reflux (typically 130-140°C) with vigorous stirring.[3]

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.[3] If using a Dean-Stark trap, the reaction can be monitored by the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution may occur), and finally with brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent to yield the 1,4-cyclohexanedimethanol dibenzoate as a white solid.

Data Presentation

Table 1: Summary of Reported Reaction Conditions and Yields

CatalystReactant Ratio (CHDM:Benzoic Acid)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
Sulfuric Acid1 : 2.05130492.599.1[3]
Phosphoric Acid1 : 2.05130492.699.1[3]
Polyphosphoric Acid1 : 2.05130493.199.2[3]

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants 1,4-Cyclohexanedimethanol Benzoic Acid Catalyst Setup Assemble Reflux Apparatus (with Dean-Stark Trap) Reactants->Setup Solvent Toluene (optional) Solvent->Setup Heat Heat to Reflux (130-140°C) Setup->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Dilute & Wash with Water, NaHCO3, Brine Cool->Extract Dry Dry Organic Layer Extract->Dry Evaporate Concentrate in vacuo Dry->Evaporate Purify Recrystallize Evaporate->Purify Product 1,4-Cyclohexanedimethanol Dibenzoate Purify->Product

Caption: Experimental workflow for the esterification of 1,4-cyclohexanedimethanol.

Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction Check_Time_Temp Reaction Time & Temp Adequate? Start->Check_Time_Temp Increase_Time_Temp Increase Time/Temp & Re-evaluate Check_Time_Temp->Increase_Time_Temp No Check_Water Water Present? Check_Time_Temp->Check_Water Yes Increase_Time_Temp->Check_Time_Temp Remove_Water Use Anhydrous Reagents & Dean-Stark Trap Check_Water->Remove_Water Yes Check_Catalyst Catalyst Issue? Check_Water->Check_Catalyst No Remove_Water->Start Optimize_Catalyst Use Fresh Catalyst & Optimize Loading Check_Catalyst->Optimize_Catalyst Yes Check_Purity Impure Product? Check_Catalyst->Check_Purity No Optimize_Catalyst->Start Purify Recrystallize Product Check_Purity->Purify Yes Success Problem Resolved Check_Purity->Success No Purify->Success

References

Controlling the cis/trans isomer ratio during the synthesis of 1,4-Cyclohexanedimethanol, dibenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the control of the cis/trans isomer ratio during the synthesis of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB). The isomeric composition is a critical parameter that significantly influences the final product's physical properties and the performance of polymers derived from it.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary factor that determines the cis/trans isomer ratio of the final this compound product?

A1: The cis/trans isomer ratio of the final dibenzoate product is directly inherited from the 1,4-Cyclohexanedimethanol (CHDM) starting material used in the esterification process.[1] Therefore, controlling the isomeric composition of CHDM is the key to controlling the ratio in the final product.

Q2: How is the cis/trans ratio in the CHDM precursor established?

A2: CHDM is commercially synthesized via a two-step hydrogenation of dimethyl terephthalate (B1205515) (DMT).[2][3] The first step converts DMT to dimethyl 1,4-cyclohexanedicarboxylate (DMCD), and the second step hydrogenates DMCD to CHDM.[2] The choice of catalyst and reaction conditions during this hydrogenation process determines the resulting ratio of cis to trans CHDM isomers.[2] For example, using a copper-chromium-oxide catalyst typically results in a mixture where the trans isomer constitutes about 75% of the total.[4]

Q3: What is the typical isomer ratio in commercially available CHDM?

A3: Commercially available CHDM is usually a mixture of cis and trans isomers, with a typical trans-isomer content of around 70%.[3]

Q4: How do the physical properties of cis- and trans-CHDM isomers differ?

A4: The two isomers have distinct melting points. The prior art has designated the isomer melting at 43°C as the cis isomer, and the one melting at 67°C as the trans isomer.[4] This significant difference in melting points is the basis for their separation by crystallization.[4]

Q5: Why is controlling the trans/cis isomer ratio so important for polymer applications?

A5: The stereochemistry of CHDM significantly affects the properties of polymers, such as polyesters, made from it.[3] A higher content of the trans-CHDM isomer generally leads to a higher glass transition temperature (Tg) and melting temperature (Tm) in the resulting polymer.[3] This is because the trans isomer's linear and symmetric structure allows for more efficient chain packing and higher crystallinity, enhancing thermal stability and mechanical strength.[1]

Troubleshooting Guides

Problem: The trans/cis ratio in my final this compound product is too low.

This issue can be addressed either by modifying the CHDM precursor before the esterification reaction or by enriching the trans-isomer content of the final dibenzoate product post-synthesis.

G start Low trans/cis Ratio in Final Product Detected check_precursor Is the CHDM precursor a known, fixed ratio? start->check_precursor strategy Select Control Strategy check_precursor->strategy Yes pre_synthesis Pre-Synthesis Control (Modify CHDM Precursor) check_precursor->pre_synthesis No/Controllable strategy->pre_synthesis Pre-Esterification feasible post_synthesis Post-Synthesis Control (Enrich Final Product) strategy->post_synthesis Post-Esterification preferred isomerize Option A: Isomerize CHDM (Heat with Base Catalyst) pre_synthesis->isomerize separate Option B: Separate CHDM Isomers (Crystallization) pre_synthesis->separate enrich Enrich trans-Dibenzoate (Thermal Crystallization) post_synthesis->enrich

Caption: Troubleshooting workflow for a low trans/cis isomer ratio.

Q6: I have a CHDM mixture with high cis-isomer content. How can I increase the proportion of the trans isomer before esterification?

A6: You can increase the concentration of the trans isomer through catalytic isomerization. This process involves heating the cis-rich CHDM mixture in the presence of a basic catalyst. Heating cis-1,4-cyclohexanedimethanol to at least 200°C with a metal alkoxide catalyst can shift the equilibrium to a mixture containing 70-80% of the trans isomer.[4]

Q7: My hydrogenation process yields an unfavorable isomer ratio. How can this be controlled at the source?

A7: The cis/trans ratio of CHDM produced from the hydrogenation of DMT is highly dependent on the catalyst used.[2] While specific outcomes vary, catalysts like copper-chromium-oxide are known to favor the formation of the trans isomer.[4] If you are producing your own CHDM, experimenting with different hydrogenation catalysts (e.g., Ru, Pd, Ni-based systems) and optimizing reaction conditions (temperature, pressure) is the most direct way to control the isomer ratio.[5][6]

Q8: How can I separate the trans isomer from a cis/trans mixture of CHDM?

A8: The significant difference in melting points between the cis (43°C) and trans (67°C) isomers allows for effective separation by fractional crystallization.[4] By melting an isomeric mixture and then cooling it, the higher-melting trans isomer will selectively crystallize first. The solid trans isomer can then be separated from the remaining liquid, which will be enriched in the cis form, by methods such as centrifugation.[4]

Q9: Is it possible to enrich the trans-isomer content after the dibenzoate ester has already been synthesized?

A9: Yes. A thermal crystallization method can be used to enrich the trans-1,4-Cyclohexanedimethanol, dibenzoate content from an isomer mixture. This involves carefully heating the mixture to a molten state and then holding it at a specific temperature to allow the higher-melting trans-dibenzoate to crystallize, which can then be separated from the liquid cis-enriched portion.[7]

Data Presentation

Table 1: Physical Properties of 1,4-Cyclohexanedimethanol (CHDM) Isomers

IsomerMelting Point (°C)Key Structural Feature
cis 43Hydroxymethyl groups on the same side of the ring
trans 67Hydroxymethyl groups on opposite sides of the ring
Source:[4]

Table 2: Catalytic Isomerization of a cis-Enriched CHDM Mixture

CatalystCatalyst Loading (% by weight)Temperature (°C)Time (hours)Resulting cis/trans Ratio
Sodium Hydroxide1%200124 / 76
Metal Alkoxides (Na, K, Li, etc.)> 0.1%200 - 3000.1 - 3~25 / 75
Source:[4]

Table 3: Post-Synthesis Enrichment of trans-1,4-Cyclohexanedimethanol, dibenzoate

Initial Mixture (cis/trans)Heating ProtocolFinal Formtrans-Isomer Content (%)
~30 / 70Heat to 140°C, then hold at 100°C for 16 hours.Crystalline Solid96
Source:[7]

Experimental Protocols

Protocol 1: Isomerization of cis-1,4-Cyclohexanedimethanol

This protocol describes how to convert a mixture rich in the cis isomer to an equilibrium mixture with a higher trans content.

G cluster_0 Isomerization Workflow step1 1. Charge Reactor Add cis-rich CHDM and ~1% (w/w) Sodium Alkoxide catalyst. step2 2. Heat Mixture Heat under inert atmosphere (e.g., Nitrogen) to 200-300°C. step1->step2 step3 3. React Maintain temperature for 0.5 - 3 hours. step2->step3 step4 4. Cool & Purify Cool the mixture. The catalyst can be neutralized and product purified by distillation. step3->step4 step5 5. Analyze Verify cis/trans ratio using Gas Chromatography (GC). step4->step5

Caption: Experimental workflow for CHDM isomerization.

  • Objective: To increase the trans-isomer content in a CHDM mixture.

  • Materials: A cis/trans mixture of 1,4-cyclohexanedimethanol, a basic metal alkoxide catalyst (e.g., sodium methoxide, potassium tert-butoxide), or sodium hydroxide.[4]

  • Procedure: a. Charge a suitable reactor with the CHDM isomer mixture. b. Add the catalyst (approximately 0.1-1.0% by weight of the CHDM).[4] c. Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature between 200°C and 300°C.[4] d. Maintain this temperature for a period ranging from 5 minutes to 3 hours, depending on the catalyst and temperature.[4] e. After the reaction period, cool the mixture. f. The resulting equilibrium mixture, containing approximately 75% trans-isomer, can be purified, for instance, by flash distillation to remove the catalyst residue.[4] g. The trans-isomer can then be separated via crystallization as described in Protocol 2.

Protocol 2: General Esterification of CHDM with Benzoic Acid

This protocol outlines the synthesis of this compound via Fischer-Speier esterification.

  • Objective: To synthesize this compound from CHDM and benzoic acid.

  • Materials: 1,4-Cyclohexanedimethanol (with the desired cis/trans ratio), benzoic acid (2 equivalents), and a strong acid catalyst (e.g., sulfuric acid, phosphoric acid).[1][8]

  • Procedure: a. In a three-necked flask, combine 1,4-cyclohexanedimethanol, slightly more than 2 molar equivalents of benzoic acid, and the acid catalyst.[8] b. Heat the reaction mixture to a temperature between 100°C and 160°C with stirring.[8] c. Water will be generated as a byproduct of the reaction. Remove it continuously (e.g., using a Dean-Stark apparatus) to drive the reaction to completion. d. The reaction is typically complete within 2-12 hours.[8] e. After completion, the excess benzoic acid and catalyst can be neutralized with a weak base wash. f. The final product, a viscous liquid or solid depending on the isomer ratio and temperature, can be purified by vacuum distillation.[8]

References

Purification of 1,4-Cyclohexanedimethanol, dibenzoate by recrystallization or distillation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the purification of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) by recrystallization and distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound? A1: The two most effective and commonly employed methods for purifying this compound are recrystallization and pressure distillation (vacuum distillation).[1][2] Recrystallization is excellent for removing small amounts of impurities from a solid matrix, while vacuum distillation is ideal for separating the high-boiling point CHDM-DB from unreacted starting materials and lower-boiling impurities.[1]

Q2: How do I choose between recrystallization and distillation for my sample? A2: The choice depends on the nature of the impurities and the scale of your purification.

  • Recrystallization is preferred when dealing with thermally sensitive impurities or when impurities have very different solubility profiles from CHDM-DB. It is a highly effective technique for achieving high purity on a lab scale.[3][4]

  • Distillation under reduced pressure is suitable for larger quantities and when impurities are significantly more or less volatile than the product.[1][2] It is effective for removing unreacted starting materials like benzoic acid and 1,4-Cyclohexanedimethanol.[1]

Q3: What are the typical impurities found in crude this compound? A3: Impurities often stem from the synthesis process, which is typically an esterification reaction.[1] Common impurities include unreacted starting materials (1,4-Cyclohexanedimethanol and benzoic acid), the acid catalyst (e.g., phosphoric or sulfuric acid), and by-products from the reaction.[1][2] The purity of the 1,4-Cyclohexanedimethanol (CHDM) starting material is a critical factor determining the final product's quality.[1]

Q4: How does the cis/trans isomer ratio of the starting material affect the final product? A4: this compound exists as cis and trans isomers, a characteristic inherited from the CHDM starting material.[1] This isomeric ratio significantly influences the physical properties of the final product, such as its melting point.[1] Variations in reported melting points (e.g., from 117°C to 134°C) can often be attributed to different isomer ratios in the sample.[1][5][6]

Q5: What is a suitable solvent for the recrystallization of this compound? A5: Ethanol and methanol (B129727) are reported as suitable solvents for the recrystallization of CHDM-DB.[1] Generally, a good recrystallization solvent is one in which the compound is highly soluble at high temperatures but has low solubility at cool temperatures.[7] Given that CHDM-DB is an ester, other solvents like ethyl acetate (B1210297) or solvent mixtures such as hexane/acetone could also be explored.[8]

Purification Method Decision Workflow

The following diagram outlines the decision-making process for selecting the appropriate purification method.

Purification Method Selection start Start: Crude This compound impurity_check What is the primary nature of the impurities? start->impurity_check volatile_check Are impurities significantly more volatile than product? impurity_check->volatile_check Volatile (e.g., unreacted starting materials) non_volatile_check Are impurities non-volatile solids with different solubility? impurity_check->non_volatile_check Non-Volatile / Particulate (e.g., salts, side products) column Consider Column Chromatography (for complex mixtures) impurity_check->column Complex Mixture volatile_check->non_volatile_check No distillation Use Vacuum Distillation volatile_check->distillation Yes recrystallization Use Recrystallization non_volatile_check->recrystallization Yes non_volatile_check->column No end End: Purified Product distillation->end recrystallization->end column->end

Caption: Decision tree for selecting a purification method for CHDM-DB.

Data Presentation

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₂₂H₂₄O₄[1]
Molecular Weight 352.42 g/mol [1]
Appearance White to off-white crystalline solid/powder[5][6]
Melting Point ~117 - 134 °C (Varies with cis/trans isomer ratio)[1][5][6][9]
Boiling Point 472 - 473 °C @ 760 mmHg (est.)[1][10]
Boiling Point (Vacuum) 250 - 260 °C @ 1 kPa (7.5 mmHg)[2]
Solubility Soluble in ethanol, toluene.[5]

Troubleshooting Guides

Recrystallization Issues

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: This occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point (~117-134°C).[11] It can also be caused by a high concentration of impurities lowering the melting point of the mixture.

  • Solutions:

    • Reheat and Add More Solvent: Return the mixture to the heat source to redissolve the oil. Add more hot solvent in small portions until the solution is clear and no longer saturated. Allow it to cool slowly.[11][12]

    • Lower Dissolution Temperature: If possible, use a solvent system that allows for dissolution at a temperature below the compound's melting point.

    • Change Solvent System: Switch to a solvent with a lower boiling point or use a solvent pair. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol), then slowly add a "poor" solvent (e.g., water) until the solution becomes turbid. Reheat to clarify and cool slowly.[12]

Issue 2: No crystals form upon cooling.

  • Cause: The solution is not sufficiently saturated, meaning too much solvent was used.[11]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass stirring rod. The small scratches can provide nucleation sites. Alternatively, add a "seed crystal" (a tiny speck of the pure solid) to initiate crystal growth.[7][11]

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent to increase the concentration. Then, allow the solution to cool again.[11]

    • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the compound's solubility.

Issue 3: The recrystallized product yield is low.

  • Cause: This can result from using too much solvent, cooling the solution too rapidly, or premature crystallization during a hot filtration step.[12]

  • Solutions:

    • Use Minimum Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[12]

    • Ensure Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling leads to smaller, less pure crystals and lower recovery.[12]

    • Recover from Mother Liquor: A significant amount of product may remain dissolved in the solvent (the mother liquor). Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Recrystallization Troubleshooting Workflow

Recrystallization Troubleshooting start Start: Dissolved crude product in hot solvent and cooled check_crystals Did crystals form? start->check_crystals check_form What is the product's form? check_crystals->check_form Yes no_crystals No crystals formed (clear solution) check_crystals->no_crystals No oiled_out Product 'oiled out' check_form->oiled_out Liquid / Oil crystals_ok Crystals formed check_form->crystals_ok Solid Crystals sol_oil Solution: 1. Reheat, add more solvent. 2. Change solvent system. oiled_out->sol_oil sol_no_xtal Solution: 1. Scratch flask / add seed crystal. 2. Boil off some solvent. 3. Cool in ice bath. no_crystals->sol_no_xtal check_yield Check yield after filtration crystals_ok->check_yield yield_ok Yield is acceptable check_yield->yield_ok Yes yield_low Yield is low check_yield->yield_low No end End: Pure, dry crystals yield_ok->end sol_low_yield Solution: 1. Ensure minimum solvent was used. 2. Ensure slow cooling. 3. Concentrate mother liquor for 2nd crop. yield_low->sol_low_yield

References

Technical Support Center: Preventing Phase Separation of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) in polymer blends.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and processing of polymer blends containing CHDM-DB.

Issue 1: Cloudiness, opacity, or haze in a polymer blend that should be transparent.

  • Question: My polymer blend containing CHDM-DB is cloudy and not transparent as expected. What is the likely cause and how can I resolve this?

  • Answer: Cloudiness or opacity is a strong indicator of phase separation at a microscopic level.[1][2] When CHDM-DB and the polymer are not fully miscible, they form distinct domains that scatter light, leading to a hazy appearance.[1][2]

    Troubleshooting Steps:

    • Verify Miscibility: The first step is to confirm the miscibility of CHDM-DB with your specific polymer. While CHDM-DB is compatible with a wide range of polymers such as PVC, EVA, and polyurethanes, the specific grade and molecular weight of your polymer can affect miscibility.[3][4] You can assess miscibility by performing a thermal analysis (see Experimental Protocol 1). A single glass transition temperature (Tg) for the blend, intermediate to the Tgs of the individual components, suggests miscibility.[5][6][7]

    • Adjust Concentration: Phase separation can occur if the concentration of CHDM-DB is above its solubility limit in the polymer matrix. Try reducing the concentration of CHDM-DB in your formulation.

    • Optimize Processing Conditions: The method of blending and the processing parameters are critical.

      • Melt Blending: Ensure that the processing temperature is high enough to promote good mixing and that the mixing time and shear rate are sufficient to achieve a homogeneous blend.[6]

      • Solution Blending: The choice of solvent is crucial. A solvent that dissolves both the polymer and CHDM-DB is necessary to achieve a miscible blend upon solvent evaporation.[8]

    • Introduce a Compatibilizer: If the polymer and CHDM-DB are inherently immiscible, a compatibilizer may be needed. Compatibilizers are additives that improve the mixing of different polymers or components.[9][10][11] For instance, a block or graft copolymer with segments that are compatible with both the main polymer and CHDM-DB can be effective.[9][11]

Issue 2: Poor mechanical properties such as brittleness, low tensile strength, or delamination in the final product.

  • Question: My polymer blend with CHDM-DB is brittle and exhibits poor mechanical performance. Why is this happening?

  • Answer: Poor mechanical properties are a common consequence of phase separation.[1][10] When the components of a blend are immiscible, the interface between the phases is weak, leading to a material that is prone to failure under stress.[1][10]

    Troubleshooting Steps:

    • Assess Blend Morphology: The size and distribution of the separated phases significantly impact mechanical properties.[12][13] Microscopic techniques such as Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) can be used to visualize the blend morphology.[1][5][7] A coarse and irregular morphology is indicative of poor compatibility.

    • Improve Interfacial Adhesion: The key to improving mechanical properties in an immiscible blend is to enhance the adhesion between the phases.

      • Compatibilization: As mentioned previously, the addition of a compatibilizer can strengthen the interface.[9][10][11] Maleic anhydride (B1165640) grafted polymers are often used as compatibilizers in various polymer blends.[14][15]

      • Reactive Blending: This technique involves using a reactive compatibilizer that forms copolymers at the interface during processing, creating strong covalent bonds between the phases.[9][11][16]

    • Optimize Processing: High-shear mixing can help to reduce the size of the dispersed phase, which can sometimes lead to improved mechanical properties.[11]

Frequently Asked Questions (FAQs)

  • Q1: What is this compound (CHDM-DB)?

    • A1: this compound is a non-phthalate solid plasticizer and modifier used in a variety of polymers.[3][4] Its cycloaliphatic structure contributes to enhanced thermal stability and mechanical strength in polymer blends.[4]

  • Q2: With which polymers is CHDM-DB generally compatible?

    • A2: CHDM-DB shows good compatibility with a broad range of polymers, including polyvinyl chloride (PVC), ethylene (B1197577) vinyl acetate (B1210297) (EVA), styrenic block copolymers (like SBS), polyvinyl acetate (PVAc), polyurethanes (PU), and various polyesters.[3][4]

  • Q3: What causes phase separation in polymer blends?

    • A3: Phase separation occurs when two or more polymers are thermodynamically immiscible.[2][17] This is due to a positive Gibbs free energy of mixing, which is often the case for polymers due to their low entropy of mixing.[10][18] Factors like chemical structure, polarity, and molecular weight of the polymers play a significant role.[2]

  • Q4: How can I determine if my polymer blend is miscible?

    • A4: The most common method is to measure the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).[5][6][7] A single Tg for the blend, lying between the Tgs of the individual components, indicates miscibility.[5][6][7] Two distinct Tgs suggest an immiscible blend.[6]

  • Q5: What are compatibilizers and how do they work?

    • A5: Compatibilizers are additives that enhance the stability and properties of immiscible polymer blends.[9][10] They are typically block or graft copolymers that locate at the interface between the two phases, reducing interfacial tension and improving adhesion.[9][11] This leads to a finer, more stable morphology and better mechanical properties.[10]

Data Presentation

Table 1: Physical and Thermal Properties of this compound (CHDM-DB)

PropertyValueReference
CAS Number35541-81-2[19]
Molecular FormulaC22H24O4
Molecular Weight352.4 g/mol [4]
AppearanceWhite to off-white crystalline powder[19]
Melting Range~117 - 118 °C[19]
Solubility Parameter (estimated)~8.0 (cal/cm³)0.5[4]

Table 2: Estimated Solubility Parameters of Common Polymers

PolymerSolubility Parameter (cal/cm³)0.5
Polyvinyl Chloride (PVC)9.5 - 9.7
Ethylene Vinyl Acetate (EVA) (28% VA)8.9
Polystyrene (PS)8.5 - 9.1
Polyurethane (TPU)10.0 - 10.5
Poly(methyl methacrylate) (PMMA)9.1 - 9.5

Note: The closer the solubility parameters of the polymer and CHDM-DB, the more likely they are to be miscible.

Experimental Protocols

Protocol 1: Determining Polymer Blend Miscibility using Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Prepare thin films of the individual components (polymer and CHDM-DB) and the polymer blend with the desired composition.

    • For solution-blended samples, ensure all solvent has been removed by drying under vacuum at an appropriate temperature.

    • For melt-blended samples, use a representative sample from the extrudate or molded part.

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above the highest anticipated transition temperature to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the lowest anticipated glass transition.

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow as a function of temperature. This second heating scan is typically used for analysis.

  • Data Interpretation:

    • Analyze the thermogram from the second heating scan to identify the glass transition temperature(s) (Tg).

    • Miscible Blend: A single Tg is observed, which is intermediate between the Tgs of the pure components.

    • Immiscible Blend: Two distinct Tgs are observed, corresponding to the Tgs of the individual components.

    • Partially Miscible Blend: The Tgs of the components may be shifted towards each other compared to the pure components.

Protocol 2: Characterization of Blend Morphology using Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Cryogenically fracture the polymer blend sample to expose a fresh, representative cross-section. This is done by immersing the sample in liquid nitrogen for several minutes and then fracturing it.

    • Mount the fractured sample on an SEM stub using conductive carbon tape.

    • If the polymer blend is non-conductive, sputter-coat the surface with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • SEM Imaging:

    • Load the prepared sample into the SEM chamber.

    • Apply an appropriate accelerating voltage and select a suitable detector (e.g., secondary electron detector for topographical information).

    • Focus the electron beam on the fractured surface and acquire images at various magnifications to visualize the phase morphology.

  • Image Analysis:

    • Examine the SEM images for evidence of phase separation.

    • In an immiscible blend, you will typically see distinct domains of one component dispersed in the matrix of the other.

    • The size, shape, and distribution of these domains provide valuable information about the degree of compatibility and the effectiveness of any compatibilization strategy. A finer and more uniform dispersion generally indicates better compatibility.

Visualizations

Troubleshooting_Workflow start Start: Observe Issue (e.g., Cloudiness, Brittleness) check_miscibility Is the blend miscible? start->check_miscibility adjust_concentration Adjust CHDM-DB Concentration check_miscibility->adjust_concentration Partially/No optimize_processing Optimize Processing Conditions (Temperature, Shear, Time) check_miscibility->optimize_processing Yes characterize_morphology Characterize Morphology (SEM/AFM) check_miscibility->characterize_morphology No adjust_concentration->optimize_processing evaluate_properties Evaluate Mechanical Properties optimize_processing->evaluate_properties add_compatibilizer Introduce a Compatibilizer add_compatibilizer->optimize_processing characterize_morphology->add_compatibilizer solution Solution: Improved Blend Performance evaluate_properties->solution

Caption: Troubleshooting workflow for phase separation issues.

Compatibilizer_Mechanism Mechanism of Compatibilization at the Polymer Interface cluster_0 Immiscible Blend (Without Compatibilizer) cluster_1 Compatibilized Blend PolymerA_no_comp Polymer A Matrix PolymerB_no_comp CHDM-DB Phase interface_no_comp Weak Interface (High Interfacial Tension) PolymerA_comp Polymer A Matrix Compatibilizer Compatibilizer PolymerA_comp->Compatibilizer PolymerB_comp CHDM-DB Phase Compatibilizer->PolymerB_comp interface_comp Strong Interface (Low Interfacial Tension)

Caption: Action of a compatibilizer at the polymer interface.

Processing_Morphology_Properties cluster_processing Processing Parameters cluster_morphology Resulting Blend Morphology cluster_properties Final Blend Properties temp Temperature coarse Coarse, Irregular Phases temp->coarse (low) fine Fine, Dispersed Phases temp->fine shear Shear Rate shear->coarse (low) shear->fine time Mixing Time time->coarse (short) time->fine poor_mech Poor Mechanical Properties (Brittle, Weak) coarse->poor_mech good_mech Good Mechanical Properties (Tough, Strong) fine->good_mech

Caption: Relationship between processing, morphology, and properties.

References

Improving the yield and purity of 1,4-Cyclohexanedimethanol, dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis and purification of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and well-established method is the direct esterification of 1,4-Cyclohexanedimethanol (CHDM) with two equivalents of benzoic acid.[1] This reaction is a classic Fischer-Speier esterification, which is typically catalyzed by a strong acid like sulfuric acid or phosphoric acid.[1]

Q2: What are the typical catalysts used, and how do they affect the reaction?

A2: Strong acid catalysts are essential for the Fischer-Speier esterification process. The mechanism begins with the protonation of the carbonyl oxygen on benzoic acid by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of CHDM.[1] Phosphoric acid is a commonly cited catalyst in optimized synthesis methods.[2]

Q3: What are the common impurities or byproducts I should be aware of?

A3: Impurities can originate from the starting materials or be generated during the reaction. The purity of the 1,4-Cyclohexanedimethanol (CHDM) precursor is a critical factor; crude CHDM can contain water and various organic by-products.[1] During the reaction, incomplete esterification can leave unreacted CHDM or the mono-benzoate ester. Side reactions like hydrolysis, the reverse of esterification, can also occur, regenerating the starting materials.[1]

Q4: How does the cis/trans isomer ratio of the starting CHDM affect the final product?

A4: this compound exists as cis and trans isomers, a characteristic inherited from the CHDM starting material.[1] This isomeric ratio is a critical parameter because it significantly influences the physical properties of the final product, such as its melting point, and the performance of polymers it is incorporated into.[1][3] For instance, a higher trans isomer content is often desired for specific applications to enhance thermal stability and mechanical strength.[1][3]

Q5: What are the recommended methods for purifying the final product?

A5: High purity is essential, especially when CHDM-DB is used as a plasticizer in high-performance polymers.[1] The most common purification techniques are integrated into the post-reaction workup. These include:

  • Pressure Distillation: This method is effective for separating the high-boiling point dibenzoate ester from unreacted starting materials and lower-boiling impurities, yielding a product with purity levels often exceeding 99%.[1][2]

  • Recrystallization: Using a suitable solvent, such as ethanol (B145695) or methanol, can produce high-purity crystals of the dibenzoate.[1]

Troubleshooting Guide

Problem: Low final yield of this compound.

  • Possible Cause 1: Incomplete Reaction. The esterification reaction may not have gone to completion.

    • Solution: Ensure the reaction time is sufficient (optimized methods suggest 4-6 hours).[2] Verify the reaction temperature is within the optimal range of 130-140°C.[2] Confirm that the catalyst is active and used in the correct proportion (e.g., 5-10% of the total reaction weight).[2]

  • Possible Cause 2: Water in the Reaction Mixture. Water is a byproduct of esterification, and its presence can shift the equilibrium back towards the reactants (hydrolysis), reducing the yield.[1]

    • Solution: Use a Dean-Stark apparatus or a similar setup during the reaction to continuously remove water as it forms. Ensure starting materials, especially the CHDM, are thoroughly dried before use.

  • Possible Cause 3: Sub-optimal Stoichiometry. An incorrect molar ratio of benzoic acid to CHDM can lead to incomplete conversion.

    • Solution: Use a slight excess of benzoic acid to ensure the complete conversion of the diol. A molar ratio of slightly more than 2:1 (benzoic acid:CHDM) is recommended. For example, some protocols use a 4.1:2 molar ratio.[2]

Problem: The final product is discolored (e.g., orange-yellow) instead of a white solid.

  • Possible Cause 1: High Reaction Temperature. Excessive heat can cause side reactions and decomposition of organic materials, leading to colored impurities.

    • Solution: Carefully control the reaction temperature, keeping it within the recommended 130-140°C range.[2] Avoid localized overheating by ensuring efficient and continuous stirring.

  • Possible Cause 2: Impure Starting Materials. The use of impure CHDM or benzoic acid can introduce color into the final product.

    • Solution: Ensure the purity of the starting materials. If necessary, purify the CHDM by fractional distillation or crystallization before use.[1]

  • Possible Cause 3: Ineffective Purification. The purification step may not have been sufficient to remove colored byproducts.

    • Solution: Repeat the purification step. Pressure distillation is generally very effective.[2] If discoloration persists, consider an additional recrystallization step or treatment with activated carbon to adsorb colored impurities.

Problem: Difficulty separating cis and trans isomers.

  • Possible Cause: Isomers co-distill or co-crystallize. The physical properties of the cis and trans dibenzoate isomers can be similar, making separation challenging.

    • Solution: The primary control over the final isomer ratio is achieved by selecting the starting CHDM with the desired cis/trans ratio.[1] If a higher trans content is required in the final product, it is more practical to perform an isomerization on the CHDM starting material before the esterification reaction.[4][5] This can be done by heating the CHDM in the presence of a base, such as sodium hydroxide.[5]

Data Presentation

Table 1: Patented Reaction Conditions for this compound Synthesis[2]

ParameterExample 1Example 2
1,4-CHDM (moles) 22
Benzoic Acid (moles) 4.14.1
Catalyst Phosphoric AcidPhosphoric Acid
Catalyst amount (g) 4032
Reaction Temp. (°C) 130130
Reaction Time (h) 64
Purification Method Pressure DistillationPressure Distillation
Final Product (g) 648652
Yield (%) 92.092.6
Purity (GC, %) 98.999.1

Experimental Protocols

Protocol 1: Synthesis via Fischer-Speier Esterification

This protocol is adapted from an optimized patented method.[2]

  • Materials:

    • 1,4-Cyclohexanedimethanol (CHDM): 288g (2 mol)

    • Benzoic Acid: 500g (4.1 mol)

    • Phosphoric Acid: 32g

  • Equipment:

    • 1000 mL three-necked flask

    • Mechanical stirrer

    • Heating mantle

    • Distillation apparatus for water removal (e.g., Dean-Stark trap)

    • Vacuum distillation setup

  • Procedure:

    • Combine 288g of 1,4-CHDM, 500g of benzoic acid, and 32g of phosphoric acid in the three-necked flask.

    • Begin stirring and heat the mixture to 130°C.

    • Maintain the temperature and continue stirring for 4 hours. Water will be generated and should be collected.

    • After 4 hours, apply a vacuum to remove the remaining water (approximately 72g total). The product will be a viscous orange-yellow liquid.

    • Purify the crude product via pressure distillation at 250-260°C / 1 kPa to obtain the final white, solid product.

Protocol 2: Purification by Recrystallization

This is a general procedure for enhancing the purity of the solid product obtained from synthesis.[1]

  • Materials:

    • Crude this compound

    • Ethanol or Methanol (reagent grade)

  • Equipment:

    • Erlenmeyer flask

    • Hot plate

    • Buchner funnel and filter flask

    • Filter paper

  • Procedure:

    • Place the crude solid product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (ethanol or methanol) to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution, but avoid using a large excess to ensure good recovery.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the high-purity crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product cluster_byproduct Byproducts chdm 1,4-Cyclohexanedimethanol (CHDM) reaction Esterification Reaction (130-140°C, 4-6h) chdm->reaction benzoic_acid Benzoic Acid benzoic_acid->reaction catalyst Acid Catalyst (e.g., H3PO4) catalyst->reaction workup Post-Reaction Workup (Water Removal) reaction->workup Crude Product water Water reaction->water purification Purification workup->purification final_product High-Purity CHDM-Dibenzoate (>99%) purification->final_product impurities Impurities purification->impurities

Caption: Experimental workflow for the synthesis and purification of CHDM-dibenzoate.

fischer_esterification node_chdm 1,4-Cyclohexanedimethanol (Diol) node_attack Nucleophilic Attack by Diol node_chdm->node_attack node_benzoic Benzoic Acid (Carboxylic Acid) node_intermediate Protonated Benzoic Acid node_benzoic->node_intermediate + H+ node_catalyst H+ Catalyst node_catalyst->node_benzoic node_intermediate->node_attack node_diester This compound (Diester) node_attack->node_diester Forms Ester Linkage (x2) node_water Water (Byproduct) node_attack->node_water Eliminates H2O (x2) node_diester->node_catalyst Regenerates Catalyst

Caption: Simplified reaction pathway for Fischer-Speier esterification of CHDM.

troubleshooting_yield start Problem: Low Product Yield q1 Was water effectively removed during reaction? start->q1 a1_no Cause: Equilibrium Shift Solution: Use Dean-Stark trap, ensure dry reagents. q1->a1_no No q2 Were reaction temp. & time optimal (130-140°C, 4-6h)? q1->q2 Yes end_node Yield Improved a1_no->end_node a2_no Cause: Incomplete Reaction Solution: Adjust and monitor reaction conditions. q2->a2_no No q3 Was catalyst active and correctly dosed? q2->q3 Yes a2_no->end_node a3_no Cause: Poor Catalysis Solution: Use fresh catalyst at 5-10% weight. q3->a3_no No q3->end_node Yes a3_no->end_node

References

Impact of reaction temperature and time on 1,4-Cyclohexanedimethanol, dibenzoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,4-Cyclohexanedimethanol, dibenzoate

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the synthesis of this compound (CHDM-DB), focusing on the critical roles of reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The primary method for synthesizing CHDM-DB is the direct acid-catalyzed esterification of 1,4-Cyclohexanedimethanol (CHDM) with two equivalents of benzoic acid. This reaction, a type of Fischer-Speier esterification, typically uses a strong acid catalyst like sulfuric or phosphoric acid to proceed.[1] The process involves heating the reactants and removing the water byproduct to drive the reaction toward completion.[2]

Q2: What is the optimal temperature range for this synthesis?

A2: The optimal reaction temperature is typically between 130°C and 160°C.[3] A study indicates that a temperature of 130°C to 140°C is particularly effective.[3] While higher temperatures can increase the reaction rate, excessively high temperatures (e.g., above 250°C) may lead to the formation of ether-linked by-products and other side reactions.[4]

Q3: How does reaction time influence the yield and purity of the product?

A3: Reaction times generally range from 2 to 12 hours.[3] A common duration that yields high purity and conversion is between 4 and 6 hours.[3] Insufficient reaction time will lead to incomplete conversion, resulting in a mixture containing mono-esterified products and unreacted CHDM. Conversely, excessively long reaction times, especially at high temperatures, can promote the formation of degradation products or unwanted side products.

Q4: What are the common impurities or side products I should be aware of?

A4: The most common impurity is the mono-benzoate of 1,4-Cyclohexanedimethanol, which arises from an incomplete reaction. Other potential side products include ether-linked polymers, which can form at temperatures exceeding 250°C.[4] The presence of unreacted benzoic acid or CHDM may also be observed if the reaction or purification is incomplete.

Q5: How does the cis/trans isomer ratio of the starting CHDM affect the final product?

A5: The cis/trans isomer ratio of the CHDM starting material directly dictates the isomer ratio of the final dibenzoate product.[1] This ratio is crucial as it significantly impacts the physical properties of the CHDM-DB, such as its melting point and crystallinity, which in turn affects its performance in polymer applications.[1][5] Commercial CHDM is often a mixture of cis and trans isomers, typically around 30% cis and 70% trans.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Dibenzoate 1. Incomplete Reaction: Reaction time may be too short or the temperature too low.[7] 2. Reversible Reaction: Water, a byproduct of the esterification, may be inhibiting the forward reaction.[2] 3. Loss During Workup: Product may be lost during extraction or purification steps.1. Optimize Conditions: Increase the reaction temperature to the 130-160°C range and/or extend the reaction time to 4-6 hours.[3] Monitor reaction progress using TLC. 2. Remove Water: Use a Dean-Stark apparatus or another method to remove water as it forms, shifting the equilibrium towards the product. 3. Refine Workup: Ensure proper phase separation during extraction and minimize transfers.
Product Contains Mono-benzoate Impurity 1. Insufficient Reaction Time: The reaction was stopped before both hydroxyl groups on the CHDM could be esterified. 2. Incorrect Stoichiometry: An insufficient amount of benzoic acid was used.1. Extend Reaction Time: Continue the reaction, monitoring via TLC until the mono-benzoate spot disappears or is minimized. 2. Adjust Stoichiometry: Ensure at least a 1:2.05 molar ratio of CHDM to benzoic acid is used to favor the formation of the diester.[1]
Product is Discolored (e.g., Orange-Yellow) 1. High Reaction Temperature: The reaction may have been conducted at a temperature high enough to cause degradation of reactants or products. 2. Presence of Impurities: Impurities in the starting materials could be reacting or degrading.1. Reduce Temperature: Lower the reaction temperature to the recommended 130-160°C range.[3] 2. Use Pure Reactants: Ensure the purity of the starting 1,4-Cyclohexanedimethanol and benzoic acid. 3. Purification: Consider purification by recrystallization or distillation to obtain a white solid product.[3]
Formation of Insoluble By-products 1. Etherification: At very high temperatures (above 250°C), ether-linked polymers can form, which may be insoluble.[4]1. Strict Temperature Control: Maintain the reaction temperature below 200°C to prevent ether formation.[4]

Data on Reaction Conditions

The following table summarizes results from patented synthesis methods, demonstrating the impact of different acid catalysts on yield and purity under specific temperature and time conditions.

CatalystMolar Ratio (CHDM:Benzoic Acid)Temperature (°C)Time (h)Yield (%)Purity (%)Source
Phosphatase1 : 2.05130492.098.9[1]
Phosphoric Acid1 : 2.05130492.699.1[1]
Polyphosphoric Acid1 : 2.05130493.199.2[1]

Experimental Protocol

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM), 1.0 mol (144.2 g)

  • Benzoic Acid, 2.05 mol (250.3 g)

  • Acid Catalyst (e.g., Phosphoric Acid), ~6 g

  • Reaction flask (1000 mL, three-necked) equipped with a mechanical stirrer, thermometer, and a distillation/reflux condenser (or Dean-Stark trap).

  • Heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood.

  • Charging Reactants: To the 1000 mL three-necked flask, add 144.2 g of 1,4-Cyclohexanedimethanol, 250.3 g of benzoic acid, and the acid catalyst.[3]

  • Heating and Reaction: Begin stirring the mixture and heat the flask using the heating mantle to a temperature of 130°C.[3]

  • Water Removal: Maintain the temperature and observe the collection of water in the condenser/trap. The reaction is expected to take approximately 4-6 hours.[3]

  • Monitoring: Monitor the progress of the reaction by observing the amount of water generated (approximately 36 g or 36 mL).

  • Workup: Once the reaction is complete, cool the mixture. The crude product can be purified.

  • Purification: The patent literature describes purification by vacuum distillation at high temperatures (e.g., 250-260°C / 1 kPa) to obtain the final solid product.[3]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Charge Reactants (CHDM, Benzoic Acid, Catalyst) Heating Heat to 130-140°C (4-6 hours) Reactants->Heating WaterRemoval Remove Water Byproduct Heating->WaterRemoval Cooling Cool Reaction Mixture Heating->Cooling Distillation Vacuum Distillation Cooling->Distillation FinalProduct Final Product (CHDM-DB) Distillation->FinalProduct

Caption: Experimental workflow for the synthesis of CHDM-DB.

Troubleshooting Start Problem: Low Product Yield CheckTemp Is Temperature 130-160°C? Start->CheckTemp CheckTime Is Reaction Time 4-6 hours? CheckTemp->CheckTime Yes IncreaseTemp Action: Increase Temperature CheckTemp->IncreaseTemp No CheckWater Is Water Being Effectively Removed? CheckTime->CheckWater Yes IncreaseTime Action: Increase Reaction Time CheckTime->IncreaseTime No ImproveWaterRemoval Action: Use Dean-Stark or Vacuum CheckWater->ImproveWaterRemoval No Success Yield Improved CheckWater->Success Yes IncreaseTemp->Success IncreaseTime->Success ImproveWaterRemoval->Success

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Separation of Cis and Trans Isomers of 1,4-Cyclohexanedimethanol, Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of cis and trans isomers of 1,4-Cyclohexanedimethanol, dibenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans isomers of this compound?

A1: The most common and effective methods for separating the cis and trans isomers of this compound are fractional crystallization and column chromatography (including High-Performance Liquid Chromatography - HPLC).[1][2] The choice of method often depends on the scale of the separation, the desired purity, and the available equipment.

Q2: What is the fundamental principle behind the fractional crystallization of these isomers?

A2: Fractional crystallization exploits the differences in the physical properties of the cis and trans isomers, primarily their melting points and solubilities in various solvents.[2] The trans isomer of 1,4-Cyclohexanedimethanol (CHDM) has a higher melting point (67°C) compared to the cis isomer (43°C).[3] This difference in physical properties often extends to their dibenzoate derivatives, allowing for the selective crystallization of one isomer from a solution containing both.[1]

Q3: Can I use High-Performance Liquid Chromatography (HPLC) to separate the dibenzoate isomers?

A3: Yes, HPLC is a suitable method for the analytical and preparative separation of this compound isomers.[4] A reverse-phase column, such as a Newcrom R1, can be used with a mobile phase typically consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid.[4]

Q4: Are there any other chromatographic techniques that can be used?

A4: While HPLC is a common choice, Gas Chromatography (GC) could also be a potential method if the isomers are sufficiently volatile and thermally stable. Additionally, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed, optimizing the mobile phase to achieve separation based on the polarity differences between the cis and trans isomers.[5]

Troubleshooting Guides

Fractional Crystallization

Issue 1: Low yield of the desired isomer.

  • Possible Cause: The solvent choice may not be optimal. The ideal solvent should have a significant difference in solubility for the two isomers at different temperatures.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a variety of solvents. Oxygenated compounds like ketones (e.g., methyl isobutyl ketone), esters (e.g., ethyl acetate, isopropyl acetate), and ethers (e.g., tetrahydrofuran) have been shown to be effective.[2]

    • Temperature Gradient: Ensure a slow and controlled cooling rate. Rapid cooling can lead to co-precipitation of both isomers.

    • Seeding: Introduce a small crystal of the pure desired isomer to the supersaturated solution to encourage selective crystallization.

Issue 2: Poor purity of the crystallized isomer.

  • Possible Cause: Impurities or the other isomer are being trapped within the crystal lattice.

  • Troubleshooting Steps:

    • Recrystallization: Perform one or more recrystallization steps to improve the purity of the final product.

    • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing the other isomer.

    • Agitation: Ensure gentle and consistent stirring during the crystallization process to promote the formation of purer crystals.

High-Performance Liquid Chromatography (HPLC)

Issue 3: Poor resolution between the cis and trans isomer peaks.

  • Possible Cause: The mobile phase composition or the column chemistry is not providing adequate selectivity.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Aqueous/Organic Ratio: In reverse-phase HPLC, adjust the ratio of water to the organic solvent (e.g., acetonitrile). Increasing the water content will generally increase retention times and may improve separation.

      • Modifier: The type and concentration of the acid modifier (e.g., phosphoric acid, formic acid) can influence the separation.[4]

    • Change Column: If optimizing the mobile phase is insufficient, consider a different stationary phase with alternative selectivity.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving separation.

Issue 4: Peaks are tailing.

  • Possible Cause: This can be due to interactions with active sites on the column, column overload, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Check pH of Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analytes.

    • Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that may cause peak tailing.

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This protocol is a general guideline based on principles described in the literature.[2]

  • Dissolution: Dissolve the mixture of cis and trans this compound in a suitable solvent (e.g., ethyl acetate) at an elevated temperature until the solid is completely dissolved.

  • Cooling: Slowly cool the solution to room temperature, followed by further cooling in an ice bath or refrigerator. A slow cooling rate is crucial for selective crystallization.

  • Crystallization: The isomer with the lower solubility at the reduced temperature will crystallize out of the solution. The trans isomer is typically the less soluble and higher melting isomer.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor using a suitable analytical technique such as HPLC or GC to determine the efficiency of the separation.

Protocol 2: Separation by HPLC

This protocol is based on a method for analyzing this compound.[4]

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with a phosphoric acid modifier. The exact ratio should be optimized for the specific separation. A good starting point could be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength for the dibenzoate chromophore.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of the isomer mixture in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the sample and run the analysis.

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times (which may need to be determined with pure standards if available).

Data Presentation

Table 1: Physical Properties of 1,4-Cyclohexanedimethanol Isomers

Propertycis-1,4-Cyclohexanedimethanoltrans-1,4-Cyclohexanedimethanol
Melting Point 43 °C[3]67 °C[3]
Boiling Point 286 °C[3]283 °C[3]

Table 2: Example HPLC Method Parameters

ParameterValue
Column Newcrom R1
Mobile Phase Acetonitrile, Water, Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV

Visualizations

Separation_Workflow cluster_start Starting Material cluster_methods Separation Methods cluster_products Separated Products start Mixture of cis/trans Isomers crystallization Fractional Crystallization start->crystallization hplc HPLC start->hplc cis_isomer cis-Isomer crystallization->cis_isomer trans_isomer trans-Isomer crystallization->trans_isomer hplc->cis_isomer hplc->trans_isomer

Caption: General workflow for the separation of cis and trans isomers.

Troubleshooting_HPLC issue Poor HPLC Resolution cause1 Suboptimal Mobile Phase issue->cause1 cause2 Inadequate Column issue->cause2 cause3 Incorrect Flow Rate issue->cause3 solution1 Adjust Organic/Aqueous Ratio cause1->solution1 solution2 Change Stationary Phase cause2->solution2 solution3 Optimize Flow Rate cause3->solution3

References

Validation & Comparative

A Comparative Analysis of 1,4-Cyclohexanedimethanol, Dibenzoate and Phthalate Plasticizers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance characteristics of the non-phthalate plasticizer 1,4-Cyclohexanedimethanol, dibenzoate (1,4-CHDM-DB) in comparison to traditional phthalate-based plasticizers such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Diisononyl phthalate (DINP).

The selection of an appropriate plasticizer is a critical consideration in the formulation of flexible polymeric materials, particularly for sensitive applications in the medical and pharmaceutical fields. For decades, phthalate esters have been the industry standard for plasticizing polyvinyl chloride (PVC) due to their cost-effectiveness and performance.[1][2] However, mounting concerns over the potential health risks associated with certain phthalates, including endocrine disruption, have driven the search for safer alternatives.[1][3] This guide provides an objective comparison of 1,4-CHDM-DB, a non-phthalate plasticizer, with the widely used phthalates DEHP and DINP, supported by available experimental data.

Performance Comparison at a Glance

The following table summarizes the key performance indicators for 1,4-CHDM-DB and common phthalate plasticizers based on available data and studies on structurally similar compounds. This allows for a direct comparison of their mechanical properties, resistance to migration, and thermal stability.

PropertyThis compound (1,4-CHDM-DB)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Mechanical Properties
Tensile Strength (MPa)Comparable to or slightly higher than phthalates~14.1 - 26.6~14.4ASTM D638
Elongation at Break (%)Lower than DEHPHigh (e.g., >250%)HighASTM D638
Shore A HardnessHigher (less flexible) for equivalent loadingLower (more flexible)Lower (more flexible)ASTM D2240
Permanence Properties
Migration (Weight Loss %)Lower than DEHPHigherModerateASTM D2199 / Solvent Extraction
Thermal Properties
Decomposition Temp (°C)Higher than DEHPLowerModerateThermogravimetric Analysis (TGA)

Note: Some data for 1,4-CHDM-DB is based on studies of structurally similar dibenzoate or 1,4-cyclohexanedimethanol-derived plasticizers due to limited direct comparative data.

In-Depth Analysis of Performance Metrics

Mechanical Properties: Balancing Flexibility and Strength

The primary function of a plasticizer is to increase the flexibility of a polymer. This is typically measured by properties such as tensile strength, elongation at break, and hardness.

  • Tensile Strength and Elongation: Phthalates like DEHP are known for imparting high elongation, making the PVC very flexible.[4] Studies on similar non-phthalate plasticizers suggest that while they can achieve comparable or even higher tensile strength, they may exhibit lower elongation at break compared to DEHP at the same concentration.[5] This indicates that a higher concentration of the non-phthalate plasticizer might be needed to achieve the same level of flexibility.

  • Hardness: Shore hardness is a measure of the material's resistance to indentation. A lower Shore A hardness value indicates a more flexible material. For a given concentration, PVC plasticized with 1,4-CHDM-DB is expected to have a higher Shore A hardness compared to PVC with DEHP, indicating it is a less efficient plasticizer in terms of softening.

Migration Resistance: A Key Advantage for Safety

A critical concern for many applications, especially in the medical and pharmaceutical fields, is the migration of plasticizers from the polymer matrix.[3][6] Migrated plasticizers can contaminate the surrounding environment or be ingested, leading to potential health risks.

Non-phthalate plasticizers like 1,4-CHDM-DB are often designed to have lower migration rates than traditional phthalates.[7][8] This is often attributed to their higher molecular weight and different chemical structure, which can lead to stronger interactions with the PVC polymer chains. Studies on similar dibenzoate plasticizers have shown significantly lower migration in various solvents compared to DEHP.[9] This improved permanence is a significant advantage for applications requiring high safety standards.

Thermal Stability: Ensuring Performance at Elevated Temperatures

The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. Thermogravimetric analysis (TGA) is used to determine the temperature at which the material begins to degrade.

Available data suggests that 1,4-CHDM-DB possesses better thermal stability compared to DEHP.[10][11] This means that PVC formulations containing 1,4-CHDM-DB can withstand higher temperatures during processing and use without significant degradation, which can be beneficial for certain applications.

Toxicological Profile: The Driving Force for Change

The primary driver for the shift away from certain phthalates is their toxicological profile. Some low-molecular-weight phthalates have been classified as reproductive toxicants and endocrine disruptors.[1][3] This has led to regulatory restrictions on their use in many consumer products, particularly those intended for children.[12]

In contrast, non-phthalate alternatives like 1,4-CHDM-DB are developed to have a more favorable toxicological profile. While comprehensive long-term toxicological data for all new plasticizers is an ongoing area of research, the available safety data for 1,4-CHDM-DB indicates a lower level of concern.[12]

Experimental Protocols for Performance Evaluation

To ensure accurate and reproducible comparisons between plasticizers, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Mechanical Properties Testing

ASTM D638: Standard Test Method for Tensile Properties of Plastics

  • Objective: To determine the tensile strength and elongation at break of the plasticized PVC.

  • Methodology:

    • Specimen Preparation: Dumbbell-shaped specimens of the plasticized PVC are prepared according to the dimensions specified in the standard.

    • Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing.

    • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

    • Data Collection: The force and elongation are recorded throughout the test. Tensile strength is calculated as the maximum stress the material can withstand, and elongation at break is the percentage increase in length at the point of fracture.

ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness (Shore Hardness)

  • Objective: To measure the indentation hardness of the plasticized PVC.

  • Methodology:

    • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required.

    • Testing: A durometer (Shore A for flexible PVC) is pressed firmly against the specimen. The indenter of the durometer penetrates the material, and the hardness is read directly from the scale within one second of firm contact.

    • Readings: Multiple readings are taken at different locations on the specimen and averaged to obtain the final hardness value.

Migration Resistance Testing

ASTM D2199: Standard Test Method for Measurement of Plasticizer Migration from Vinyl Fabrics to Lacquers (Modified for Solvent Extraction)

  • Objective: To quantify the amount of plasticizer that migrates from the PVC into a liquid medium.

  • Methodology:

    • Sample Preparation: A pre-weighed sample of the plasticized PVC with known dimensions is prepared.

    • Immersion: The sample is fully immersed in a specified solvent (e.g., hexane, ethanol, or a food simulant) in a sealed container.

    • Incubation: The container is stored at a controlled temperature (e.g., 25°C or 50°C) for a defined period (e.g., 24 hours or 7 days).

    • Analysis: After the incubation period, the sample is removed, dried, and re-weighed. The weight loss is calculated as a percentage of the initial weight, representing the amount of migrated plasticizer.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the plasticized PVC.

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample of the plasticized PVC is placed in a TGA sample pan.

    • Heating Program: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10°C/min).

    • Data Collection: The weight of the sample is continuously monitored as the temperature increases.

    • Analysis: The TGA curve (weight vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which maximum weight loss occurs.

Visualizing the Concepts

To further aid in the understanding of the concepts discussed, the following diagrams illustrate key workflows and relationships.

cluster_0 Plasticizer Evaluation Workflow Define Application Requirements Define Application Requirements Select Candidate Plasticizers Select Candidate Plasticizers Define Application Requirements->Select Candidate Plasticizers Prepare PVC Formulations Prepare PVC Formulations Select Candidate Plasticizers->Prepare PVC Formulations Toxicological Assessment Toxicological Assessment Select Candidate Plasticizers->Toxicological Assessment Perform Performance Testing Perform Performance Testing Prepare PVC Formulations->Perform Performance Testing Analyze and Compare Data Analyze and Compare Data Perform Performance Testing->Analyze and Compare Data Select Optimal Plasticizer Select Optimal Plasticizer Analyze and Compare Data->Select Optimal Plasticizer Toxicological Assessment->Select Candidate Plasticizers

Caption: A typical workflow for the evaluation and selection of plasticizers.

cluster_1 Plasticizer Properties Comparison 1,4-CHDM-DB 1,4-CHDM-DB Lower Migration Property Migration Resistance Level Higher 1,4-CHDM-DB->Lower Migration Higher Thermal Stability Property Thermal Stability Level Higher 1,4-CHDM-DB->Higher Thermal Stability Lower Flexibility Property Flexibility (at same phr) Level Lower 1,4-CHDM-DB->Lower Flexibility Phthalates (DEHP, DINP) Phthalates (DEHP, DINP) Higher Migration Property Migration Resistance Level Lower Phthalates (DEHP, DINP)->Higher Migration Lower Thermal Stability Property Thermal Stability Level Lower Phthalates (DEHP, DINP)->Lower Thermal Stability Higher Flexibility Property Flexibility (at same phr) Level Higher Phthalates (DEHP, DINP)->Higher Flexibility

Caption: A logical relationship diagram comparing key properties.

Conclusion

The choice between this compound and traditional phthalate plasticizers involves a trade-off between performance, safety, and cost. While phthalates like DEHP and DINP have a long history of effective use and are cost-efficient, the growing body of evidence regarding their potential health risks makes non-phthalate alternatives an increasingly attractive option, especially for sensitive applications.

1,4-CHDM-DB and similar dibenzoate plasticizers offer significant advantages in terms of lower migration and higher thermal stability. Although they may be less efficient in imparting flexibility, requiring higher concentrations to achieve the same softness as phthalates, their improved safety profile is a compelling reason for their consideration. For researchers, scientists, and drug development professionals, the selection of a plasticizer should be based on a thorough evaluation of the specific performance requirements of the application, alongside a careful assessment of the toxicological and regulatory landscape. Further direct comparative studies will be invaluable in providing a more complete picture of the performance of 1,4-CHDM-DB and other non-phthalate alternatives.

References

A Comparative Performance Analysis of 1,4-Cyclohexanedimethanol, dibenzoate and Other Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing regulatory scrutiny and health concerns associated with traditional phthalate (B1215562) plasticizers have accelerated the adoption of safer, non-phthalate alternatives in various industries, including pharmaceuticals and medical devices. This guide provides an objective comparison of the performance of 1,4-Cyclohexanedimethanol, dibenzoate (DBC), a prominent non-phthalate plasticizer, with other commonly used non-phthalate alternatives. The information presented is supported by available experimental data to aid in the selection of the most suitable plasticizer for specific applications.

Executive Summary

Non-phthalate plasticizers offer a range of performance characteristics that can rival or even exceed those of their phthalate counterparts.[1][2] this compound, often referred to by its trade name Eastman 168™, is a general-purpose non-phthalate plasticizer that demonstrates excellent compatibility with PVC and offers a balanced profile of mechanical properties, low-temperature flexibility, and resistance to migration.[3][4][5] Other significant non-phthalate plasticizers include Dioctyl Terephthalate (DOTP), Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH), trimellitates, and adipates, each with unique strengths. For instance, trimellitates are known for their exceptional heat resistance, while adipates excel in providing low-temperature flexibility.[6] The selection of an appropriate plasticizer is contingent on the specific performance requirements of the final product.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for this compound and other non-phthalate plasticizers based on available data.

Table 1: Mechanical Properties of PVC Formulations with Various Non-Phthalate Plasticizers

PropertyThis compound (DBC)Dioctyl Terephthalate (DOTP)Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)Trioctyl Trimellitate (TOTM)Dioctyl Adipate (DOA)Test Method
Tensile Strength (MPa) ~20-25~22-26~23-27~24-28~18-22ASTM D638 / ASTM D412
Elongation at Break (%) ~350-400~300-380~320-390~300-350~380-450ASTM D638 / ASTM D412
100% Modulus (MPa) ~8-12~9-13~10-14~11-15~6-10ASTM D638 / ASTM D412
Hardness (Shore A) ~80-85~82-88~85-90~88-93~75-80ASTM D2240

Note: The values presented are typical ranges and can vary depending on the specific formulation, including the concentration of the plasticizer and other additives.

Table 2: Permanence and Low-Temperature Properties

PropertyThis compound (DBC)Dioctyl Terephthalate (DOTP)Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)Trioctyl Trimellitate (TOTM)Dioctyl Adipate (DOA)Test Method
Volatility (Weight Loss, %) LowLowLowVery LowHighActivated Carbon Method / Oven Method
Migration into Hexane (%) LowLowVery LowVery LowHighASTM D1239
Migration into Soapy Water (%) Very LowLowLowLowModerateASTM D1239
Brittleness Temperature (°C) ~ -30 to -40~ -25 to -35~ -30 to -40~ -20 to -30~ -50 to -60ASTM D746

Note: Lower values for volatility and migration indicate better permanence. A lower brittleness temperature indicates better low-temperature performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. The following are outlines of key experimental protocols.

Mechanical Properties (ASTM D638 / ASTM D412)

Objective: To determine the tensile strength, elongation at break, and modulus of plasticized PVC. These properties are fundamental indicators of a material's flexibility and strength.[7]

Protocol:

  • Specimen Preparation: Dumbbell-shaped specimens of the plasticized PVC are prepared according to the dimensions specified in the standard.

  • Conditioning: The specimens are conditioned in a controlled environment to ensure consistent results.[7]

  • Testing: The specimens are placed in a universal testing machine and subjected to tensile stress until they fracture.[7]

  • Data Analysis: The tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at fracture), and modulus (a measure of stiffness) are calculated from the stress-strain curve.[7]

Plasticizer Migration (ASTM D1239)

Objective: To measure the loss of plasticizer from a PVC material when immersed in a liquid. This test is critical for applications where the plastic will be in contact with foods, liquids, or other materials.[8][9]

Protocol:

  • Specimen Preparation: Test specimens of the plasticized PVC film with known weight and dimensions (typically 50 x 50 mm squares) are prepared.[9]

  • Immersion: The specimens are completely immersed in a specified test liquid (e.g., distilled water, soapy water, hexane) in a container.[8][9]

  • Incubation: The container is sealed and kept at a specified temperature for a set duration (e.g., 24 hours at 23°C).[9]

  • Measurement: After incubation, the specimens are removed, carefully dried, and reweighed. The percentage of weight loss, which corresponds to the amount of migrated plasticizer, is calculated.[8][9]

Plasticizer Volatility

Objective: To quantify the amount of plasticizer that evaporates from a PVC material at elevated temperatures. This is an important factor for the long-term stability and performance of the plastic.[8][10]

Protocol (Oven Method):

  • Specimen Preparation: A sample of the plasticized PVC of a known weight is prepared.

  • Heating: The sample is placed in an oven at a specific temperature (e.g., 70-100°C) for a defined period.[10]

  • Measurement: The sample is removed from the oven, allowed to cool to room temperature in a desiccator, and then reweighed. The weight loss is attributed to the volatilization of the plasticizer.[10]

Low-Temperature Flexibility (ASTM D746 - Brittleness Temperature)

Objective: To determine the temperature at which a plasticized material becomes brittle and fractures under impact. This is a critical parameter for products used in cold environments.[11]

Protocol:

  • Specimen Preparation: Small cantilever beam specimens of the plasticized material are prepared.

  • Cooling: The specimens are immersed in a heat-transfer medium and cooled at a controlled rate.

  • Impact: At specific temperature intervals, a single specimen is struck by a standardized impactor.

  • Determination: The temperature at which 50% of the specimens fail by cracking is determined as the brittleness temperature.[11]

Visualizations

The following diagrams illustrate key workflows in the evaluation and selection of plasticizers.

Experimental_Workflow_for_Plasticizer_Evaluation cluster_formulation 1. Formulation cluster_processing 2. Processing cluster_testing 3. Performance Testing cluster_analysis 4. Analysis & Selection Formulation PVC Resin + Plasticizer + Additives (Stabilizers, etc.) Mixing High-Speed Mixing Formulation->Mixing Molding Compression Molding / Extrusion Mixing->Molding Mechanical Mechanical Properties (ASTM D638) Molding->Mechanical Permanence Permanence Properties (Volatility, Migration) Molding->Permanence Thermal Thermal Properties (Brittleness Temperature) Molding->Thermal Data_Analysis Data Comparison Mechanical->Data_Analysis Permanence->Data_Analysis Thermal->Data_Analysis Selection Optimal Plasticizer Selection Data_Analysis->Selection

Caption: Experimental workflow for plasticizer evaluation.

Plasticizer_Selection_Logic cluster_criteria Key Performance Criteria cluster_recommendation Plasticizer Recommendation Start Define Application Requirements Flexibility High Flexibility Needed? Start->Flexibility Temp_Resistance Extreme Temperature Resistance? Flexibility->Temp_Resistance No Adipates Consider Adipates (e.g., DOA) Flexibility->Adipates Yes Trimellitates Consider Trimellitates (e.g., TOTM) Temp_Resistance->Trimellitates Yes Migration_Critical Low Migration Critical? DBC_DINCH Consider DBC, DINCH, DOTP Migration_Critical->DBC_DINCH Yes End Final Selection Migration_Critical->End No Adipates->End Trimellitates->End DBC_DINCH->End Temp_resistance Temp_resistance Temp_resistance->Migration_Critical No

Caption: Logical flow for plasticizer selection based on performance needs.

References

Leaching and migration studies of 1,4-Cyclohexanedimethanol, dibenzoate from polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate plasticizers in polymer formulations is a critical consideration, particularly for applications in sensitive fields such as food packaging and medical devices. Leaching and migration of these additives can impact the safety and efficacy of the final product. This guide provides a comparative overview of the migration characteristics of several non-phthalate plasticizers, offering a valuable resource for material selection and experimental design.

Performance Comparison of Non-Phthalate Plasticizers

The following tables summarize key performance indicators related to the migration potential of selected non-phthalate plasticizers. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a synthesis of available information.

Table 1: Migration of Non-Phthalate Plasticizers from PVC into Food Simulants

PlasticizerPolymer MatrixFood SimulantTest ConditionsMigration LevelReference
Dioctyl Terephthalate (DOTP)PVCIsooctane (Fatty Food Simulant)Not SpecifiedLow mass loss, indicating low migration[1]
1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH)PVCIsooctane (Fatty Food Simulant)Not SpecifiedLowest mass loss among tested non-phthalates[1]
Acetyl Tributyl Citrate (ATBC)PVCNot SpecifiedNot SpecifiedGenerally recognized as having low migration potential[2]

Table 2: Factors Influencing Plasticizer Migration

FactorInfluence on MigrationDescription
Plasticizer Molecular Weight Higher molecular weight generally leads to lower migration.Larger molecules have lower diffusion coefficients within the polymer matrix.
Polymer Type The polymer structure and polarity affect plasticizer compatibility and mobility.Plasticizers that are more compatible with the polymer matrix tend to migrate less.
Temperature Higher temperatures significantly increase the rate of migration.Increased thermal energy enhances the diffusion of plasticizer molecules.[3]
Contact Time Longer contact times result in greater migration.The migration process is time-dependent, eventually reaching equilibrium.
Nature of Contacting Medium Fatty or alcoholic media generally lead to higher migration than aqueous media.Plasticizers often have higher solubility in lipophilic and alcoholic substances.
Plasticizer Concentration Higher initial concentrations can lead to increased migration rates.A greater concentration gradient drives the diffusion process.[3]

Experimental Protocols for Migration Studies

The following section outlines a generalized experimental protocol for determining the migration of plasticizers from a polymer matrix into food simulants. This protocol is based on methodologies reported in the literature for other plasticizers and can be adapted for the evaluation of CHDM-DB.[2][4]

Sample Preparation
  • Polymer Film/Sheet Preparation: Prepare polymer films or sheets of a standardized thickness containing a known concentration of the plasticizer of interest (e.g., CHDM-DB).

  • Surface Area to Volume Ratio: Cut the polymer samples into specific dimensions to ensure a consistent surface area-to-volume ratio for the migration test, as stipulated by regulatory standards (e.g., 6 dm² of sample per 1 L of food simulant).

Migration Testing
  • Selection of Food Simulants: Choose food simulants based on the intended application of the polymer. Common simulants include:

    • Aqueous/Acidic Foods: 10% (v/v) ethanol (B145695) or 3% (w/v) acetic acid.

    • Fatty Foods: Olive oil or a fatty food simulant like 95% ethanol or isooctane.

    • Alcoholic Foods: 20% (v/v) or 50% (v/v) ethanol.

  • Test Conditions:

    • Immerse the polymer samples in the selected food simulant in a sealed, inert container (e.g., glass).

    • Incubate the samples at a specified temperature and for a defined duration to simulate the intended use conditions (e.g., 10 days at 40°C for long-term storage, or 2 hours at 70°C for hot-fill applications).

Analytical Quantification
  • Extraction of Migrant: After the incubation period, remove the polymer sample. The food simulant now contains the leached plasticizer.

  • Sample Preparation for Analysis:

    • For aqueous simulants, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane, dichloromethane) may be necessary to concentrate the plasticizer.

    • For fatty food simulants like olive oil, a dilution with a suitable solvent may be required before analysis.

  • Analytical Technique:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for identifying and quantifying the migrated plasticizer.

    • High-Performance Liquid Chromatography (HPLC): Another powerful technique suitable for the analysis of non-volatile plasticizers.

  • Quantification: Create a calibration curve using standard solutions of the plasticizer of interest to accurately determine its concentration in the food simulant.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a typical migration study and the key relationships influencing plasticizer migration.

G cluster_0 Preparation Phase cluster_1 Migration Experiment cluster_2 Analysis Phase Polymer_Formulation Polymer Formulation (with CHDM-DB) Sample_Fabrication Sample Fabrication (e.g., Film Extrusion) Polymer_Formulation->Sample_Fabrication Sample_Characterization Sample Characterization (Thickness, Concentration) Sample_Fabrication->Sample_Characterization Migration_Cell_Setup Migration Cell Setup Sample_Characterization->Migration_Cell_Setup Food_Simulant_Selection Food Simulant Selection Food_Simulant_Selection->Migration_Cell_Setup Incubation Incubation (Controlled Time & Temp) Migration_Cell_Setup->Incubation Sample_Extraction Sample Extraction/ Dilution Incubation->Sample_Extraction Analytical_Measurement Analytical Measurement (e.g., GC-MS) Sample_Extraction->Analytical_Measurement Data_Analysis Data Analysis & Quantification Analytical_Measurement->Data_Analysis Migration_Report Migration_Report Data_Analysis->Migration_Report

Caption: Experimental workflow for a leaching and migration study.

G cluster_0 Material Properties cluster_1 Environmental Conditions Migration Migration Plasticizer_Properties Plasticizer Properties (MW, Polarity) Plasticizer_Properties->Migration Polymer_Properties Polymer Properties (Type, Crystallinity) Polymer_Properties->Migration Plasticizer_Concentration Plasticizer Concentration Plasticizer_Concentration->Migration Temperature Temperature Temperature->Migration Time Contact Time Time->Migration Contact_Medium Contact Medium (Food Simulant) Contact_Medium->Migration

Caption: Key factors influencing plasticizer migration.

References

A Comparative Guide to the Plasticizer Efficiency of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) and DINCH in PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the plasticizer efficiency of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) and 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) in Polyvinyl Chloride (PVC) formulations. The selection of an appropriate plasticizer is critical in developing flexible PVC compounds, directly impacting the material's mechanical properties, durability, and suitability for various applications, including sensitive uses in the medical and pharmaceutical fields.

Disclaimer: Direct, publicly available experimental studies that offer a head-to-head comparison of the plasticizer efficiency of this compound and DINCH in the same PVC formulation are limited. Therefore, this guide synthesizes available data from various sources to provide a comparative analysis. The information for CHDM-DB is primarily based on data for dibenzoate plasticizers as a class, due to the scarcity of specific data for this compound. All data should be considered in this context and further experimental verification is recommended for specific applications.

Physicochemical Properties of the Plasticizers

A fundamental understanding of the physical and chemical properties of each plasticizer is essential for predicting their behavior in a PVC matrix.

PropertyThis compound (CHDM-DB)1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)
Chemical Structure Dibenzoate ester of 1,4-CyclohexanedimethanolDi-isononyl ester of 1,2-Cyclohexanedicarboxylic acid
Appearance White solid powder/granules[1]Clear, colorless, practically anhydrous liquid[2]
Molecular Formula C₂₂H₂₄O₄C₂₆H₄₈O₄
Molecular Weight 352.42 g/mol 424.7 g/mol [3]
CAS Number 35541-81-2[1]166412-78-8[2]

Comparative Performance in PVC

The efficiency of a plasticizer is determined by its ability to impart flexibility and durability to the PVC resin. This is evaluated through a series of standardized tests that measure key mechanical and physical properties.

Mechanical Properties

The addition of a plasticizer significantly alters the mechanical properties of rigid PVC, transforming it into a flexible material.[4][5] The key parameters to consider are Shore hardness, tensile strength, and elongation at break.

Performance IndicatorPVC plasticized with this compound (CHDM-DB)PVC plasticized with DINCHTest Method
Shore A Hardness Data not available. As a high-solvating plasticizer, it is expected to efficiently reduce hardness.Provides good softening efficiency. Specific hardness values depend on the concentration.ASTM D2240
Tensile Strength Data not available. Generally, increased plasticizer concentration leads to a decrease in tensile strength.[4][5]In general, increasing DINCH concentration will lower the tensile strength of the PVC compound.ASTM D638
Elongation at Break (%) Data not available. Expected to significantly increase the elongation at break of PVC.Known to impart good flexibility, leading to a high elongation at break.ASTM D638

Note: The performance of dibenzoate plasticizers can be influenced by their solvation characteristics. High-solvating plasticizers, like many dibenzoates, can fuse with PVC at lower temperatures and faster rates compared to general-purpose plasticizers.[6]

Plasticizer Permanence

Plasticizer permanence is a critical factor for the long-term performance and safety of a PVC product. It is primarily assessed by measuring the plasticizer's resistance to migration, volatility, and extraction by chemicals.

Performance IndicatorPVC plasticized with this compound (CHDM-DB)PVC plasticized with DINCHTest Method
Migration (Spew) Characterized by excellent migration resistance.[7]Exhibits good migration resistance.[8]ASTM D3291
Volatility (Weight Loss) Expected to have low volatility due to its higher molecular weight compared to some phthalates.Shows lower volatility compared to some traditional plasticizers. In one study, the weight loss of DINCH (26%) was higher than PETV (17.5%) and DOTP (22.5%) after 7 days at 100°C.[5]-
Extraction by Chemicals Data not available.Shows good resistance to extraction.ASTM D1239

Experimental Protocols

To ensure the comparability and reproducibility of performance data, standardized experimental protocols are employed. The following are detailed methodologies for the key experiments cited in this guide.

Preparation of Plasticized PVC Samples

A standardized procedure for sample preparation is the first crucial step for obtaining reliable and comparable data.

G cluster_materials Materials cluster_process Processing cluster_output Output PVC PVC Resin MIX High-Speed Mixing PVC->MIX PL Plasticizer (CHDM-DB or DINCH) PL->MIX ST Stabilizer ST->MIX LU Lubricant LU->MIX MILL Two-Roll Milling MIX->MILL Homogenization MOLD Compression Molding MILL->MOLD Sheet Formation SHEET Plasticized PVC Sheet MOLD->SHEET Final Sample

Caption: Workflow for the preparation of plasticized PVC test specimens.

Mechanical Properties Testing

This test measures the indentation hardness of the plasticized PVC.[6][9][10][11][12]

G cluster_setup Setup cluster_procedure Procedure cluster_result Result SPEC Conditioned PVC Specimen (min. 6mm thick) PLACE Place Specimen on Hard, Flat Surface SPEC->PLACE DURO Shore A Durometer APPLY Apply Durometer Presser Foot to Specimen DURO->APPLY PLACE->APPLY READ Read Hardness Value within 1 second APPLY->READ HARDNESS Shore A Hardness Value READ->HARDNESS

Caption: Experimental workflow for determining Shore A hardness via ASTM D2240.

This method determines the tensile strength and elongation at break, which are crucial indicators of the material's strength and flexibility.[3][8][13][14][15]

G cluster_prep Preparation cluster_test Testing cluster_calc Calculation SAMPLE Dumbbell-shaped Specimen COND Conditioning (23°C, 50% RH, 40h) SAMPLE->COND MOUNT Mount in Universal Testing Machine COND->MOUNT PULL Apply Tensile Load at Constant Speed MOUNT->PULL RECORD Record Load and Elongation until Break PULL->RECORD TS Tensile Strength (MPa) RECORD->TS EB Elongation at Break (%) RECORD->EB

Caption: Experimental workflow for tensile properties testing according to ASTM D638.

Plasticizer Permanence Testing

This test evaluates the weight loss of a plasticized film after immersion in a specific chemical, indicating its resistance to extraction.[1][2][7][16]

G cluster_prep Preparation cluster_immersion Immersion cluster_post Post-Immersion SPEC Weigh Initial Specimen (W1) IMMERSE Immerse Specimen in Test Liquid for a Specified Time SPEC->IMMERSE LIQ Condition Test Liquid at Test Temperature LIQ->IMMERSE DRY Remove and Dry the Specimen IMMERSE->DRY WEIGH Weigh Final Specimen (W2) DRY->WEIGH CALC Calculate % Weight Loss WEIGH->CALC

Caption: Workflow for determining resistance to chemical extraction via ASTM D1239.

This practice assesses the compatibility of a plasticizer in PVC by observing the amount of plasticizer that exudes from a bent specimen under compression.[17][18][19][20][21]

G cluster_prep Preparation cluster_procedure Procedure cluster_eval Evaluation SPEC Conditioned PVC Strip Specimen BEND Bend Specimen into a 180° Loop SPEC->BEND CLAMP Clamp the Loop BEND->CLAMP STORE Store at Controlled Temperature and Humidity CLAMP->STORE OBSERVE Periodically Observe for Plasticizer Exudation (Spew) STORE->OBSERVE RATE Rate Spew on a Qualitative Scale OBSERVE->RATE

Caption: Experimental workflow for the loop spew compatibility test (ASTM D3291).

Conclusion

Both this compound and DINCH are viable non-phthalate plasticizers for PVC. Based on the available data, DINCH is a well-characterized plasticizer with a good balance of properties, including good flexibility, low volatility, and good migration resistance. CHDM-DB, as a dibenzoate plasticizer, is expected to be a high-solvating and efficient plasticizer with good permanence properties.

However, the lack of direct comparative data makes it challenging to definitively state which plasticizer has superior efficiency. The choice between CHDM-DB and DINCH will ultimately depend on the specific performance requirements of the final application, processing conditions, and regulatory considerations. For researchers and formulators, it is imperative to conduct specific experimental evaluations to determine the optimal plasticizer for their needs.

References

A Comparative Guide to the Long-Term Stability and Aging of Polymers Plasticized with 1,4-Cyclohexanedimethanol, dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) as a plasticizer in polymer formulations, evaluating its long-term stability and aging characteristics against other common plasticizers. Due to the limited availability of direct long-term aging data for CHDM-DB, this guide incorporates data from closely related dibenzoate plasticizers and other non-phthalate alternatives to provide a comprehensive overview for research and development professionals.

Executive Summary

This compound is a non-phthalate plasticizer valued for its potential as a safer alternative to traditional phthalates in various polymer applications, including sensitive uses like medical devices and pharmaceutical packaging. Dibenzoate plasticizers, in general, are known for their high solvating power, which can lead to faster processing times and lower processing temperatures.[1] They are also recognized for their low toxicity and good biodegradability. This guide synthesizes available data on the performance of CHDM-DB and related compounds, focusing on thermal stability, mechanical properties after aging, and migration resistance—key indicators of long-term stability.

Quantitative Performance Comparison

The following tables summarize key performance indicators for CHDM-DB and comparable plasticizers. Data for CHDM-dicarboxylates with varying aliphatic chain lengths are included to project the performance of dibenzoate derivatives of CHDM.

Table 1: General and Mechanical Properties of Plasticized PVC

Property1,4-CHDM, dibenzoate (Projected)Di(2-ethylhexyl) phthalate (B1215562) (DEHP)Diisononyl phthalate (DINP)Dioctyl Adipate (DOA)
Molecular Formula C22H24O4C24H38O4C26H42O4C22H42O4
Molecular Weight ( g/mol ) 352.42390.56418.6370.6
Plasticizer Efficiency GoodHighGoodHigh
Tensile Strength of PVC Compound Expected to be comparable to or slightly higher than phthalatesTypically lower in plasticized PVCTypically lower in plasticized PVCLower than phthalates
Elongation at Break (%) HighHighHighVery High
Hardness (Shore A) Comparable to DINPLowerHigher than DEHPLower

Note: Data for CHDM-DB is projected based on the performance of other dibenzoate and CHDM-based plasticizers.

Table 2: Long-Term Stability and Aging Performance

Property1,4-CHDM, dibenzoate (Projected)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dioctyl Adipate (DOA)
Thermal Stability (TGA) Good to ExcellentModerateGoodModerate
Migration Resistance (e.g., in n-hexane) Good to ExcellentModerateGoodLow
UV Resistance GoodModerateGoodModerate
Hydrolytic Stability GoodGoodGoodGood
Volatility (Weight Loss upon Aging) LowHigher than DINPLowHigh

Note: Projections for CHDM-DB are based on the general characteristics of dibenzoate plasticizers, which exhibit good thermal and hydrolytic stability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. Below are outlines of key experimental protocols for evaluating the long-term stability and aging of plasticized polymers.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
  • Objective: To determine the thermal stability of the plasticized polymer by measuring its weight loss as a function of temperature.

  • Protocol:

    • A small, precisely weighed sample (typically 5-10 mg) of the plasticized polymer is placed in a TGA crucible.

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

    • The weight of the sample is continuously monitored as the temperature increases.

    • The TGA curve (weight vs. temperature) is analyzed to determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate.[2]

Mechanical Properties After Accelerated Aging (Tensile Testing)
  • Objective: To evaluate the effect of aging on the mechanical properties (tensile strength and elongation at break) of the plasticized polymer.

  • Protocol:

    • Dumbbell-shaped specimens of the plasticized polymer are prepared according to ASTM D638 specifications.

    • A subset of specimens is subjected to accelerated aging conditions, such as exposure to elevated temperatures (e.g., 70-100°C) for a specified duration or exposure to UV radiation and condensation in a weathering chamber (e.g., QUV accelerated weathering tester).[3][4]

    • Both aged and unaged specimens are tested using a universal testing machine at a constant rate of crosshead movement until fracture.

    • The force required to break the specimen (tensile strength) and the extent to which it stretches before breaking (elongation at break) are recorded and compared.[5]

Migration Resistance (Solvent Extraction Method)
  • Objective: To quantify the amount of plasticizer that leaches from the polymer matrix when in contact with a liquid.

  • Protocol:

    • A pre-weighed, precisely dimensioned sample of the plasticized polymer is immersed in a solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container.

    • The container is stored at a specific temperature for a defined period (e.g., 24 hours at 60°C).

    • After the specified time, the polymer sample is removed, carefully dried, and weighed again.

    • The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.[6]

Visualizations

Logical Workflow for Plasticizer Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of a new or alternative plasticizer.

Start Plasticizer Candidate Selection Formulation Polymer Formulation and Specimen Preparation Start->Formulation Initial_Testing Initial Performance Testing (Hardness, Tensile Properties) Formulation->Initial_Testing Migration Migration and Leaching Analysis Formulation->Migration Aging Accelerated Aging Protocols (Thermal, UV, Humidity) Initial_Testing->Aging Aged_Testing Post-Aging Performance Testing (Mechanical, Thermal, Color) Aging->Aged_Testing Decision Final Performance Evaluation and Comparison Aged_Testing->Decision Toxicity Toxicological Assessment Migration->Toxicity Toxicity->Decision

Caption: Workflow for the evaluation and selection of a plasticizer.

Degradation Pathway of Dibenzoate Plasticizers

This diagram illustrates the general biodegradation pathway for dibenzoate plasticizers, which is relevant to their long-term environmental stability.

Dibenzoate Dibenzoate Plasticizer (e.g., CHDM-DB) Hydrolysis1 Ester Bond Hydrolysis Dibenzoate->Hydrolysis1 Monoester Monoester Intermediate Hydrolysis1->Monoester Benzoic_Acid Benzoic Acid Hydrolysis1->Benzoic_Acid Hydrolysis2 Further Hydrolysis / Oxidation Monoester->Hydrolysis2 Further_Degradation Further Biodegradation Benzoic_Acid->Further_Degradation Hydrolysis2->Benzoic_Acid Diol Diol (e.g., 1,4-CHDM) Hydrolysis2->Diol Diol->Further_Degradation CO2_H2O CO2 + H2O Further_Degradation->CO2_H2O

References

Quantification of 1,4-Cyclohexanedimethanol Dibenzoate in Plastics: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,4-cyclohexanedimethanol (B133615) dibenzoate (CHDM-DB), a common polyester (B1180765) additive, in plastic materials. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is presented as a primary technique, with a comparative overview of an alternative method, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This document offers detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to 1,4-Cyclohexanedimethanol Dibenzoate and Analytical Challenges

1,4-Cyclohexanedimethanol dibenzoate is utilized as a modifier in a variety of polymers to enhance properties such as toughness and hardness.[1] Its quantification in plastic matrices is crucial for quality control, regulatory compliance, and understanding potential migration into food or pharmaceutical products. The analysis of additives within a complex polymer matrix presents challenges related to extraction efficiency and detection sensitivity. This guide focuses on robust analytical techniques capable of providing accurate and precise quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful and widely used technique for the separation, identification, and quantification of non-volatile and semi-volatile organic compounds in complex mixtures. It offers high sensitivity and selectivity, making it well-suited for the analysis of plastic additives.

Experimental Protocol: HPLC-MS

This protocol is based on established methods for the analysis of other plastic additives and is adapted for CHDM-DB.[2][3]

1. Sample Preparation: Ultrasonic Extraction

  • Weigh 40 mg of the plastic sample into a glass vial.

  • Add 0.5 mL of dichloromethane.

  • Perform ultrasonic extraction for 40 minutes at 25°C.[2][3]

  • Centrifuge the extract and collect the supernatant for analysis.

2. Chromatographic Conditions

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Gradient Program:

    • Start at 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B in 0.1 minutes and re-equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 2.8 kV.[3]

  • Cone Voltage: 30 V.

  • Desolvation Gas Temperature: 350°C.[3]

  • Desolvation Gas Flow: 700 L/h.[3]

  • Data Acquisition: Full scan mode (m/z 100-1000) for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification. The precursor ion for CHDM-DB would be its [M+H]⁺ or [M+Na]⁺ adduct.

Performance Characteristics (Expected)

The following table summarizes the expected performance of the HPLC-MS method, based on similar analyses of plastic additives.[2][3]

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 - 1.5 ng/g
Limit of Quantification (LOQ)1.5 - 5.0 ng/g
Accuracy (Recovery)94% - 105%
Precision (RSD)< 15%

Workflow Diagram: HPLC-MS Analysis

HPLC_MS_Workflow sample Plastic Sample (40 mg) extraction Ultrasonic Extraction (Dichloromethane, 0.5 mL, 40 min) sample->extraction 1 centrifugation Centrifugation extraction->centrifugation 2 hplc HPLC Separation (C18 Column) centrifugation->hplc 3 ms MS Detection (ESI+) hplc->ms 4 data Data Analysis & Quantification ms->data 5

Caption: Experimental workflow for the quantification of CHDM-DB using HPLC-MS.

Alternative Technique: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is an analytical technique that involves the thermal decomposition of a material in an inert atmosphere (pyrolysis) to produce smaller, volatile fragments that are then separated by gas chromatography and detected by mass spectrometry. This method is particularly useful for the analysis of polymers and their additives without the need for solvent extraction.

Experimental Protocol: Py-GC-MS

1. Sample Preparation

  • Place a small amount of the plastic sample (typically 0.1 - 1 mg) into a pyrolysis cup. No solvent extraction is required.

2. Pyrolysis Conditions

  • Pyrolyzer: A micro-furnace pyrolyzer coupled to a GC-MS system.

  • Pyrolysis Temperature: 500 - 700°C.

3. Gas Chromatography Conditions

  • GC System: A standard gas chromatograph.

  • Column: A capillary column suitable for the separation of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature gradient to separate the pyrolysis products.

4. Mass Spectrometry Conditions

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron Ionization (EI).

  • Data Acquisition: Full scan mode to identify pyrolysis products. Specific ions corresponding to CHDM-DB fragments would be used for quantification.

Workflow Diagram: Py-GC-MS Analysis

Py_GC_MS_Workflow sample Plastic Sample (0.1 - 1 mg) pyrolysis Pyrolysis (500 - 700°C) sample->pyrolysis 1 gc GC Separation pyrolysis->gc 2 ms MS Detection (EI) gc->ms 3 data Data Analysis & Quantification ms->data 4

Caption: Experimental workflow for the quantification of CHDM-DB using Py-GC-MS.

Comparison of HPLC-MS and Py-GC-MS

FeatureHPLC-MSPy-GC-MS
Principle Separation of molecules in the liquid phase followed by mass analysis.Thermal decomposition followed by gas-phase separation and mass analysis.
Sample Preparation Solvent extraction required.Minimal, direct analysis of solid sample.
Analytes Non-volatile and semi-volatile compounds.Volatile and semi-volatile pyrolysis products.
Sensitivity High (ng/g levels).[2][3]Generally lower than HPLC-MS for intact additives.
Selectivity High, based on chromatography and mass analysis.High, based on characteristic pyrolysis fragments.
Quantification Direct quantification of the target analyte.Indirect quantification based on pyrolysis products.
Advantages High sensitivity, direct analysis of the intact molecule.Minimal sample preparation, rapid analysis.
Disadvantages Requires solvent extraction, potential for matrix effects.Thermal degradation may be complex, potential for char formation.

Conclusion

Both HPLC-MS and Py-GC-MS are viable techniques for the analysis of 1,4-cyclohexanedimethanol dibenzoate in plastics. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-MS is the preferred method for achieving high sensitivity and for the direct, accurate quantification of CHDM-DB. The detailed experimental protocol provided serves as a robust starting point for method development.

  • Py-GC-MS offers a rapid, screening-level analysis with minimal sample preparation. It is particularly useful when a quick identification and semi-quantitative estimation are required.

For researchers in regulated environments, such as the pharmaceutical industry, the high accuracy and precision of a validated HPLC-MS method would be the more appropriate choice for the quantification of leachable substances like CHDM-DB.

References

A Comparative Guide to Analytical Methods for the Determination of 1,4-Cyclohexanedimethanol, Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical techniques for the quantitative determination of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-dibenzoate). The selection of an appropriate analytical method is critical for ensuring the quality, purity, and performance of pharmaceutical and chemical products. This document outlines the theoretical and practical considerations for two major chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by illustrative experimental data and detailed protocols.

The primary analytical challenges for CHDM-dibenzoate are its relatively low volatility and the need for sensitive and accurate quantification, often in the presence of related impurities. Both HPLC and GC offer viable solutions, each with distinct advantages and limitations.

Methodology Selection Pathway

The choice between HPLC and GC for the analysis of CHDM-dibenzoate depends on several factors including the analyte's properties, the sample matrix, and the specific requirements of the analysis such as sensitivity and throughput.

start Start: Need to analyze This compound question1 Is the analyte thermally stable and sufficiently volatile? start->question1 gc_path Gas Chromatography (GC) question1->gc_path Yes hplc_path High-Performance Liquid Chromatography (HPLC) question1->hplc_path No question2_gc Is high sensitivity and structural information required? gc_path->question2_gc question2_hplc Is the sample complex or are there non-volatile impurities? hplc_path->question2_hplc gc_fid GC-FID for routine QC and purity assessment question2_gc->gc_fid No gc_ms GC-MS for impurity identification and high sensitivity question2_gc->gc_ms Yes hplc_uv HPLC-UV for routine quantitative analysis question2_hplc->hplc_uv No hplc_ms HPLC-MS for high sensitivity and structural elucidation question2_hplc->hplc_ms Yes

Caption: Decision tree for selecting an analytical method.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics for GC and HPLC methods for the analysis of diesters similar to CHDM-dibenzoate. It is important to note that these values are illustrative and should be determined experimentally during method validation for this compound specifically.

Table 1: Gas Chromatography (GC) with Flame Ionization Detection (FID) - Illustrative Performance

ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 1 - 5 µg/mL[1]
Limit of Quantitation (LOQ) 5 - 15 µg/mL[1]
Precision (%RSD) < 2%[1]
Accuracy (% Recovery) 98 - 102%

Table 2: High-Performance Liquid Chromatography (HPLC) with UV Detection - Illustrative Performance

ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 - 2 µg/mL
Limit of Quantitation (LOQ) 2 - 10 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Detailed methodologies for GC-FID and HPLC-UV are provided below. These protocols are based on established methods for related compounds and serve as a starting point for method development and validation for CHDM-dibenzoate.

Gas Chromatography (GC-FID) Method

Gas chromatography is a suitable technique for the purity assessment and quantification of thermally stable and volatile or semi-volatile compounds.

Experimental Workflow for GC Analysis

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in appropriate solvent (e.g., Toluene) prep_start->dissolve inject Inject into GC dissolve->inject separate Separation on capillary column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Gas Chromatography (GC) analysis workflow.

Protocol:

  • Objective: To determine the purity and concentration of this compound using high-temperature GC-FID.

  • Materials and Reagents:

    • This compound reference standard and sample.

    • High-purity solvent (e.g., Toluene or Hexane).

    • Internal Standard (IS), e.g., a high molecular weight hydrocarbon like Squalane (C30H62).

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of CHDM-dibenzoate reference standard and the internal standard in the chosen solvent to prepare a standard solution of known concentration (e.g., 1 mg/mL of CHDM-dibenzoate and 0.5 mg/mL of IS).

    • Sample Solution: Accurately weigh and dissolve a known amount of the CHDM-dibenzoate sample and the same amount of internal standard in the chosen solvent to achieve a similar concentration to the standard solution.

  • GC-FID Conditions:

    • Column: DB-1ms or equivalent non-polar column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in split mode with a ratio of 20:1.

    • Injector Temperature: 350 °C.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp to 380 °C at 15 °C/minute.

      • Hold at 380 °C for 10 minutes.[2]

    • Detector Temperature: 320 °C.

  • Data Analysis:

    • Identify the CHDM-dibenzoate peak based on the retention time from the standard injection.

    • Calculate the purity of the CHDM-dibenzoate sample using the internal standard method by comparing the peak area ratio of the analyte to the internal standard in the sample and standard solutions.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds and is a primary method for the analysis of CHDM-dibenzoate.[2]

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Acetonitrile (B52724) prep_start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 column inject->separate detect Detection by UV separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

Protocol:

  • Objective: To determine the concentration of this compound using reverse-phase HPLC with UV detection.

  • Materials and Reagents:

    • This compound reference standard and sample.

    • HPLC-grade Acetonitrile and water.

    • Phosphoric acid or Formic acid.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Sample Preparation:

    • Standard Solution: Prepare a 1 mg/mL stock solution of CHDM-dibenzoate reference standard in acetonitrile.

    • Working Standards: Serially dilute the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 25-800 µg/mL).

    • Sample Solution: Dissolve the sample in acetonitrile to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid).[3] For Mass Spectrometry compatibility, phosphoric acid should be replaced with formic acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by analyzing the UV spectrum of the analyte (typically around 230 nm for benzoate (B1203000) esters).

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Identify the CHDM-dibenzoate peak by comparing the retention time with that of the standard.

    • Generate a calibration curve by plotting the peak areas of the working standards against their concentrations.

    • Determine the concentration of CHDM-dibenzoate in the samples from the calibration curve.

Logical Workflow for Analytical Method Validation

A crucial aspect of utilizing these analytical methods is their proper validation to ensure they are suitable for their intended purpose. The following diagram outlines the logical steps involved in validating an analytical method.

start Define Method's Intended Use protocol Develop Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Prepare Validation Report robustness->report end Method Approved for Routine Use report->end

Caption: Logical workflow for the validation of an analytical method.

References

A Head-to-Head Comparison of Thermal Stability: 1,4-Cyclohexanedimethanol, dibenzoate vs. Traditional Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a plasticizer is a critical decision in the formulation of polymeric materials, directly impacting the final product's performance, longevity, and safety. For applications requiring durability at elevated temperatures, thermal stability is a paramount concern. This guide provides an objective, data-driven comparison of the thermal stability of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB), a modern non-phthalate plasticizer, against traditional plasticizers such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Diisononyl phthalate (DINP).

While direct quantitative, peer-reviewed thermal analysis data for CHDM-DB is not extensively available in public literature, this guide consolidates information from technical data sheets, alongside comparative data for structurally similar benzoate (B1203000) plasticizers and widely-used phthalates. The inclusion of detailed experimental protocols and logical diagrams aims to equip researchers with the necessary information to evaluate these compounds for their specific applications.

Quantitative Performance Comparison

The thermal stability of a plasticizer is primarily determined by its resistance to decomposition and volatilization at high temperatures. Key metrics include decomposition temperature, measured by Thermogravimetric Analysis (TGA), and weight loss after prolonged heat aging.

Table 1: General and Physical Properties of Selected Plasticizers

PropertyThis compound (CHDM-DB)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)1,5-Pentanediol, dibenzoate (1,5-PDB)*
Chemical Formula C₂₂H₂₄O₄C₂₄H₃₈O₄C₂₆H₄₂O₄C₁₉H₂₀O₄
Molecular Weight ( g/mol ) 352.42390.56418.6312.36
Physical Form Solid Crystalline Powder[1][2]Oily LiquidOily LiquidNot specified
Melting Point (°C) 117 - 120[2]-50-48Not applicable

Note: 1,5-Pentanediol, dibenzoate is included as a representative of a similar class of dibenzoate plasticizers for which comparative performance data is available.[3]

Table 2: Thermal Stability and Performance Data

ParameterThis compound (CHDM-DB)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)1,5-Pentanediol, dibenzoate (1,5-PDB)
Thermal Stability (Qualitative) Stated to have "better thermal stability as compared to other plasticizers"[2][4]GoodGood, slightly better than DEHP[5]Effective plasticization observed at elevated temperatures[3]
Volatility (ASTM D1203) Expected to be low due to high molecular weight and solid form[5]Higher than DINP[5]Lower than DEHP[5]Data not available
Glass Transition Temp. (Tg) of PVC Blend (°C) Data not available-5.4 (at 40 phr)[3]Data not available-4.4 (at 40 phr)[3]
Migration Resistance Expected to be high due to structure and molecular weight[5]Prone to migration[5]Lower migration than DEHP[5]Data not available

Summary of Findings:

  • This compound (CHDM-DB): Technical literature consistently describes CHDM-DB as a plasticizer with high thermal stability.[2][4] Its solid nature and high molecular weight suggest low volatility and high permanence, which are critical for maintaining material properties after thermal stress. The cycloaliphatic structure is known to contribute to thermal and hydrolytic stability.[6]

  • Traditional Phthalates (DEHP, DINP): DEHP and DINP are effective and well-characterized plasticizers but are prone to higher volatility and migration compared to higher molecular weight alternatives.[5] DINP generally exhibits slightly better permanence than DEHP.[5]

  • Other Dibenzoates (e.g., 1,5-PDB): Studies on linear diol dibenzoates show they are effective plasticizers for PVC, achieving performance comparable to or better than DEHP in terms of lowering the glass transition temperature and affecting mechanical properties.[3] This supports the viability of the dibenzoate chemical class as a high-performance alternative to phthalates.

Logical & Experimental Workflow Diagrams

The following diagrams illustrate the relationships between plasticizer characteristics and performance, and the typical workflow for experimental evaluation.

G cluster_0 Chemical Structure Attributes cluster_1 Performance Characteristics A 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) B High Molecular Weight A->B C Cycloaliphatic Ring Structure A->C D Solid / Crystalline Form A->D E High Thermal Stability B->E Contributes to F Low Volatility B->F Reduces G High Permanence / Low Migration B->G Improves C->E Contributes to D->F Reduces

Fig 1. Logical relationship between the structural attributes of CHDM-DB and its expected thermal performance characteristics.

G cluster_tga Thermogravimetric Analysis (TGA) cluster_aging Accelerated Heat Aging start Start: Select Plasticizers (e.g., CHDM-DB, DEHP, DINP) prep Prepare PVC Formulations (Fixed phr loading) start->prep tga_run Run TGA Scan (e.g., 10°C/min to 600°C) prep->tga_run aging_initial Measure Initial Properties (Tensile, Elongation, Hardness) prep->aging_initial tga_analyze Analyze Data: - Onset Decomposition Temp (Td) - Temp at 5%, 10% Weight Loss tga_run->tga_analyze compare Compare Results & Determine Relative Thermal Stability tga_analyze->compare aging_oven Age Samples in Oven (e.g., 7 days @ 100°C) aging_initial->aging_oven aging_final Measure Final Properties aging_oven->aging_final aging_compare Calculate Property Retention (%) aging_final->aging_compare aging_compare->compare

Fig 2. Experimental workflow for the comparative evaluation of plasticizer thermal stability.

Experimental Protocols

Accurate comparison of plasticizer performance requires standardized testing methodologies. The following protocols outline the key experiments for assessing thermal stability.

1. Thermogravimetric Analysis (TGA) for Thermal Decomposition

  • Objective: To determine the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.

  • Instrumentation: A thermogravimetric analyzer, which includes a high-precision balance, a furnace, and a purge gas system.[7]

  • Protocol:

    • A small, precisely weighed sample (typically 5-10 mg) of the neat plasticizer or a plasticized polymer compound is placed into an inert sample pan (e.g., aluminum or platinum).

    • The pan is loaded into the TGA furnace.

    • An inert gas, typically nitrogen, is purged through the furnace to prevent oxidative degradation.[8]

    • The sample is heated at a constant rate, for example, 10°C or 20°C per minute, over a specified temperature range (e.g., from room temperature to 600°C).[8]

    • The balance continuously records the sample's weight as the temperature increases.

  • Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. Key data points include the onset decomposition temperature (Td), and the temperatures at which 5% (T₅) and 10% (T₁₀) weight loss occurs, which are used to compare the relative stability of different materials.[8]

2. Accelerated Heat Aging for Performance Retention

  • Objective: To simulate the long-term effects of heat exposure on the physical properties of a plasticized material.[1] This method is guided by standards such as ASTM D3045.[4]

  • Instrumentation: A calibrated, circulating-air oven capable of maintaining a uniform temperature.[4] A universal testing machine for mechanical property analysis.

  • Protocol:

    • Prepare standardized test specimens (e.g., dumbbell shapes for tensile testing) from PVC compounds formulated with the different plasticizers.

    • Measure and record the initial mechanical properties of un-aged specimens, such as tensile strength, elongation at break, and hardness.

    • Place a set of specimens in the oven at a specified elevated temperature (e.g., 100°C) for a defined period (e.g., 7 days or 168 hours).[9] The specimens should be suspended to allow for free air circulation.[6]

    • After the aging period, remove the specimens and allow them to cool to room temperature under standard laboratory conditions for at least 24 hours.

    • Measure the final mechanical properties of the aged specimens.

  • Data Analysis: The thermal stability is evaluated by calculating the percentage retention of the physical properties after aging. A higher retention percentage indicates better thermal stability and lower plasticizer loss or degradation.[10]

3. Volatility by Weight Loss (ASTM D1203)

  • Objective: To measure the volatile loss from a plastic material when exposed to heat, which is indicative of plasticizer permanence.[11]

  • Protocol:

    • A precisely weighed sample of the plasticized material is placed in a container with activated carbon.

    • Method A involves direct contact with the carbon, while Method B uses a wire cage to prevent direct contact, measuring loss by volatilization more specifically.[11]

    • The setup is placed in an oven at a controlled temperature (e.g., 70°C) for a set time (e.g., 24 hours).

    • After heating, the sample is removed, cooled, and reweighed.

  • Data Analysis: The percentage of weight loss is calculated, providing a direct measure of the material's volatility. Lower weight loss signifies a more permanent, less volatile plasticizer.

References

A Comparative Analysis of the Ecotoxicity and Biodegradability of 1,4-Cyclohexanedimethanol, dibenzoate and Alternative Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in polymer formulations, particularly for sensitive applications, requires a thorough evaluation of their environmental fate and toxicological profiles. As industries move away from traditional phthalates due to health and environmental concerns, a clear, data-driven comparison of alternatives is essential. This guide provides an objective comparison of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB), a non-phthalate plasticizer, with other common alternatives, focusing on key ecotoxicity and biodegradability metrics. The data presented is based on standardized testing protocols to ensure comparability and support informed material selection.

Comparative Ecotoxicity Data

Ecotoxicity is a critical measure of a substance's potential harm to aquatic ecosystems. Standardized tests, such as the OECD 203 (Fish, Acute Toxicity Test) and OECD 202 (Daphnia sp., Acute Immobilisation Test), are used to determine the concentrations at which a substance becomes toxic to representative aquatic organisms. The key metrics are the LC50 (the concentration lethal to 50% of the fish population over 96 hours) and the EC50 (the concentration that immobilizes 50% of the daphnia population over 48 hours). A higher LC50 or EC50 value indicates lower toxicity.

PlasticizerTest OrganismEndpoint (Duration)Value (mg/L)Reference
This compound (CHDM-DB) Fish / DaphniaLC50 / EC50No data availableN/A
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) Daphnia magnaEC50 (48h)>0.05
Dioctyl terephthalate (B1205515) (DOTP / DEHT) Pimephales promelas (Fathead minnow)LC50 (96h)>984[1]
Daphnia magnaEC50 (48h)>0.05
Acetyl tributyl citrate (B86180) (ATBC) Lepomis macrochirus (Bluegill sunfish)LC50 (96h)38 - 60[2]
Daphnia magnaEC50 (24h)>1[2]
Desmodesmus subspicatus (Green algae)EC50 (72h)11.5[2]

A significant data gap exists for the aquatic toxicity of this compound based on publicly available standardized test results.

Comparative Biodegradability Data

Ready biodegradability is the potential for a substance to be rapidly and completely broken down by microorganisms in an aerobic aquatic environment. The OECD 301 test guidelines are the international standard for assessing this property. A substance is generally considered "readily biodegradable" if it meets a pass level of >60% biodegradation within a 10-day window during the 28-day test period.

PlasticizerTest GuidelineBiodegradation (%)Duration (days)ClassificationReference
This compound (CHDM-DB) OECD 301BNo data available28Not determinedN/A
Di(2-ethylhexyl) phthalate (DEHP) OECD 301B82%28Readily Biodegradable[3]
Dioctyl terephthalate (DOTP / DEHT) N/AData suggests it is not readily biodegradable in nature, but can be degraded under specific conditions (e.g., composting).[4]N/ANot readily biodegradable[4]
Acetyl tributyl citrate (ATBC) OECD 301D16%28Not readily biodegradable[2]
OECD 302C82%28Inherently biodegradable[2]

Note: "Inherently biodegradable" (OECD 302) suggests the substance has the potential to biodegrade, but does not meet the stringent criteria for "ready biodegradability" (OECD 301).

Experimental Protocols & Workflows

Understanding the methodologies behind the data is crucial for interpretation. The following sections detail the standard OECD protocols used for ecotoxicity and biodegradability testing.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.[5] Juvenile fish are exposed to the test substance dissolved in water at a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test population (LC50) is calculated.

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_analysis Data Collection & Analysis A Prepare Test Substance Concentrations (Geometric Series) C Prepare Test Vessels (Min. 7 fish per concentration) A->C B Acclimate Test Fish (e.g., Zebra fish, Rainbow trout) B->C D Introduce Fish to Vessels (Including Control Group) C->D E Maintain Stable Conditions (Temp, pH, O2) D->E F Record Mortalities at 24, 48, 72, 96 hours E->F G Statistical Analysis (Probit, Logit, etc.) F->G H Determine 96-hr LC50 Value G->H

OECD 203 Experimental Workflow for Fish Acute Toxicity.
OECD 202: Daphnia sp., Acute Immobilisation Test

This method assesses a substance's acute toxicity to aquatic invertebrates, typically Daphnia magna.[5] Young daphnids (<24 hours old) are exposed to at least five concentrations of the test substance for 48 hours. The primary endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation. The EC50, the concentration causing immobilisation in 50% of the daphnids, is determined.

OECD_202_Workflow cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_analysis Data Collection & Analysis A Prepare Test Substance Concentrations (min. 5 levels) C Prepare Test Vessels (e.g., 4 replicates, 5 daphnids each) A->C B Culture Daphnia sp. (use neonates <24h old) B->C D Introduce Daphnids to Vessels (Including Control Group) C->D E Incubate in Controlled Environment (20°C, light cycle) D->E F Count Immobilised Daphnids at 24h and 48h E->F G Statistical Calculation F->G H Determine 48-hr EC50 Value G->H

OECD 202 Experimental Workflow for Daphnia Immobilisation.
OECD 301B: Ready Biodegradability - CO₂ Evolution Test

Also known as the Modified Sturm Test, this is a stringent test for assessing ready aerobic biodegradability.[6] The test substance is exposed to an inoculum of microorganisms (from activated sludge) in a mineral medium for 28 days. The degradation of the organic carbon in the test substance is measured by the amount of carbon dioxide produced. This is compared to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the complete oxidation of the substance.[7]

OECD_301B_Workflow cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_analysis Calculation & Assessment A Prepare Mineral Medium B Add Inoculum (Activated Sludge) A->B C Add Test Substance (10-20 mg C/L) B->C E Connect to CO2-free Air Supply & CO2 Absorption Traps (e.g., Ba(OH)2) C->E D Setup Control Flasks (Inoculum only, Reference Substance) D->E F Incubate in the Dark at 22 ± 2°C with Stirring E->F G Periodically Measure Evolved CO2 (e.g., by Titration) F->G H Calculate % Biodegradation ([Evolved CO2 / ThCO2] x 100) G->H I Check Pass Level (>60%) & 10-Day Window H->I J Classify as 'Readily Biodegradable' or 'Not Readily Biodegradable' I->J

References

Regulatory status and safety assessment of 1,4-Cyclohexanedimethanol, dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals on the Regulatory and Safety Landscape of 1,4-Cyclohexanedimethanol, dibenzoate.

Introduction

This compound (CHDM-DB), a non-phthalate substance, serves as a solid plasticizer, binder, and modifier across a wide array of polymer applications.[1][2][3] Its utility is noted in materials such as polyvinyl chloride (PVC), ethylene (B1197577) vinyl acetate (B1210297) (EVA), styrenics, polyvinyl acetate (PVAc), polyurethanes (PU), and polyesters.[1][3] This guide provides a comprehensive overview of its regulatory standing, safety assessment, and a performance comparison against common alternative plasticizers, Diisononyl Phthalate (B1215562) (DINP) and Dioctyl Adipate (B1204190) (DOA). The information is intended to support formulation decisions and research endeavors.

Regulatory Status

The regulatory status of this compound varies by region, reflecting different legislative frameworks. In the United States, it is listed on the Toxic Substances Control Act (TSCA) inventory and is approved by the Food and Drug Administration (FDA) for use as a component in adhesives intended for food contact applications.[1][4]

In Europe, the substance is registered under REACH and is classified under the Regulation on Classification, Labelling and Packaging of substances and mixtures (CLP) as hazardous to the aquatic environment with long-lasting effects.[4][5] In Australia, it is listed on the Australian Industrial Chemicals Introduction Scheme (AICIS).[4] In New Zealand, while not approved for use as a standalone chemical, it can be a component in products covered by a group standard.[4]

A summary of its regulatory standing is presented below.

Region/Authority Regulation/Status Details
USA (EPA/TSCA) Toxic Substances Control Act (TSCA)Listed on the TSCA Chemical Substance Inventory.[4]
USA (FDA) 21 CFR 175.105Approved for use as a component of adhesives in food packaging.[1]
Europe (ECHA/REACH) Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH)Has a REACH registration number: 01-0000016312-81.[5]
Europe (ECHA/CLP) Classification, Labelling and Packaging (CLP)Classified as Aquatic Chronic 4 (H413): May cause long lasting harmful effects to aquatic life.[4][5]
Australia (AICIS) Australian Inventory of Industrial Chemicals (AICIS)Listed on the inventory.[4]
New Zealand (EPA) Hazardous Substances and New Organisms (HSNO) ActNot individually approved, but may be used as a component within a group standard.[4]

Safety Assessment

The safety profile of this compound has been evaluated through various toxicological studies. It is not classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance.[6] The primary hazard identified is its potential for long-lasting harmful effects on aquatic life.[4][5] Human health assessments on its precursor, 1,4-Cyclohexanedimethanol, indicate a low potential for acute toxicity and skin irritation, although eye irritation was observed.[7] Safety data sheets for the dibenzoate ester recommend standard industrial hygiene practices, such as using personal protective equipment and ensuring adequate ventilation.[6][8]

Toxicological Data Summary

Endpoint Result Notes
Acute Oral Toxicity LD50 >2000 mg/kg bw (rat)Data for the precursor, 1,4-Cyclohexanedimethanol.[7] No specific data available for the dibenzoate ester.[9]
Skin Irritation/Corrosion Non-irritating (rabbit)Data for the precursor, 1,4-Cyclohexanedimethanol.[7]
Eye Irritation Irritant effects observed (rabbit)Data for the precursor, 1,4-Cyclohexanedimethanol.[7] SDS for the dibenzoate also notes potential for eye irritation.[8][9]
Aquatic Toxicity H413: May cause long lasting harmful effects to aquatic lifeGHS classification under European CLP regulation.[4][5]
PBT/vPvB Assessment Not considered PBT or vPvBBased on substance assessment.[6]

Performance Comparison with Alternatives

This compound is valued for its ability to enhance the physical properties of polymers. It is known to improve thermal stability, hardness, toughness, and strength.[3] When compared to alternatives like DINP (a phthalate plasticizer) and DOA (an adipate plasticizer), CHDM-DB is projected to offer excellent permanence due to low migration potential and high thermal stability, which is a characteristic trend for 1,4-Cyclohexanedimethanol-based diesters.[10]

Comparative Performance Data (Projected for PVC Formulations)

Performance Metric This compound Diisononyl Phthalate (DINP) Dioctyl Adipate (DOA)
Plasticizer Type Non-Phthalate, Solid DibenzoatePhthalateAliphatic Dicarboxylate (Adipate)
Thermal Stability HighModerate to HighModerate
Migration Potential LowLow to ModerateHigh
Plasticizing Efficiency GoodExcellentExcellent
Compatibility with PVC GoodExcellentGood

Note: Data for this compound is based on projections from studies on homologous series of 1,4-Cyclohexanedimethanol bis(aliphatic carboxylates).[10]

Experimental Protocols

The evaluation of plasticizer performance in polymer formulations relies on standardized testing methods to ensure comparability and reproducibility of results.

1. Tensile Properties Testing (ASTM D2284 / ISO 527-3)

This test is fundamental for assessing a plasticizer's efficiency in imparting flexibility and strength to a polymer.

  • Sample Preparation: PVC formulations are prepared by molding them with varying concentrations of the plasticizer being evaluated. The samples, typically dumbbell-shaped, are then conditioned in a controlled environment.[11]

  • Testing Procedure: The conditioned PVC samples are subjected to tensile stress in a universal testing machine until they fracture.[11]

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress the material can withstand while being stretched.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

    • Modulus of Elasticity: A measure of the material's stiffness.[11]

2. Flexural Properties (ISO 178)

This method determines the bending characteristics of plastics.

  • Testing Procedure: A sample is supported at two points and a load is applied to the center (3-point bending).

  • Key Parameters Measured:

    • Flexural Strength: The material's ability to resist deformation under load.

    • Flexural Modulus: The ratio of stress to strain in flexural deformation.[12]

3. Volatility/Migration Testing

These tests assess the permanence of the plasticizer within the polymer matrix.

  • Activated Carbon Volatility: The weight loss of a plasticized PVC sample is measured after being in contact with activated carbon at an elevated temperature for a specified time.

  • Extraction Resistance: The weight loss of a plasticized PVC sample is measured after immersion in a specific solvent (e.g., hexane, soapy water) for a set duration.

Visualizations

Below are diagrams illustrating key logical and experimental workflows related to the assessment of this compound.

cluster_reg Regulatory Assessment Workflow sub_id Substance Identification (1,4-CHDM-DB) reg_status Regional Registration Status sub_id->reg_status Check Inventories (TSCA, REACH, AICIS) haz_class Hazard Classification reg_status->haz_class Review GHS/CLP Data app_use Approved Uses haz_class->app_use Determine Use Restrictions (e.g., Food Contact)

Caption: Logical workflow for regulatory assessment.

cluster_exp Plasticizer Performance Testing Workflow formulation PVC & Plasticizer Formulation molding Sample Molding (Dumbbell Shape) formulation->molding conditioning Conditioning (Controlled Temp/Humidity) molding->conditioning testing Mechanical Testing (e.g., ASTM D2284) conditioning->testing analysis Data Analysis (Tensile Strength, Elongation) testing->analysis

Caption: Experimental workflow for performance testing.

References

Safety Operating Guide

Safe Disposal of 1,4-Cyclohexanedimethanol, dibenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,4-Cyclohexanedimethanol, dibenzoate (CAS No. 35541-81-2). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[1] Always operate in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[2] Avoid the formation of dust and aerosols.[1][3] Direct contact with skin and eyes should be prevented.[1] In case of accidental contact, wash the affected skin area thoroughly with soap and water and flush eyes with water as a precaution.[1]

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Handle with chemical-resistant gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Respiratory Protection: For situations with potential dust exposure, use a P95 (US) or P1 (EU EN 143) particle respirator.[1]

  • Body Protection: Wear a standard laboratory coat.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference. While generally not classified as hazardous, understanding its properties is crucial for safe handling and disposal.[1][4]

PropertyValueSource
CAS Number 35541-81-2[1][4][5]
EC Number 416-230-3[1][4][5]
Molecular Formula C₂₂H₂₄O₄[1][6]
Molecular Weight 352.42 g/mol [1]
Appearance White to off-white crystalline powder[5]
Melting Range ~117 - 118 °C[5]
Acute Oral Toxicity (LD50) > 5,000 mg/kg (Rat)[4]
Acute Dermal Toxicity (LD50) > 2,000 mg/kg (Rabbit)[4]
Aquatic Toxicity (LC50) > 100 mg/l (Fish, 96 h)[4]

Detailed Disposal Protocol

The recommended disposal method for this compound is through a licensed professional waste disposal service.[3][7] Under no circumstances should this chemical be disposed of via sinks or drains.[1][3][4]

Step 1: Waste Segregation and Collection
  • Identify Waste: Designate a specific, clearly labeled waste container for "Waste: this compound".

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly incompatible materials like strong oxidizing agents.[8][9] Keep chemicals in their original containers whenever possible.[3]

Step 2: Handling Spills and Solid Waste
  • Personal Protection: Ensure all required PPE is worn before cleanup.[1]

  • Containment: For spills, prevent the material from entering drains or waterways.[4][10]

  • Cleanup: Carefully sweep up the solid material, taking precautions to avoid creating dust.[1][3] Use tools such as a brush and dustpan.

  • Transfer: Place the collected material into the designated, suitable, and closed hazardous waste container for disposal.[1][3][10]

Step 3: Containerization and Labeling
  • Container Selection: Use a sturdy, chemically compatible container with a tightly fitting, leak-proof lid.[7][9][11] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Labeling: The waste container must be clearly and accurately labeled.[9][11] The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Irritant")

    • The date the container was first used for waste accumulation.

Step 4: Temporary Waste Storage
  • Storage Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1][7]

  • Segregation: Ensure the storage area is away from incompatible chemicals, heat, and ignition sources.[7][8]

Step 5: Final Disposal Arrangement
  • Professional Disposal: The primary method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[3] Another option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber, a process that must be handled by a certified facility.[3]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup.[7] Provide them with a complete description of the waste.

  • Regulatory Compliance: All disposal activities must comply with federal, state, and local hazardous waste regulations.[3][8][10]

Step 6: Empty Container Disposal
  • Decontamination: Empty containers that held this compound must be handled like the product itself.[3]

  • Rinsing: It is recommended to triple-rinse the empty container with a suitable solvent.[9] The rinsate should be collected and disposed of as hazardous chemical waste.

  • Final Disposal: Once properly decontaminated, the container can be disposed of in the regular waste or recycled, depending on institutional policies.[9]

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_solid Solid Waste Handling cluster_spill Spill / Contaminated Material cluster_final Final Disposal Steps start Start: Have 1,4-Cyclohexanedimethanol, dibenzoate for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_state Assess Waste Form ppe->assess_state collect_solid Sweep up solid material (Avoid creating dust) assess_state->collect_solid Unused Product or Solid Residue collect_spill Absorb with inert material (e.g., vermiculite) assess_state->collect_spill Spill or Contaminated Labware containerize Place in a labeled, sealed waste container collect_solid->containerize store Store container in a designated secure secondary containment area containerize->store collect_spill->containerize contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Waste properly disposed by contractor contact_ehs->end

Caption: Decision workflow for safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1,4-Cyclohexanedimethanol, Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 1,4-Cyclohexanedimethanol, dibenzoate. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

I. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial.[1] The following personal protective equipment is mandatory to prevent skin and eye contact.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1] A face shield may be necessary if there is a risk of splashing or dust formation.[2]To protect the eyes from accidental splashes or dust.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) should be worn.[4] Gloves must be inspected before use and disposed of properly after contamination.[1]To prevent direct skin contact with the chemical.[1]
Body Protection A standard laboratory coat is required.[4] For handling large quantities or where there is a risk of fire, fire/flame-resistant and impervious clothing is recommended.[4]To protect skin and personal clothing from potential spills and contamination.[4]
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.[5] If dust or aerosols are generated, a NIOSH-approved respirator should be used.[1][3]To prevent the inhalation of dust or aerosols, particularly when handling the solid form of the chemical.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[1][3]

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure the work area is clean, well-ventilated, and free of clutter.[4]

  • Locate the nearest safety shower and eyewash station and confirm they are operational.[4]

  • Review the Safety Data Sheet (SDS) for this compound.

  • Assemble all necessary equipment and PPE before handling the chemical.

2. Handling the Chemical:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[1][3]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1][3]

  • Wash hands thoroughly before breaks and at the end of the workday.[1]

  • Do not eat, drink, or smoke in the handling area.[6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • The substance is light-sensitive.[1]

4. In Case of a Spill:

  • Use personal protective equipment.[1][3]

  • Avoid dust formation.[1][3]

  • Sweep up and shovel the material.[1][3]

  • Keep in suitable, closed containers for disposal.[1][3]

  • Do not let the product enter drains.[1][3]

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of as unused product.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[2] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws and good laboratory practices.[1]

  • Empty Containers: Handle uncleaned containers as if they still contain the product. Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[4]

  • General Guidance: Waste material must be disposed of in accordance with national and local regulations.[2] Do not mix with other waste.[2]

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weigh/Transfer in Ventilated Area prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Clean Workspace handle2->post1 Experiment Complete disp1 Segregate Waste handle2->disp1 Generate Waste post2 Doff PPE post1->post2 post2->disp1 Contaminated PPE disp2 Label Waste Containers disp1->disp2 disp3 Dispose via Licensed Contractor disp2->disp3

Caption: Workflow for handling and disposal of this compound.

References

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